Product packaging for DSPE-PEG-Folate(Cat. No.:)

DSPE-PEG-Folate

Cat. No.: B13728661
M. Wt: 1258.5 g/mol
InChI Key: WMKPFLXUUODBKW-YVDOKXHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DSPE-PEG-Folate is a functionalized phospholipid-polymer conjugate designed for the development of targeted nanotherapeutics, particularly liposomal drug delivery systems . It is composed of a 1,2-distearoyl- sn -glycero-3-phosphoethanolamine (DSPE) lipid anchor, a poly(ethylene glycol) (PEG) spacer, and a terminal folic acid (folate) moiety . The compound's primary research value lies in its ability to facilitate folate receptor (FR)-mediated endocytosis. Folate receptors, such as FR-α and FR-β, are overexpressed on the surface of many cancer cells, including those in ovarian, breast, and myeloid leukemias, while their presence in most normal tissues is limited . Due to its small molecular size and high binding affinity (K D ~ 0.1-1 nM for FR-α and FR-β), the folate ligand enables targeted delivery of liposomal cargoes to these pathologic cells . The lengthy PEG chain is critical as it provides steric stabilization, prolongs circulation time, and positions the folate ligand away from the liposome surface to ensure efficient binding to the folate receptor . In application, this compound is incorporated into liposome bilayers during formulation. These folate-targeted liposomes have been extensively researched for the delivery of a wide range of therapeutic and diagnostic agents. This includes chemotherapeutic drugs like doxorubicin and paclitaxel, genes, antisense oligonucleotides, and imaging agents, significantly enhancing their specific uptake into FR-positive cells in vitro and in vivo . Researchers can utilize this ligand to create targeted liposomes using standard methods such as thin-film hydration and extrusion . This compound is offered in various PEG molecular weights, including PEG2000 and PEG5000, to suit different experimental requirements . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H104N9O15P B13728661 DSPE-PEG-Folate

Properties

Molecular Formula

C63H104N9O15P

Molecular Weight

1258.5 g/mol

IUPAC Name

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C63H104N9O15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-55(74)84-47-52(87-56(75)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)48-86-88(81,82)85-44-42-66-63(80)83-43-41-65-54(73)40-39-53(61(78)79)70-59(76)49-35-37-50(38-36-49)67-45-51-46-68-58-57(69-51)60(77)72-62(64)71-58/h35-38,46,52-53,67H,3-34,39-45,47-48H2,1-2H3,(H,65,73)(H,66,80)(H,70,76)(H,78,79)(H,81,82)(H3,64,68,71,72,77)/t52-,53?/m1/s1

InChI Key

WMKPFLXUUODBKW-YVDOKXHJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to DSPE-PEG-Folate: Chemical Structure, Properties, and Applications in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate), a key component in the development of targeted drug delivery systems. This document outlines its chemical structure, physicochemical properties, and the underlying principles of its application in targeting folate receptor-overexpressing cells, particularly in cancer therapy. Detailed experimental protocols for its synthesis, characterization, and formulation into liposomal nanoparticles are also provided.

Chemical Structure and Composition

This compound is an amphiphilic polymer-lipid conjugate. It consists of three main components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that forms the hydrophobic lipid anchor. This portion of the molecule integrates into the lipid bilayer of liposomes or the hydrophobic core of micelles.

  • Polyethylene Glycol (PEG): A hydrophilic and biocompatible polymer chain that acts as a flexible spacer. The PEG linker provides a "stealth" characteristic to nanoparticles, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream. The length of the PEG chain can be varied, with common molecular weights being 2000 and 3400 g/mol .

  • Folic Acid (Folate): A B vitamin that serves as the targeting ligand. Folate binds with high affinity to the folate receptor, which is frequently overexpressed on the surface of various cancer cells.

The chemical structure facilitates the self-assembly of this compound into micelles or its incorporation into the lipid bilayer of liposomes, presenting the folate moiety on the nanoparticle surface for targeted delivery.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its function in drug delivery systems. These properties can vary depending on the length of the PEG chain.

PropertyDescription
Appearance Yellow to orange or brownish solid.
Molecular Weight Varies depending on the PEG chain length. Common variants include DSPE-PEG(2000)-Folate (~3231 g/mol ) and DSPE-PEG(3400)-Folate (~4000-5000 g/mol ).[1] The exact molecular weight is an average due to the polydispersity of the PEG component.
Solubility Soluble in organic solvents such as chloroform (B151607) and methanol. Also soluble in aqueous buffers, often requiring warming. Solubility in DMSO has been reported at 50 mg/mL with the aid of ultrasonication and warming.[2] It is also soluble in hot water.
Critical Micelle Concentration (CMC) DSPE-PEG derivatives form micelles in aqueous solutions. The CMC for DSPE-PEG(2000) is in the micromolar range (approximately 0.5-1.5 µM). The CMC tends to increase with longer PEG chain lengths.
Stability and Storage Should be stored at -20°C in a dry, dark environment.[3] It is stable for at least one year under these conditions. Solutions should be prepared fresh, and repeated freeze-thaw cycles should be avoided. Stock solutions in DMSO can be stored at -80°C for up to 6 months.[4]

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The therapeutic efficacy of this compound-functionalized nanoparticles relies on the principle of active targeting through folate receptor-mediated endocytosis.

Caption: Folate receptor-mediated endocytosis pathway.

Folate receptors are overexpressed on the surface of many types of cancer cells. The folate ligand on the surface of the nanoparticle binds to these receptors with high affinity. This binding triggers the cell to internalize the nanoparticle through endocytosis, forming an endosome.[4][5] As the endosome matures, its internal pH decreases to approximately 5.[5] This acidic environment facilitates the release of the encapsulated drug from the nanoparticle into the cytoplasm. The released drug can then exert its therapeutic effect, for instance, by targeting the nucleus. The folate receptor is subsequently recycled back to the cell surface.[4][5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the activation of folic acid and its subsequent conjugation to an amine-terminated DSPE-PEG.[1][6]

Synthesis_Workflow Folic_Acid Folic Acid Activation Activation with DCC and NHS in DMSO Folic_Acid->Activation Activated_Folate NHS-activated Folic Acid Activation->Activated_Folate Conjugation Conjugation Reaction Activated_Folate->Conjugation DSPE_PEG_Amine DSPE-PEG-NH2 DSPE_PEG_Amine->Conjugation Crude_Product Crude This compound Conjugation->Crude_Product Purification Purification (Dialysis) Crude_Product->Purification Final_Product Pure This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Materials:

  • Folic acid (FA)

  • Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-NH2)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine

  • Dialysis membrane (e.g., 3.5 kDa MWCO)

Procedure:

  • Activation of Folic Acid:

    • Dissolve folic acid in anhydrous DMSO. Triethylamine may be added to aid dissolution.

    • Add DCC and NHS to the folic acid solution (e.g., in a 1:1:2 molar ratio of FA:DCC:NHS).[1]

    • Allow the reaction to proceed under agitation in a dark, anhydrous environment for several hours (e.g., 18 hours).[1]

    • A precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Conjugation to DSPE-PEG-NH2:

    • Add DSPE-PEG-NH2 to the filtered solution containing the activated folic acid.[1]

    • Continue the reaction with agitation in a light-protected environment for an extended period (e.g., 12 hours).[1]

  • Purification:

    • Dilute the reaction mixture with ultrapure water and centrifuge to remove any insoluble byproducts.

    • Purify the this compound conjugate by dialysis against saline and then ultrapure water to remove unreacted reagents and DMSO.[1]

    • The purified product can be lyophilized for storage.

Preparation of Folate-Targeted Liposomes

The thin-film hydration method is a common technique for preparing this compound containing liposomes.[3][7]

Liposome_Preparation_Workflow Lipids Lipids in Organic Solvent (e.g., Chloroform) Evaporation Rotary Evaporation Lipids->Evaporation Lipid_Film Thin Lipid Film Evaporation->Lipid_Film Hydration Hydration with Aqueous Buffer (containing drug) Lipid_Film->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Extrusion Extrusion through Polycarbonate Membranes MLVs->Extrusion SUVs Small Unilamellar Vesicles (SUVs) Extrusion->SUVs

Caption: Workflow for preparing folate-targeted liposomes.

Materials:

  • Primary phospholipid (e.g., HSPC, DSPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol/chloroform mixture)

  • Aqueous hydration buffer (e.g., PBS, citrate (B86180) buffer)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., a molar ratio of HSPC:Cholesterol:this compound such as 55:40:5) in an organic solvent in a round-bottom flask.[3]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.[7]

    • Dry the film further under vacuum to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer, which may contain the drug to be encapsulated.

    • The hydration is typically performed above the phase transition temperature of the lipids with gentle agitation to form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is repeated multiple times.

  • Purification:

    • Remove any unencapsulated drug from the liposome (B1194612) suspension using techniques such as size exclusion chromatography or dialysis.

Characterization of this compound and Formulations

A variety of analytical techniques are employed to characterize the synthesized conjugate and the final nanoparticle formulation.

TechniqueParameter Measured
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of the synthesis of this compound by identifying characteristic peaks of the amide and ester groups formed during conjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and confirms the successful conjugation of the different components.
Dynamic Light Scattering (DLS) Measures the mean particle size, particle size distribution (Polydispersity Index, PDI), and zeta potential of the liposomes.
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Visualizes the morphology and size of the formulated nanoparticles.
High-Performance Liquid Chromatography (HPLC) Quantifies the amount of drug encapsulated in the liposomes to determine the encapsulation efficiency and drug loading capacity.
Thin-Layer Chromatography (TLC) Used to monitor the progress of the synthesis reactions and to confirm the formation of the desired product.[6]
X-ray Diffraction (XRD) Provides information on the crystalline nature of the components and the formulation.

Applications in Research and Drug Development

This compound is extensively utilized in pre-clinical research for the targeted delivery of a wide range of therapeutic and imaging agents, including:

  • Chemotherapeutic agents: To enhance their efficacy and reduce systemic toxicity.

  • Nucleic acids (siRNA, miRNA): For gene silencing applications in cancer therapy.

  • Imaging agents (fluorescent dyes, contrast agents): For targeted cancer diagnosis and imaging.

The ability to specifically target cancer cells while minimizing off-target effects makes this compound a valuable tool in the development of next-generation nanomedicines.

References

The Role of DSPE-PEG-Folate in Targeted Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

The landscape of pharmaceutical sciences is continuously evolving towards precision medicine, where therapeutic agents are delivered directly to diseased cells, minimizing off-target effects and enhancing efficacy. In this context, targeted drug delivery systems have emerged as a cornerstone of modern nanomedicine. Among the various strategies, the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate) has garnered significant attention. This technical guide provides an in-depth exploration of the role of this compound in drug delivery, detailing its mechanism of action, synthesis, and characterization, supported by quantitative data and experimental protocols.

The Core Components: A Trifecta of Functionality

The efficacy of this compound as a drug delivery vehicle stems from the synergistic interplay of its three key components: DSPE, PEG, and Folate.

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid forms the hydrophobic core of the nanocarrier. Its long acyl chains provide a stable environment for encapsulating lipophilic drugs, protecting them from degradation in the systemic circulation. DSPE is a biocompatible and biodegradable component, ensuring minimal toxicity.[1]

  • PEG (Polyethylene Glycol): The PEG linker is a hydrophilic polymer that forms a "stealth" layer on the surface of the nanocarrier.[2] This PEG shield reduces the opsonization by plasma proteins, thereby preventing recognition and clearance by the reticuloendothelial system (RES).[2] This "PEGylation" significantly prolongs the circulation half-life of the drug carrier, increasing the probability of it reaching the target site.[2][3] The terminal end of the PEG chain can be functionalized to attach targeting moieties.[4]

  • Folate (Folic Acid): Folate is a B-vitamin that serves as the targeting ligand.[5] Its high affinity for the folate receptor (FR) is the cornerstone of this targeted approach.[6][7] The folate receptor is a cell-surface glycoprotein (B1211001) that is significantly overexpressed in a wide range of human cancers, including ovarian, breast, lung, and colorectal cancers, while its expression in normal tissues is limited.[5][6][7] This differential expression allows for the specific targeting of cancer cells.

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The targeted delivery of drugs using this compound-functionalized nanocarriers is primarily achieved through a process called folate receptor-mediated endocytosis. Nanoparticles constructed with this compound and anticancer drugs enter cells mainly through this pathway.[8][9]

  • Binding: The folate moiety on the surface of the nanocarrier specifically binds to the folate receptors on the cancer cell membrane.[8]

  • Internalization: This binding triggers the invagination of the cell membrane, leading to the internalization of the nanocarrier within an endosome.[10]

  • Endosomal Escape and Drug Release: Once inside the cell, the endosome matures and its internal pH drops to around 5.0.[1] This acidic environment can trigger the release of the encapsulated drug from the nanocarrier. The released drug can then diffuse into the cytoplasm and reach its intracellular target, such as the nucleus.[8] The folate receptor is then recycled back to the cell surface.[1]

The endocytic pathway can be mediated by clathrin or caveolae, and the specific route can be influenced by factors such as nanoparticle size and the density of the folate ligand on the surface.[5][11]

Quantitative Data on this compound Based Nanocarriers

The physicochemical properties of this compound based drug delivery systems are critical for their in vivo performance. The following tables summarize key quantitative data from various studies.

Formulation CompositionDrugParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
FA-PEG-DSPE/Cholesterol/DSPC (5:40:55)K. alvarezii extract140 ± 5+0.282.7212.81[4]
PC/Cholesterol/FA-PEG-DSPE5-FU114-67-[6]
DPPC/Cholesterol/FA-PEG-DSPECelastrol & Irinotecan174---[6]
HSPC/DSPE-PEG2k/DSPE-PEG2k-Folate-~100-110~-30--[12]
DSPE-PEG-C60Doxorubicin97 - 260-28.67 to -30.8786.1 - 97.5-[13]

Table 1: Physicochemical Properties of this compound Liposomes. PC: Phosphatidylcholine, DPPC: Dipalmitoylphosphatidylcholine, HSPC: Hydrogenated Soy Phosphatidylcholine, DSPC: Distearoylphosphatidylcholine, 5-FU: 5-Fluorouracil.

PEG Chain Length (in DSPE-PEG)Critical Micelle Concentration (µM)Reference
20000.5 - 1.0[14]
30000.5 - 1.0[14]
50001.0 - 1.5[14]

Table 2: Critical Micelle Concentration of DSPE-PEG.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the activation of folic acid and its subsequent conjugation to an amine-terminated DSPE-PEG.[3][4]

Materials:

  • Folic acid (FA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (B128534) (TEA)

  • DSPE-PEG-NH2 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])

  • Chloroform (B151607)

Protocol:

  • Activation of Folic Acid: Dissolve folic acid in anhydrous DMSO containing a small amount of triethylamine to enhance solubility. Add DCC and NHS to the solution (molar ratio of FA:DCC:NHS is typically 1:1.1:1.1). Stir the reaction mixture in the dark at room temperature for several hours (e.g., 12-18 hours).[3] A precipitate of dicyclohexylurea (DCU) will form.

  • Removal of DCU: Remove the DCU precipitate by filtration.

  • Conjugation to DSPE-PEG-NH2: Add DSPE-PEG-NH2 dissolved in chloroform to the activated folate solution.[4] Let the reaction proceed overnight with stirring at room temperature in the dark.

  • Purification: Remove the solvent by rotary evaporation. The resulting lipid film is washed multiple times with a solvent in which the product is insoluble but the unreacted starting materials are soluble (e.g., ice-cold acetone) to remove impurities.[4] The purified this compound is then dried under vacuum and can be stored at -20°C.[4] The final product should be characterized by techniques such as FTIR and 1H NMR to confirm the successful conjugation.[4]

Preparation of Folate-Targeted Liposomes using Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[4][6]

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • Drug to be encapsulated

  • Organic solvent mixture (e.g., chloroform:methanol 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

Protocol:

  • Lipid Film Formation: Dissolve the lipids (e.g., a molar ratio of FA-PEG-DSPE/cholesterol/DSPC at 5:40:55) and the drug (if lipid-soluble) in the organic solvent mixture in a round-bottom flask.[4]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with the aqueous buffer (containing the drug if it is water-soluble) by rotating the flask at a temperature above the phase transition temperature of the lipids. This process leads to the self-assembly of lipids into multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

  • Purification: Remove the unencapsulated drug by methods such as dialysis, gel filtration chromatography, or centrifugation.

Visualizing the Processes: Diagrams

Folate Receptor-Mediated Endocytosis Pathway

Folate_Receptor_Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Drug_Carrier This compound Nanocarrier Folate_Receptor Folate Receptor Drug_Carrier->Folate_Receptor 1. Binding Endosome Early Endosome (pH ~6.0-6.5) Folate_Receptor->Endosome 2. Internalization (Endocytosis) Late_Endosome Late Endosome / Lysosome (pH ~5.0) Endosome->Late_Endosome 3. Endosomal Maturation Drug_Release Drug Release Late_Endosome->Drug_Release 4. pH-triggered Release Recycling Receptor Recycling Late_Endosome->Recycling 5. Receptor Recycling Recycling->Folate_Receptor

Caption: Folate receptor-mediated endocytosis of a this compound nanocarrier.

Experimental Workflow for Liposome (B1194612) Preparation

Liposome_Preparation_Workflow Start Start Dissolve_Lipids Dissolve Lipids (this compound, Phospholipid, Cholesterol) and Drug in Organic Solvent Start->Dissolve_Lipids Rotary_Evaporation Rotary Evaporation to form Lipid Film Dissolve_Lipids->Rotary_Evaporation Hydration Hydration with Aqueous Buffer Rotary_Evaporation->Hydration Size_Reduction Size Reduction (Sonication/Extrusion) Hydration->Size_Reduction Purification Purification (Dialysis/Chromatography) Size_Reduction->Purification Characterization Characterization (Size, Zeta, EE%) Purification->Characterization End End Characterization->End

Caption: Workflow for the preparation of folate-targeted liposomes.

Conclusion

This compound is a highly effective and versatile component in the design of targeted drug delivery systems. Its unique tripartite structure allows for stable drug encapsulation, prolonged systemic circulation, and specific targeting of cancer cells that overexpress the folate receptor. The mechanism of folate receptor-mediated endocytosis ensures efficient cellular uptake of the drug-loaded nanocarrier. The ability to precisely engineer the physicochemical properties of these nanocarriers, as evidenced by the quantitative data, provides a robust platform for optimizing therapeutic outcomes. As our understanding of cancer biology deepens, the application of this compound and similar targeted delivery systems will undoubtedly play an increasingly crucial role in the development of next-generation cancer therapies.

References

An In-depth Technical Guide to the Synthesis and Purification of DSPE-PEG-Folate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate). This functionalized lipid is a critical component in the development of targeted drug delivery systems, particularly for cancer therapy, due to the overexpression of folate receptors on the surface of many tumor cells. This document outlines a standard laboratory-scale protocol, including reaction conditions, purification methods, and characterization data.

Synthesis of this compound

The synthesis of this compound is typically achieved through a carbodiimide-mediated coupling reaction between the primary amine of DSPE-PEG-NH2 and one of the carboxylic acid groups of folic acid. The use of N-hydroxysuccinimide (NHS) is common to form a more stable active ester, improving the reaction efficiency.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Typical PuritySupplier Examples
DSPE-PEG-NH2Varies (e.g., 2000, 3400, 5000)>95%Avanti Polar Lipids, BroadPharm, Nanocs
Folic Acid441.4>97%Sigma-Aldrich, Thermo Fisher Scientific
Dicyclohexylcarbodiimide (DCC)206.33>99%Sigma-Aldrich, TCI Chemicals
N-hydroxysuccinimide (NHS)115.09>98%Sigma-Aldrich, Alfa Aesar
Dimethyl sulfoxide (B87167) (DMSO)78.13Anhydrous, >99.9%Sigma-Aldrich, Acros Organics
Chloroform (B151607)119.38ACS Grade, >99.8%Thermo Fisher Scientific, VWR
Acetone58.08ACS Grade, >99.5%VWR, Fisher Chemical
Experimental Protocol: Synthesis

This protocol is a synthesis of commonly reported methods and should be optimized based on the specific molecular weight of the DSPE-PEG-NH2 used.

  • Activation of Folic Acid:

    • In a light-protected round-bottom flask, dissolve folic acid (1.1 equivalents), DCC (1.1 equivalents), and NHS (1.1 equivalents) in anhydrous DMSO.[1] A typical concentration would be around 100 mg of folic acid in 5 ml of DMSO.

    • Stir the reaction mixture at room temperature for at least 4 hours, or overnight, to form the NHS-activated folate ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Coupling Reaction:

    • In a separate flask, dissolve DSPE-PEG-NH2 (1 equivalent) in a minimal amount of anhydrous DMSO or a mixture of chloroform and methanol.

    • Slowly add the activated folate solution to the DSPE-PEG-NH2 solution under constant stirring.

    • Allow the reaction to proceed overnight at room temperature in the dark.[1][2]

  • Reaction Quenching and Initial Purification:

    • The by-product, dicyclohexylurea (DCU), is insoluble in many organic solvents and will precipitate out. Remove the DCU precipitate by filtration.

    • The resulting filtrate contains the this compound conjugate, unreacted starting materials, and other by-products.

Purification of this compound

Purification is a critical step to remove unreacted starting materials, coupling agents, and by-products. A multi-step purification process is often necessary to achieve high purity.

Experimental Protocol: Purification
  • Precipitation and Washing:

    • The crude product from the synthesis step can be precipitated by adding the reaction mixture to a large volume of ice-cold acetone.[1] This helps to remove some of the unreacted folic acid and other small molecule impurities.

    • The precipitate is then collected by centrifugation and washed multiple times with cold acetone.

  • Dialysis:

    • Redissolve the washed precipitate in a suitable solvent such as a chloroform/methanol mixture or an aqueous buffer.

    • Transfer the solution to a dialysis membrane (e.g., with a molecular weight cut-off of 3.5 kDa or 14 kDa) and dialyze against a large volume of deionized water or a suitable buffer for 2-3 days, with frequent changes of the dialysis buffer.[3] This step is effective in removing residual DMSO, unreacted folic acid, NHS, and other low molecular weight impurities.

  • Gel Filtration Chromatography (Optional):

    • For higher purity, the dialyzed product can be further purified using gel filtration chromatography (e.g., Sephadex G-25).[2]

    • The column is equilibrated and eluted with an appropriate buffer (e.g., phosphate-buffered saline). The this compound conjugate will elute in the earlier fractions due to its larger size, while smaller impurities will be retained longer.

  • Lyophilization:

    • The purified fractions containing this compound are pooled and lyophilized (freeze-dried) to obtain the final product as a yellow powder.

Characterization of this compound

The successful synthesis and purity of this compound should be confirmed by various analytical techniques.

Characterization TechniquePurposeExpected Results
Thin Layer Chromatography (TLC) To monitor the reaction progress and confirm the formation of the new product.A new spot with a different Rf value from the starting materials will appear. For example, in a chloroform/methanol/water (75:36:6) system, FA-PEG-NH2 showed an Rf of 0.54, while the amine starting material had an Rf of 0.72.[1]
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the formation of the amide bond and the presence of characteristic functional groups.Appearance of a new amide bond peak (around 1650-1690 cm⁻¹). Presence of characteristic peaks for the ester group of DSPE (~1648 cm⁻¹), P=O stretching in DSPE (~1178 cm⁻¹), and C-H stretching from PEG, FA, and DSPE (2867 and 2965 cm⁻¹).[1][4]
Proton Nuclear Magnetic Resonance (¹H-NMR) To confirm the covalent conjugation and the structure of the final product.Characteristic peaks corresponding to the protons of the folate moiety (e.g., aromatic protons), the repeating ethylene (B1197577) oxide units of PEG, and the fatty acid chains of DSPE will be present.[2]
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product.A single major peak corresponding to this compound should be observed.

Quantitative Data Summary

ParameterReported ValueReference
Reaction Yield 76.5%[2]
96%[4]
Encapsulation Efficiency (in liposomes) 82.72% (FA-conjugated PEGylated liposomes)[1]
Loading Capacity (in liposomes) 12.81% (FA-conjugated PEGylated liposomes)[1]
Purity (gamma-conjugated isomer) 80-85%[5]

Visualizing the Workflow

This compound Synthesis Workflow

G cluster_activation Folic Acid Activation cluster_coupling Coupling Reaction cluster_purification Purification FA Folic Acid Activated_FA NHS-Activated Folic Acid FA->Activated_FA DMSO, RT, 4-12h DCC_NHS DCC + NHS DCC_NHS->Activated_FA Crude_Product Crude this compound Activated_FA->Crude_Product DSPE_PEG_NH2 DSPE-PEG-NH2 DSPE_PEG_NH2->Crude_Product DMSO or Chloroform/Methanol, RT, Overnight Filtration Filtration to remove DCU Crude_Product->Filtration Precipitation Precipitation with Cold Acetone Filtration->Precipitation Dialysis Dialysis (MWCO 3.5-14 kDa) Precipitation->Dialysis Chromatography Gel Filtration Chromatography (Optional) Dialysis->Chromatography Lyophilization Lyophilization Chromatography->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Components

G DSPE DSPE Hydrophobic Anchor DSPE_PEG_Folate {this compound | Amphiphilic Targeting Conjugate} DSPE->DSPE_PEG_Folate PEG PEG Hydrophilic Spacer PEG->DSPE_PEG_Folate Folate Folate Targeting Ligand Folate->DSPE_PEG_Folate

Caption: Component relationship in the this compound conjugate.

References

An In-depth Technical Guide to the Mechanism of Action of DSPE-PEG-Folate in Cancer Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of targeted drug delivery systems is a cornerstone of modern cancer therapy, aiming to maximize therapeutic efficacy while minimizing off-target toxicity. Among the various strategies, the use of functionalized liposomes and nanoparticles has gained significant traction. DSPE-PEG-Folate is a key excipient in this field, representing a sophisticated, multi-component lipid conjugate designed for active targeting of tumor cells. This molecule is composed of three distinct functional units: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), a phospholipid anchor; polyethylene (B3416737) glycol (PEG), a biocompatible polymer for achieving "stealth" characteristics; and folic acid (folate), a targeting ligand that binds with high affinity to folate receptors (FR) overexpressed on the surface of many cancer cells.

This technical guide elucidates the comprehensive mechanism of action of this compound, detailing its journey from systemic circulation to intracellular drug delivery. It covers the synergistic roles of its components, the principles of passive and active targeting, and the cellular uptake pathways. Furthermore, this document provides a compilation of quantitative data from various studies, outlines key experimental protocols for nanoparticle synthesis and evaluation, and presents visual diagrams of the core mechanisms and workflows to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action

The therapeutic efficacy of a this compound-based nanocarrier is not the result of a single action but a multi-stage process that leverages both physiological and pathological features of the tumor microenvironment, as well as specific molecular interactions at the cellular level.

Stage 1: Systemic Circulation and Passive Tumor Accumulation
  • The "Stealth" Effect of PEG: Once introduced into the bloodstream, nanoparticles are susceptible to opsonization (coating by plasma proteins), which marks them for rapid clearance by the reticuloendothelial system (RES), primarily in the liver and spleen. The this compound conjugate mitigates this through the PEG moiety. PEG forms a hydrophilic, flexible, and neutral polymer chain layer on the nanoparticle's surface.[1] This "PEGylated" shield sterically hinders the adsorption of plasma proteins, allowing the nanocarrier to evade the RES, significantly prolonging its blood circulation half-life.[1][2]

  • Enhanced Permeability and Retention (EPR) Effect: The prolonged circulation time is crucial for the first phase of tumor targeting: passive accumulation.[3] Solid tumors are characterized by a chaotic and leaky vasculature with large fenestrations. This allows nanoparticles of a certain size (typically < 200 nm) to extravasate from the bloodstream into the tumor interstitium.[3] Concurrently, the tumor microenvironment has poor lymphatic drainage, leading to the retention of these nanoparticles. This phenomenon, known as the EPR effect, results in a higher concentration of the drug carrier at the tumor site compared to healthy tissues.[4]

Stage 2: Active Targeting via Folate Receptor Binding

While the EPR effect enhances local concentration, the folate moiety facilitates active, cell-specific targeting.

  • Folate Receptor (FR) Overexpression: The folate receptor, particularly the FR-α isoform, is a high-affinity membrane protein that is minimally expressed in most normal tissues but is significantly overexpressed in a wide range of human cancers, including ovarian, lung, breast, and cervical cancers.[3][5][6] This differential expression makes it an excellent target for cancer-specific drug delivery.[5]

  • Ligand-Receptor Interaction: Folic acid, being a small molecule, retains its high binding affinity for the FR even when conjugated to a large nanoparticle via a PEG linker.[3][5] The folate ligand on the surface of the this compound nanoparticle specifically recognizes and binds to the FRs on the cancer cell surface.[2][7][8] The length of the PEG linker between DSPE and folate is a critical parameter, as a longer spacer can better overcome steric hindrance and facilitate more effective binding to the receptor.[3][6]

Stage 3: Cellular Internalization and Intracellular Drug Release
  • Receptor-Mediated Endocytosis: The binding of the folate-conjugated nanoparticle to the FR triggers cellular internalization through a process called receptor-mediated endocytosis.[4][9][10] The cell membrane invaginates around the nanoparticle-receptor complex, forming an intracellular vesicle known as an endosome.[10][11] This process can be mediated by different pathways, including clathrin-coated pits and/or caveolae-dependent endocytosis.[9][12][13][14]

  • Intracellular Trafficking and Drug Release: Once inside the cell, the endosome traffics into the cytoplasm and matures, often fusing with lysosomes. This process is accompanied by a drop in pH to approximately 5.0 within the vesicle.[11] This acidic environment can be engineered to trigger the release of the encapsulated drug from the nanocarrier. The released drug can then diffuse into the cytoplasm and reach its intracellular target, such as the nucleus, to exert its cytotoxic effect.[2] The folate receptor is then typically recycled back to the cell surface.[11]

Quantitative Data Summary

The effectiveness of this compound in targeted drug delivery has been quantified across numerous studies. The following tables summarize key performance metrics.

Table 1: Physicochemical and Formulation Characteristics

Formulation / Study Particle Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%) Drug Reference
Folate-conjugated PEGylated liposomes 140 ± 5 +0.2 82.72 K. alvarezii extract [15]
Control (non-targeted) liposomes 110 ± 6 -5.0 84.56 K. alvarezii extract [15]
5-FU-loaded folate-targeted liposomes ~174 - ~39 5-Fluorouracil [16]
5-FU-loaded folate-targeted liposomes ~114 - ~67 5-Fluorouracil [16]

| F-PEG-CHEMS targeted liposomes | 120 ± 20 | - | - | Doxorubicin |[3] |

Table 2: In Vitro and In Vivo Efficacy

Formulation / Study Cell Line / Model Metric Value Reference
DFPML (Folate-targeted) B16F10 (FR-overexpressing) IC50 ~1.0 µg/mL [17]
DFPML (Folate-targeted) MCF7 IC50 ~4.0 µg/mL [17]
DPML (Non-targeted) B16F10 IC50 4.9 µg/mL [17]
Free DOX B16F10 IC50 ~0.4 µg/mL [17]
F-L-DOX (Folate-targeted) KB cells (FR-overexpressing) IC50 10.0 µM [3]
L-DOX (Non-targeted) KB cells IC50 57.5 µM [3]
Resveratrol (B1683913) Nanosuspension (Folate) A549 tumor model Tumor Inhibition Ratio 64.61 ± 21.13% [18]
Resveratrol Nanosuspension (Non-Folate) A549 tumor model Tumor Inhibition Ratio 61.53 ± 18.36% [18]

| Dox/FL-10K (Folate, long linker) | KB tumor model | Tumor Size Reduction | >40% vs. shorter linkers |[6] |

Key Experimental Protocols

Synthesis of this compound Conjugate

The synthesis of the this compound conjugate is a multi-step process involving the activation of folic acid and its subsequent coupling to an amine-terminated DSPE-PEG.[15][17]

  • Activation of Folic Acid: Folic acid is dissolved in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). A coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS) are added in a specific molar ratio (e.g., FA:DCC:NHS of 1:1:2) to activate the carboxyl group of the folic acid.[17] The reaction proceeds for several hours under an inert atmosphere and protected from light.

  • Conjugation to DSPE-PEG-Amine: DSPE-PEG-NH2 is added to the activated folic acid solution. The reaction is allowed to proceed for several hours to form a stable amide bond between the folic acid and the PEG linker.

  • Purification: The resulting this compound conjugate is purified to remove unreacted reagents. This is typically achieved through dialysis against saline and then ultrapure water using a membrane with an appropriate molecular weight cutoff (e.g., 3.5 kDa).[17] The final product is often lyophilized for storage and characterized using techniques like FTIR and ¹H NMR.[17][18]

Preparation of Folate-Targeted Liposomes via Thin-Film Hydration

This is a common method for preparing liposomes encapsulating a therapeutic agent.[15][16]

  • Lipid Film Formation: A mixture of lipids, including a structural phospholipid (e.g., DSPC or DPPC), cholesterol, and the this compound conjugate, are dissolved in an organic solvent mixture (e.g., chloroform:methanol).[15] The solvent is then removed under reduced pressure using a rotary evaporator, which deposits a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: The dried lipid film is hydrated with an aqueous buffer (which may contain the hydrophilic drug to be encapsulated) by gentle agitation or vortexing. This process causes the lipids to self-assemble into multilamellar vesicles (MLVs).

  • Size Reduction and Homogenization: To produce smaller, unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to sonication or, more commonly, extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

  • Purification: Free, unencapsulated drug is removed from the liposome (B1194612) suspension using techniques such as dialysis or size exclusion chromatography.

In Vitro Cellular Uptake Assay

This assay quantifies the internalization of nanoparticles into cancer cells.

  • Cell Culture: Folate receptor-positive cancer cells (e.g., KB, MCF-7, B16F10) and FR-negative control cells (e.g., A549) are cultured in appropriate media until they reach a desired confluency.[4][17]

  • Incubation: The cells are incubated with fluorescently labeled nanoparticles (both folate-targeted and non-targeted controls) at a specific concentration for various time points (e.g., 1, 4, 24 hours).

  • Inhibition Study: To confirm receptor-mediated uptake, a parallel experiment is conducted where cells are pre-incubated with a high concentration of free folic acid before adding the folate-targeted nanoparticles. The free folate competitively blocks the folate receptors, thereby inhibiting the uptake of the nanoparticles.[9]

  • Analysis: After incubation, the cells are washed to remove non-internalized nanoparticles. The cellular uptake can be visualized qualitatively using fluorescence or confocal microscopy and quantified using flow cytometry, which measures the fluorescence intensity per cell.[9]

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxicity of a drug formulation.[15]

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the free drug, folate-targeted nanocarriers, and non-targeted nanocarriers for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curve.[15][17]

Visualizations: Mechanisms and Workflows

Overall Mechanism of Action

Caption: Workflow of this compound nanoparticle from injection to intracellular drug release.

Folate Receptor-Mediated Endocytosis Pathway

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NP Folate-Nanoparticle FR Folate Receptor (FR) NP->FR Binding Complex Nanoparticle-FR Complex FR->Complex Pit Membrane Invagination (Clathrin/Caveolae) Complex->Pit Triggers Endosome Early Endosome Pit->Endosome Internalization Acid Endosome Acidification (pH Drop) Endosome->Acid Release Drug Release Acid->Release Recycle Receptor Recycling Acid->Recycle Dissociation Drug Free Drug Release->Drug Recycle->FR To Membrane

Caption: Cellular uptake pathway via folate receptor-mediated endocytosis.

Experimental Workflow for In Vivo Antitumor Efficacy

G A Prepare Nanoparticle Formulations (Targeted vs. Non-Targeted vs. Control) D Administer Formulations Systemically (e.g., IV injection) on a Schedule A->D B Establish Tumor Xenograft Model (e.g., Subcutaneous injection of KB cells in mice) C Randomize Animals into Treatment Groups B->C C->D E Monitor Animal Health (Body Weight, Behavior) D->E F Measure Tumor Volume Periodically (e.g., with calipers) D->F G Endpoint: Sacrifice Animals (at predetermined time or tumor size) F->G Meets Endpoint Criteria H Excise Tumors and Organs G->H I Analyze Data: - Tumor Growth Inhibition - Biodistribution (if labeled) - Histology (e.g., H&E, TUNEL) H->I

References

An In-Depth Technical Guide to the Binding Affinity of DSPE-PEG-Folate to the Folate Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate) to the folate receptor (FR). It is intended to be a valuable resource for researchers and professionals involved in the development of targeted drug delivery systems. This document delves into the quantitative binding affinity, detailed experimental methodologies for its measurement, and the key signaling pathways activated upon binding.

Introduction: The Significance of Folate Receptor Targeting

The folate receptor is a cell-surface glycoprotein (B1211001) that is frequently overexpressed in a wide variety of human cancers, including ovarian, lung, breast, and brain tumors, while its expression in normal tissues is highly restricted. This differential expression pattern makes the folate receptor an attractive target for the selective delivery of therapeutic and imaging agents to cancer cells, minimizing off-target effects and associated toxicities.

This compound is an amphiphilic conjugate that plays a pivotal role in this targeted approach. The DSPE (distearoylphosphatidylethanolamine) portion serves as a lipid anchor, enabling its incorporation into the lipid bilayer of nanocarriers such as liposomes. The polyethylene (B3416737) glycol (PEG) component acts as a flexible spacer, extending the folate ligand away from the surface of the nanocarrier to facilitate optimal interaction with the folate receptor. The folate moiety is the targeting ligand, binding with high affinity to its receptor and triggering receptor-mediated endocytosis, thereby internalizing the nanocarrier and its therapeutic payload into the cancer cell. The length of the PEG spacer has been shown to be a critical factor, with longer spacers often leading to improved receptor binding.

Quantitative Binding Affinity of this compound to the Folate Receptor

The binding affinity of a ligand to its receptor is a critical parameter in the design of targeted drug delivery systems. It is typically quantified by the equilibrium dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity. For folic acid itself, the binding affinity to the folate receptor is very high, with a reported Kd in the sub-nanomolar range (approximately 0.1 nM).

When this compound is incorporated into a liposomal formulation, the resulting multivalent interactions between the numerous folate ligands on the liposome (B1194612) surface and multiple folate receptors on the cell surface can lead to a significant increase in the overall avidity of the binding. While direct Kd values for individual this compound molecules are not extensively reported, the binding of folate-functionalized liposomes is often characterized using competitive binding assays to determine the concentration of the targeted liposome required to inhibit the binding of a radiolabeled ligand (e.g., 3H-folic acid) by 50% (IC50).

One study reported a competitive inhibition assay where the binding of folate-PEG-cholesterol liposomes to folate receptor-bearing KB cells was competitively inhibited by free folic acid with an IC50 of 0.39 mM, indicating a very high binding affinity of the liposomes. It is important to note that the apparent affinity of these multivalent systems is influenced by factors such as the density of the folate ligand on the liposome surface and the length of the PEG linker.

Table 1: Summary of Binding Affinity Data

LigandReceptor/Cell LineMethodAffinity MetricValueReference
Folic AcidFolate ReceptorVariousKd~0.1 nM
Folate-PEG-Chol LiposomesKB cellsCompetitive Binding AssayIC50 (of free folic acid)0.39 mM

Experimental Protocols for Determining Binding Affinity

The assessment of the binding affinity of this compound functionalized nanocarriers to the folate receptor is crucial for their preclinical development. Several biophysical and cell-based assays are commonly employed for this purpose. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is a widely used method to determine the binding affinity of an unlabeled ligand (in this case, this compound liposomes) by measuring its ability to compete with a radiolabeled ligand (e.g., 3H-folic acid) for binding to the folate receptor on cells or cell membranes.

Materials:

  • Folate receptor-positive cells (e.g., KB, HeLa, IGROV-1) or membrane preparations from these cells.

  • 3H-folic acid (radioligand).

  • This compound liposomes (unlabeled competitor).

  • Binding buffer (e.g., PBS with 1% BSA).

  • Wash buffer (e.g., ice-cold PBS).

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Cell Preparation: Culture folate receptor-positive cells to near confluency. Harvest the cells and wash them with binding buffer. Resuspend the cells in binding buffer to a final concentration of 1 x 106 cells/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed concentration of 3H-folic acid (typically at or below its Kd).

    • A serial dilution of the this compound liposomes (the competitor).

    • A suspension of the folate receptor-positive cells.

    • For determining non-specific binding, a set of wells should contain a high concentration of unlabeled folic acid in addition to the radioligand and cells.

  • Incubation: Incubate the plate at 4°C for 2-4 hours with gentle agitation to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in binding buffer. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor. Plot the specific binding as a function of the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis radioligand Radiolabeled Folic Acid incubation Incubate to Equilibrium radioligand->incubation competitor This compound Liposomes competitor->incubation cells FR+ Cells cells->incubation filtration Separate Bound/Free incubation->filtration counting Quantify Radioactivity filtration->counting plot Plot Binding Curve counting->plot ic50 Determine IC50 plot->ic50

Fig. 1: Workflow for a Competitive Radioligand Binding Assay.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It can provide kinetic information about the binding, including the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Materials:

  • SPR instrument.

  • Sensor chip (e.g., CM5 chip).

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Running buffer (e.g., HBS-EP buffer).

  • Recombinant folate receptor protein.

  • This compound liposomes.

  • Amine coupling reagents (EDC, NHS).

Protocol:

  • Receptor Immobilization: Activate the sensor chip surface using a mixture of EDC and NHS. Inject the folate receptor protein over the activated surface to allow for covalent immobilization via amine coupling. Deactivate any remaining active esters.

  • Binding Analysis: Inject a series of concentrations of the this compound liposomes over the sensor surface at a constant flow rate. Monitor the change in the refractive index in real-time, which corresponds to the binding of the liposomes to the immobilized receptor.

  • Dissociation Phase: After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the liposomes from the receptor.

  • Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound liposomes from the sensor surface.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model or a more complex model for multivalent interactions) to determine the kinetic parameters (ka and kd) and the binding affinity (Kd).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event. It can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Materials:

  • Isothermal titration calorimeter.

  • Recombinant folate receptor protein.

  • This compound liposomes.

  • Dialysis buffer.

Protocol:

  • Sample Preparation: Dialyze both the folate receptor protein and the this compound liposomes against the same buffer to minimize heat of dilution effects.

  • ITC Experiment: Load the folate receptor protein into the sample cell of the calorimeter and the this compound liposomes into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the liposome solution into the protein solution while monitoring the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of liposomes to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Signaling Pathways Activated by this compound Binding

Beyond its role in mediating the internalization of folate and folate-conjugated molecules, the folate receptor is also involved in intracellular signaling. The binding of folate or folate-conjugated ligands can trigger signaling cascades that influence cell proliferation, survival, and other cellular processes. Two of the key signaling pathways implicated in folate receptor activation are the JAK-STAT and ERK1/2 pathways.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cytokine and growth factor signaling. Studies have shown that folic acid can activate STAT3 through the folate receptor alpha in a JAK-dependent manner. This activation can lead to the upregulation of STAT3-responsive genes that are involved in cell proliferation and angiogenesis, such as Cyclin A2 and Vascular Endothelial Growth Factor (VEGF).

G folate This compound fr Folate Receptor α folate->fr Binding jak JAK fr->jak Activation stat3 STAT3 jak->stat3 Phosphorylation stat3_p p-STAT3 stat3->stat3_p nucleus Nucleus stat3_p->nucleus Translocation gene_expression Gene Expression (e.g., Cyclin A2, VEGF) nucleus->gene_expression Transcription

Fig. 2: Folate Receptor-Mediated JAK-STAT Signaling Pathway.
ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival. It has been reported that folate can stimulate the phosphorylation of ERK1/2 in a concentration-dependent manner. This activation of the ERK1/2 pathway can contribute to the proliferative and anti-apoptotic effects observed upon folate receptor engagement.

G folate This compound fr Folate Receptor folate->fr Binding ras Ras fr->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK1/2 mek->erk Phosphorylation erk_p p-ERK1/2 erk->erk_p nucleus Nucleus erk_p->nucleus Translocation transcription_factors Transcription Factors (e.g., Elk-1, c-Fos) nucleus->transcription_factors Activation cellular_response Cellular Response (Proliferation, Survival) transcription_factors->cellular_response

Fig. 3: Folate Receptor-Mediated ERK1/2 Signaling Pathway.

Conclusion

This compound is a critical component in the development of folate receptor-targeted nanomedicines. Its high affinity for the folate receptor, coupled with the ability to trigger receptor-mediated endocytosis and activate intracellular signaling pathways, makes it a powerful tool for enhancing the therapeutic index of anticancer agents. A thorough understanding and quantitative characterization of its binding to the folate receptor, utilizing the experimental protocols outlined in this guide, are essential for the rational design and optimization of these promising targeted therapies. The continued exploration of the signaling consequences of folate receptor engagement will further illuminate its role in cancer biology and may unveil new therapeutic opportunities.

Self-Assembly of DSPE-PEG-Folate: A Technical Guide to Micelle and Liposome Formulation for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and methodologies behind the self-assembly of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate) into micelles and liposomes. These nanostructures are of significant interest in the field of targeted drug delivery, particularly for cancer therapy, due to their ability to specifically target cells that overexpress folate receptors. This document provides a comprehensive overview of the self-assembly process, detailed experimental protocols, quantitative data for formulation characterization, and a visualization of the biological mechanism of action.

Core Principles of this compound Self-Assembly

This compound is an amphiphilic molecule composed of a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) linker conjugated to a folate molecule. This dual nature drives its self-assembly in aqueous environments into two primary nanostructures: micelles and liposomes.

  • Micelles: Above a certain concentration, known as the critical micelle concentration (CMC), the this compound monomers spontaneously assemble into spherical micelles.[1] The hydrophobic DSPE tails form the core of the micelle, which can encapsulate hydrophobic drugs, while the hydrophilic PEG-Folate chains form a protective outer corona. This PEG corona provides a "stealth" characteristic, reducing recognition by the immune system and prolonging circulation time.[2]

  • Liposomes: In the presence of other lipids, such as phospholipids (B1166683) and cholesterol, this compound can be incorporated into the lipid bilayer of liposomes.[3] The DSPE portion integrates into the bilayer, while the PEG-Folate moiety extends from the liposome (B1194612) surface.[4] This surface functionalization with folate enables active targeting of cancer cells that overexpress the folate receptor.[5] The aqueous core of the liposome can encapsulate hydrophilic drugs, while hydrophobic drugs can be loaded within the lipid bilayer.

The formation of either micelles or liposomes is dependent on the concentration of this compound and the presence of other lipid components. The length of the PEG chain can also influence the properties of the resulting nanoparticles, such as their stability and targeting ability.[6]

Quantitative Data for Formulation and Characterization

The following tables summarize key quantitative data for this compound and related DSPE-PEG formulations, providing a reference for formulation design and characterization.

Table 1: Critical Micelle Concentration (CMC) of DSPE-PEG Derivatives

DSPE-PEG DerivativeMethodCMC (µM)Reference
DSPE-PEG2000Fluorescence Probe0.5 - 1.5[7]
DSPE-PEG3000Fluorescence Probe0.5 - 1.5[7]
DSPE-PEG5000Fluorescence Probe1.0 - 1.5[7]
DSPE-PEG2000Fluorescence Probe18[8]
DSPE-PEG2000 (in water)Not Specified10 - 20[1]
DSPE-PEG2000 (in HEPES buffer)Not Specified0.5 - 1.0[1]

Table 2: Physicochemical Properties of this compound Liposomes

Lipid Composition (molar ratio)DrugParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
HSPC:Cholesterol:DSPE-PEG2k (55:40:5)Doxorubicin~100< 0.2~ -30Not Specified[6]
FA-PEG-DSPE:Cholesterol:DSPC (5:40:55)K. alvarezii extract140 ± 5Not SpecifiedNot Specified82.72[9]
DPPC:Cholesterol:FA-PEG-DSPE5-Fluorouracil~174Not SpecifiedNot Specified~39[10]
PC:Cholesterol:FA-PEG-DSPE5-Fluorouracil~114Not SpecifiedNot Specified~67[10]
DMPC:Cholesterol:DCP:PEG2000-PE:DSPE-PEG2000-Folate (38:40:10:10:2)Not SpecifiedTunable (microfluidics)Nearly monodisperseNot SpecifiedNot Specified[11]

HSPC: Hydrogenated Soy Phosphatidylcholine, Cholesterol, DSPE-PEG2k: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], FA-PEG-DSPE: Folate-PEG-DSPE, DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine, DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, PC: Phosphatidylcholine, DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DCP: Dicetyl phosphate, PEG2000-PE: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound micelles and liposomes.

Preparation of this compound Micelles by Direct Dissolution

This method is suitable for forming empty micelles or for encapsulating drugs that are co-dissolved with the polymer.[2]

Materials:

  • This compound

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or 10 mM HEPES buffered saline)

  • Stir plate and stir bar

  • Syringe filter (0.22 µm)

Protocol:

  • Dissolve the this compound powder directly into the aqueous buffer at the desired concentration (typically above the CMC, e.g., 1-5 mM).

  • Stir the solution at an elevated temperature (e.g., 60°C) for 1-4 hours to ensure complete dissolution and facilitate micelle formation.

  • Allow the solution to cool to room temperature.

  • Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and for sterilization.[2]

  • Store the micelle formulation at 4°C.

Preparation of Drug-Loaded this compound Liposomes by Thin-Film Hydration

This is a widely used method for preparing liposomes with encapsulated hydrophilic or hydrophobic drugs.[10]

Materials:

  • This compound

  • Primary phospholipids (e.g., DSPC, DPPC, HSPC)

  • Cholesterol

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Protocol:

  • Dissolution: Accurately weigh and dissolve the lipids (e.g., DSPC, cholesterol, and this compound in a desired molar ratio) and the hydrophobic drug in the selected organic solvent in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer (containing the dissolved hydrophilic drug, if applicable). The temperature of the buffer should be above the phase transition temperature of the lipids (e.g., 60°C for DSPE).

  • Liposome Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of multilamellar vesicles (MLVs). The solution should turn from a milky suspension to a translucent dispersion.

  • Size Reduction (Optional but Recommended): For a more uniform size distribution, the liposomal solution can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultrafiltration.

  • Sterilization: Filter the final liposome solution through a 0.22 µm syringe filter.

  • Store the liposome formulation at 4°C.

Mandatory Visualizations

Self-Assembly of this compound

G cluster_0 Aqueous Environment cluster_1 Self-Assembly DSPE_PEG_Folate This compound Monomer Micelle Micelle DSPE_PEG_Folate->Micelle > CMC Liposome Liposome DSPE_PEG_Folate->Liposome + Other Lipids

Caption: Self-assembly of this compound into micelles or liposomes.

Experimental Workflow for Liposome Preparation

G A 1. Dissolve Lipids & Drug in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Form Multilamellar Vesicles (MLVs) C->D E 5. Size Reduction (Extrusion/Sonication) D->E F 6. Purify Liposomes (e.g., Dialysis) E->F G 7. Sterile Filtration F->G H Final Liposome Formulation G->H

Caption: Workflow for this compound liposome preparation.

Folate Receptor-Mediated Endocytosis Pathway

G extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space Liposome Folate-Targeted Liposome/Micelle Binding Binding of Folate to FR Liposome->Binding FR Folate Receptor (FR) FR->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.0-5.5) Endosome->Late_Endosome Drug_Release Drug Release (Acidic pH) Late_Endosome->Drug_Release FR_Recycling FR Recycling to Cell Surface Late_Endosome->FR_Recycling Drug_Action Drug Action on Target Drug_Release->Drug_Action FR_Recycling->FR

Caption: Signaling pathway of folate receptor-mediated endocytosis.[12][13]

Conclusion

The self-assembly of this compound into micelles and liposomes offers a versatile and powerful platform for the targeted delivery of therapeutic agents. By understanding the core principles of self-assembly, utilizing robust experimental protocols, and thoroughly characterizing the resulting nanoparticles, researchers can develop effective drug delivery systems with enhanced efficacy and reduced side effects. This guide provides a foundational framework for scientists and drug development professionals to design and optimize this compound-based nanocarriers for a range of biomedical applications.

References

An In-Depth Technical Guide to DSPE-PEG-Folate for Targeted Nanotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate), a key component in the development of targeted nanotherapeutics. This document details its core principles, experimental methodologies, and quantitative data to facilitate its application in research and drug development.

Introduction to this compound

This compound is a functionalized phospholipid used to actively target nanoparticles to cells that overexpress the folate receptor (FR), a common characteristic of many cancer cells.[1][2] It is composed of three main components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as a lipid anchor, allowing for stable incorporation into the lipid bilayer of nanocarriers like liposomes and lipid nanoparticles.[3][4]

  • Polyethylene Glycol (PEG): A hydrophilic polymer that forms a "stealth" layer on the surface of the nanoparticle.[4] This PEG shield reduces recognition by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the nanocarrier and increasing its chances of reaching the target tissue.[4][5]

  • Folic Acid (Folate): A vitamin that binds with high affinity to the folate receptor.[1][6] By presenting folate on the nanoparticle surface, the nanocarrier can specifically bind to and be internalized by FR-positive cells.[7][8]

The strategic combination of these components makes this compound a powerful tool for enhancing the efficacy and reducing the off-target toxicity of encapsulated therapeutic agents.[5]

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The targeting functionality of this compound relies on the biological process of folate receptor-mediated endocytosis.[8][9] This process allows for the efficient internalization of folate-conjugated nanocarriers into target cells.

dot

Folate_Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nanoparticle This compound Nanoparticle Binding Binding Nanoparticle->Binding High Affinity Interaction FolateReceptor Folate Receptor (FR) FolateReceptor->Binding Internalization Internalization Binding->Internalization Clathrin/Caveolin- mediated Endocytosis Endosome Early Endosome (pH ~6.0-6.5) Internalization->Endosome LateEndosome Late Endosome (pH ~5.0-6.0) Endosome->LateEndosome Maturation & pH drop Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome Fusion DrugRelease Drug Release LateEndosome->DrugRelease pH-sensitive release ReceptorRecycling Receptor Recycling LateEndosome->ReceptorRecycling Sorting Lysosome->DrugRelease Enzymatic degradation ReceptorRecycling->FolateReceptor

Caption: Folate Receptor-Mediated Endocytosis Pathway.

The process begins with the binding of the folate ligand on the nanoparticle to the folate receptor on the cell surface. This binding triggers the internalization of the nanoparticle-receptor complex into the cell through endocytosis, which can be mediated by clathrin-coated pits or caveolae.[10][11][12][13] Following internalization, the complex is trafficked through early and late endosomes, where the decreasing pH facilitates the release of the encapsulated drug.[14] The folate receptor is then recycled back to the cell surface for further rounds of uptake.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing this compound for targeted nanotherapeutics.

Table 1: Formulation and Physicochemical Properties of this compound Nanoparticles

DrugNanoparticle TypeLipid Composition (molar ratio)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DoxorubicinLiposome (B1194612)HSPC:Chol:DSPE-PEG2k:DSPE-PEG2k-Folate (55:40:4.5:0.5)~100-30>95%[15]
PaclitaxelLiposomePhospholipid:Cholesterol:DSPE-PEG2000-Folate---[16]
Bioactive CompoundsLiposomeFA-PEG-DSPE:Cholesterol:DSPC (5:40:55)140 ± 5+0.282.72%[7]
5-FluorouracilLiposomeDPPC:Cholesterol:FA-PEG-DSPE~174-~39%[10]
5-FluorouracilLiposomePC:Cholesterol:FA-PEG-DSPE~114-~67%[10]
GadoliniumNanoparticleDSPE-PEG3350-Folate---[17]

Table 2: In Vitro Efficacy of this compound Nanoparticles

DrugCell LineIC50 (µg/mL) - TargetedIC50 (µg/mL) - Non-TargetedIC50 (µg/mL) - Free DrugReference
9-NCMCF-71.254.5-[8]
9-NCPC32.9-4.15[8]
DoxorubicinKB---[15]
DSPE-PEG(5000) Amine SWCNTSKOV350--[18]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of this compound nanotherapeutics.

Synthesis of this compound

The synthesis of this compound is typically achieved through carbodiimide (B86325) chemistry, coupling the amine group of DSPE-PEG-NH2 with the carboxylic acid group of folic acid.[19][20][21]

Materials:

  • Folic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • DSPE-PEG-NH2 (e.g., DSPE-PEG2000-NH2)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dialysis membrane (e.g., 3.5 kDa MWCO)

  • Organic solvents (e.g., chloroform (B151607), methanol)

Protocol:

  • Activation of Folic Acid:

    • Dissolve folic acid in anhydrous DMSO. For every 1 molar equivalent of folic acid, add 1.1 molar equivalents of NHS and 1.1 molar equivalents of DCC.[22]

    • Stir the reaction mixture at room temperature overnight in the dark.

  • Conjugation to DSPE-PEG-NH2:

    • Add the activated folic acid solution to a solution of DSPE-PEG-NH2 in an appropriate solvent (e.g., chloroform containing a small amount of TEA).

    • Stir the reaction mixture at room temperature for several hours to overnight.

  • Purification:

    • Remove the by-product, dicyclohexylurea (DCU), by filtration.

    • Evaporate the organic solvent under reduced pressure.

    • Purify the resulting this compound by dialysis against deionized water for 2-3 days to remove unreacted reagents.

    • Lyophilize the purified product to obtain a solid powder.

Preparation of this compound Liposomes by Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing liposomes.[7][14][23]

Materials:

  • Lipids (e.g., DSPC, Cholesterol)

  • DSPE-PEG

  • This compound

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous hydration buffer (e.g., PBS, citrate (B86180) buffer)

  • Rotary evaporator

  • Probe sonicator or extruder

Protocol:

  • Lipid Film Formation:

    • Dissolve the lipids, DSPE-PEG, and this compound in an organic solvent in a round-bottom flask.[3]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[23]

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.[3]

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer by rotating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.[23] This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to sonication using a probe sonicator or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[3][24]

Characterization of Nanoparticles

4.3.1 Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) and Zeta Potential analysis are crucial for characterizing the physicochemical properties of the nanoparticles.[25][26][27]

Protocol:

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., deionized water or PBS) to a suitable concentration for measurement.

  • DLS Measurement:

    • Transfer the diluted sample to a cuvette.

    • Place the cuvette in the DLS instrument.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a zeta potential cell.

    • Place the cell in the instrument.

    • Measure the electrophoretic mobility of the nanoparticles to determine their surface charge.

4.3.2 Encapsulation Efficiency and Drug Loading

High-Performance Liquid Chromatography (HPLC) is commonly used to determine the amount of drug encapsulated within the nanoparticles.[21][28]

Protocol:

  • Separation of Free Drug: Separate the unencapsulated drug from the nanoparticle suspension using techniques like dialysis, centrifugation, or size exclusion chromatography.

  • Quantification of Encapsulated Drug:

    • Lyse the nanoparticles to release the encapsulated drug using a suitable solvent or detergent.

    • Quantify the amount of drug in the lysate using a validated HPLC method.

  • Calculation:

    • Encapsulation Efficiency (%EE) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

    • Drug Loading (%DL) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

In Vitro Evaluation

4.4.1 Cellular Uptake Studies

Confocal microscopy and flow cytometry are powerful techniques to visualize and quantify the cellular uptake of fluorescently labeled nanoparticles.[6][29][30][31]

Protocol (Confocal Microscopy):

  • Cell Seeding: Seed folate receptor-positive cells (e.g., HeLa, KB) on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Incubation: Treat the cells with fluorescently labeled this compound nanoparticles for a specific time period (e.g., 2-4 hours).

  • Washing and Staining:

    • Wash the cells with PBS to remove non-internalized nanoparticles.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Stain the cell nuclei with a nuclear stain (e.g., DAPI) and/or the cell membrane with a membrane stain.

  • Imaging: Visualize the intracellular localization of the nanoparticles using a confocal microscope.

4.4.2 Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxicity of the nanotherapeutics.[22][32][33][34][35]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the this compound nanoparticles, free drug, and control nanoparticles for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Experimental and Developmental Workflow

The development of this compound-based nanotherapeutics follows a structured workflow from initial design to preclinical evaluation.

dot

Nanotherapeutic_Development_Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Formulation Nanoparticle Formulation (e.g., Liposomes) Synthesis->Formulation DrugLoading Drug Encapsulation Formulation->DrugLoading SizeZeta Particle Size (DLS) & Zeta Potential DrugLoading->SizeZeta Morphology Morphology (TEM) SizeZeta->Morphology EE_DL Encapsulation Efficiency & Drug Loading Morphology->EE_DL Release In Vitro Drug Release EE_DL->Release CellUptake Cellular Uptake (Confocal, Flow Cytometry) Release->CellUptake Cytotoxicity Cytotoxicity Assay (MTT) CellUptake->Cytotoxicity AnimalModel Tumor Model Development Cytotoxicity->AnimalModel Biodistribution Biodistribution Studies AnimalModel->Biodistribution Efficacy Therapeutic Efficacy Biodistribution->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity

Caption: Nanotherapeutic Development Workflow.

Logical Relationship: Structure to Function

The unique tripartite structure of this compound directly dictates its function as a targeted drug delivery vehicle.

dot

Structure_Function_Relationship cluster_function Function cluster_outcome Therapeutic Outcome Structure DSPE PEG Folate Anchoring Stable Incorporation into Nanocarrier Structure:f0->Anchoring Stealth Prolonged Circulation (Evasion of RES) Structure:f1->Stealth Targeting Specific Binding to Folate Receptor Structure:f2->Targeting TargetedDelivery Targeted Drug Delivery to Cancer Cells Anchoring->TargetedDelivery Stealth->TargetedDelivery Targeting->TargetedDelivery EnhancedEfficacy Enhanced Therapeutic Efficacy TargetedDelivery->EnhancedEfficacy ReducedToxicity Reduced Off-Target Toxicity TargetedDelivery->ReducedToxicity

Caption: Structure-Function Relationship of this compound.

This guide provides a foundational understanding of this compound for its application in targeted nanotherapeutics. For further details on specific applications and advanced characterization techniques, researchers are encouraged to consult the cited literature.

References

DSPE-PEG-Folate for Imaging of Folate Receptor-Positive Tumors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate) as a targeting ligand for the imaging of folate receptor (FR)-positive tumors. This document details the synthesis, characterization, and application of this compound-functionalized nanoparticles, presenting quantitative data, experimental protocols, and key mechanistic pathways to facilitate research and development in this targeted imaging modality.

Introduction: The Role of Folate Receptor in Cancer and Targeted Imaging

The folate receptor is a cell-surface glycoprotein (B1211001) that is frequently overexpressed in a variety of human cancers, including ovarian, lung, breast, and brain tumors, while its expression in normal tissues is highly restricted.[1][2] This differential expression pattern makes the folate receptor an attractive target for the selective delivery of imaging agents and therapeutics to malignant cells. Folic acid, a high-affinity ligand for the folate receptor, can be conjugated to imaging probes to facilitate their accumulation in tumor tissues through a process known as folate receptor-mediated endocytosis.[1][3][4]

This compound is a key component in the development of targeted nanoparticle-based imaging agents. It is an amphiphilic molecule consisting of a lipid tail (DSPE), a polyethylene (B3416737) glycol (PEG) spacer, and a folate headgroup.[5][6] The DSPE component anchors the molecule into the lipid bilayer of nanoparticles, such as liposomes, while the hydrophilic PEG spacer provides a "stealth" characteristic, prolonging circulation time by reducing uptake by the reticuloendothelial system.[7][8] The terminal folate moiety serves as the targeting ligand, guiding the nanoparticle to FR-positive cancer cells.[9][10][11]

Synthesis and Characterization of this compound Nanoparticles

The successful application of this compound in tumor imaging relies on the robust synthesis of the conjugate and the thorough characterization of the resulting nanoparticles.

Synthesis of this compound

The synthesis of this compound typically involves the conjugation of the amine group of DSPE-PEG-amine with the γ-carboxyl group of folic acid, often utilizing dicyclohexylcarbodiimide (B1669883) (DCC) chemistry.[12] Maintaining the integrity of the α-carboxyl group of folic acid is crucial for preserving its high binding affinity to the folate receptor.

Formulation of this compound Nanoparticles

This compound is incorporated into various nanoparticle platforms, most commonly liposomes. The thin-film hydration method is a widely used technique for preparing these targeted liposomes.[7][13][14]

Physicochemical Characterization

Thorough characterization of the formulated nanoparticles is essential to ensure their quality and performance for in vivo applications. Key parameters include particle size, polydispersity index (PDI), and zeta potential.

FormulationNanoparticle TypeAverage Size (nm)PDIZeta Potential (mV)Reference
DSPE-PEG2000-Folate/HSPC/CholesterolLiposome (B1194612)~100< 0.2~ -30[7]
FA-PEG-DSPE/Cholesterol/DSPC (5:40:55)Liposome140 ± 5N/AN/A[13]
DSPE-PEG2000-Folate/DSPE-PEG2000 (1:1 molar ratio)Nanoparticle53 ± 2N/AN/A[15]
DSPE-PEG2000/Soluplus (1/1 weight ratio)Nanoparticle116.60.112-13.7[16]

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The targeting capability of this compound nanoparticles is primarily attributed to the specific interaction between the folate ligand and the folate receptor on the surface of cancer cells, leading to internalization via endocytosis.

Folate_Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP This compound Nanoparticle Binding Binding to FR NP->Binding FR Folate Receptor (FR) FR->Binding Invagination Membrane Invagination Binding->Invagination Endosome Early Endosome (pH ~6.0-6.5) Invagination->Endosome Endocytosis Late_Endosome Late Endosome/ Lysosome (pH ~5.0) Endosome->Late_Endosome Maturation Release Imaging Agent Release Late_Endosome->Release Recycle FR Recycling Late_Endosome->Recycle Recycle->FR Recycling to Cell Surface

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of this compound nanoparticles for tumor imaging.

Synthesis of this compound
  • Materials : DSPE-PEG-NH2, Folic Acid, Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), Anhydrous Dimethyl Sulfoxide (DMSO).

  • Protocol :

    • Dissolve folic acid in anhydrous DMSO.

    • Add DCC and NHS to the folic acid solution to activate the carboxyl groups of folic acid. Stir at room temperature for 2-4 hours.

    • Add DSPE-PEG-NH2 to the activated folic acid solution.

    • Allow the reaction to proceed overnight at room temperature under gentle stirring and protection from light.

    • Remove the by-product, dicyclohexylurea, by filtration.

    • Purify the this compound conjugate by dialysis against deionized water for 48 hours to remove unreacted reagents and DMSO.

    • Lyophilize the purified solution to obtain this compound as a powder.

    • Confirm the synthesis using techniques such as 1H NMR and FTIR spectroscopy.[17]

Preparation of Folate-Targeted Liposomes via Thin-Film Hydration
  • Materials : this compound, Phospholipids (e.g., HSPC, DSPC), Cholesterol, Chloroform, Methanol.

  • Protocol :

    • Dissolve the lipids (e.g., HSPC, cholesterol, and this compound at a specific molar ratio, such as 55:40:5) in a chloroform/methanol mixture in a round-bottom flask.[7][13]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature.

    • To obtain unilamellar vesicles of a defined size, subject the resulting liposome suspension to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[8]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Lines : FR-positive cancer cell line (e.g., KB, HeLa, MCF-7) and an FR-negative cell line as a control.[11][14]

  • Protocol :

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound nanoparticles and control (non-targeted) nanoparticles in the cell culture medium.

    • Replace the medium in the wells with the nanoparticle suspensions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.

    • After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

    • Remove the medium and dissolve the formazan (B1609692) crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.[18][19][20]

In Vivo Imaging in a Folate Receptor-Positive Tumor Mouse Model
  • Animal Model : Athymic nude mice bearing subcutaneous or intraperitoneal xenografts of an FR-positive human cancer cell line (e.g., KB, IGROV-1).[9][21][22]

  • Imaging Agent : this compound nanoparticles encapsulating or conjugated to an imaging probe (e.g., a near-infrared fluorescent dye, a radionuclide for PET or SPECT, or a contrast agent for MRI).

  • Protocol :

    • Administer the imaging agent to the tumor-bearing mice via intravenous (tail vein) injection.

    • At various time points post-injection (e.g., 2, 4, 8, 24 hours), perform whole-body imaging using the appropriate imaging modality (e.g., fluorescence imaging system, PET/CT scanner, MRI).[11]

    • To confirm targeting specificity, a blocking study can be performed where a separate group of mice is co-injected with an excess of free folic acid along with the targeted imaging agent.[9][21]

    • Quantify the imaging signal in the tumor and other major organs (e.g., liver, spleen, kidneys) by drawing regions of interest (ROIs) on the images.

    • After the final imaging session, euthanize the mice and excise the tumor and major organs for ex vivo biodistribution analysis by measuring the signal (e.g., fluorescence intensity or radioactivity) in each tissue.[23][24][25]

In Vivo Performance and Biodistribution

The in vivo behavior of this compound nanoparticles is a critical determinant of their imaging efficacy. Biodistribution studies provide quantitative data on the accumulation of the nanoparticles in the tumor and other organs over time.

Organ% Injected Dose per Gram (%ID/g) at 24h (Folate-Targeted Nanoparticles)Reference
Tumor13.76 ± 1.39[5]
Liver13.62 ± 1.29[5]
Spleen3.28 ± 0.28[5]
Kidneys4.45 ± 0.43[5]
Lungs1.54 ± 0.07[5]
Blood11% of Injected Dose (at 24h)[23]

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows in the development and application of this compound for tumor imaging.

DSPE_PEG_Folate_Synthesis cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_purification Purification & Characterization FA Folic Acid Activation Carboxyl Activation FA->Activation DSPE_PEG_NH2 DSPE-PEG-Amine Coupling Conjugation DSPE_PEG_NH2->Coupling DCC_NHS DCC / NHS DCC_NHS->Activation Activation->Coupling Purification Dialysis Coupling->Purification Lyophilization Lyophilization Purification->Lyophilization Characterization NMR / FTIR Lyophilization->Characterization

In_Vivo_Imaging_Workflow cluster_preparation Preparation cluster_administration Administration cluster_imaging Imaging and Analysis Tumor_Model Establish Folate Receptor-Positive Tumor Model in Mice Injection Intravenous Injection of Imaging Agent Tumor_Model->Injection Blocking Co-injection with excess free Folic Acid (Blocking Study) Tumor_Model->Blocking Imaging_Agent Prepare this compound Targeted Imaging Agent Imaging_Agent->Injection Imaging_Agent->Blocking Live_Imaging In Vivo Imaging at Multiple Time Points Injection->Live_Imaging Blocking->Live_Imaging ROI_Analysis Region of Interest (ROI) Analysis Live_Imaging->ROI_Analysis Biodistribution Ex Vivo Biodistribution of Organs and Tumor ROI_Analysis->Biodistribution

Conclusion

This compound serves as a versatile and effective targeting ligand for the development of nanoparticle-based imaging agents for FR-positive tumors. Its ability to facilitate targeted delivery via receptor-mediated endocytosis enhances the accumulation of imaging probes at the tumor site, potentially leading to improved diagnostic accuracy and sensitivity. This guide provides a foundational resource for researchers and developers working to advance the field of targeted cancer imaging. Further research and optimization of this compound-based nanoplatforms hold the promise of translating these targeted imaging agents into clinical practice.

References

A Technical Guide to DSPE-PEG-Folate Conjugates: Properties and Methodologies for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological properties and experimental methodologies associated with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate). This conjugate has emerged as a critical component in the development of targeted nanocarriers for therapeutic agents, particularly in oncology. By leveraging the overexpression of folate receptors on the surface of many cancer cells, this compound facilitates the selective delivery of payloads, enhancing therapeutic efficacy while minimizing off-target effects.

Core Biological Properties and Mechanism of Action

This compound is an amphiphilic molecule that readily incorporates into the lipid bilayer of nanoparticles, such as liposomes, with the DSPE portion serving as a lipid anchor. The polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic spacer, offering "stealth" characteristics that prolong circulation time by reducing opsonization and clearance by the reticuloendothelial system.[1] The terminal folate moiety acts as a targeting ligand, binding with high affinity to the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including those of the ovary, lung, breast, and colon, but has limited expression in most normal tissues.[2][3]

The primary mechanism of cellular uptake for folate-targeted nanoparticles is receptor-mediated endocytosis.[4][5] Upon binding of the folate ligand to the folate receptor, the cell membrane invaginates to form an endosome, enclosing the nanoparticle and its therapeutic cargo.[4][6] As the endosome matures, its internal pH decreases, which can facilitate the release of the encapsulated drug into the cytoplasm, where it can exert its therapeutic effect.[4][6] This targeted uptake mechanism can lead to significantly higher intracellular drug concentrations in cancer cells compared to non-targeted formulations.[7]

Quantitative Data Presentation

The following tables summarize key quantitative data from various studies on this compound-based nanoparticles, providing a comparative overview of their physicochemical properties, drug loading capacities, and in vitro efficacy.

Table 1: Physicochemical Properties of this compound Nanoparticles
Formulation Composition (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
FA-PEG-DSPE/Cholesterol/DSPC (5:40:55)140 ± 5--[8]
DPPC/Cholesterol/FA-PEG-DSPE~174--[6]
PC/Cholesterol/FA-PEG-DSPE~114--[6]
DMPC/Cholesterol/DCP/PEG2000-PE/DSPE-PEG2000-Folate (38:40:10:10:2)~100-150< 0.2-20 to -40[9]
HSPC/Cholesterol/DSPE-PEG2k/DSPE-PEG2k-Folate (55:40:4:1)~100< 0.2~-30[3]
Paclitaxel-loaded Folate linked SLNs249.42 ± 6--[10]

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; PC: Phosphatidylcholine; DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; DCP: Dicetyl phosphate; HSPC: Hydrogenated soy phosphatidylcholine; SLN: Solid Lipid Nanoparticle.

Table 2: Drug Loading and Encapsulation Efficiency
DrugFormulationEncapsulation Efficiency (%)Drug Loading Capacity (%)Reference
Bioactive compounds from K. alvareziiFA-PEG-DSPE/Cholesterol/DSPC82.7212.81[8]
5-FluorouracilDPPC/Cholesterol/FA-PEG-DSPE~39-[6]
5-FluorouracilPC/Cholesterol/FA-PEG-DSPE~67-[6]
Doxorubicin (B1662922)Folate-Targeted PEGylated Magnetoliposomes~50 (Release after 30 min MHT)-[11]
PaclitaxelFolate linked SLNs79.30 ± 5-[10]
Table 3: In Vitro Cytotoxicity of Folate-Targeted Formulations
Cell LineDrugFormulationIC50 ValueReference
MCF-7 (Breast Cancer)K. alvarezii extractFA-conjugated PEGylated liposomes81 µg/mL[8]
CT26 (Colon Cancer)5-FluorouracilFolate-targeted liposomes12.02 µM[6]
Free 5-Fluorouracil-39.81 µM[6]
B16F10 (Melanoma)DoxorubicinFolate-Targeted PEGylated Magnetoliposomes~1 µg/ml[11]
MCF7 (Breast Cancer)DoxorubicinFolate-Targeted PEGylated Magnetoliposomes~4 µg/ml[11]
KB (Nasopharyngeal Carcinoma)DoxorubicinFolate-PEG-liposomal DOX- (86x higher cytotoxicity than non-targeted)[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound conjugate and the formulation and characterization of targeted nanoparticles.

Synthesis of this compound Conjugate

This protocol is a three-step process adapted from published methods.[8]

Step 1: Synthesis of FA-PEG-NH2

  • Dissolve 500 mg (0.15 mmol) of polyethylene glycol bis-amine in a suitable solvent.

  • In a separate container, dissolve an equimolar amount of folic acid in dimethyl sulfoxide (B87167) (DMSO).

  • Activate the carboxylic acid group of folic acid using a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of N-hydroxysuccinimide (NHS).

  • Add the activated folic acid solution to the polyethylene glycol bis-amine solution and stir at room temperature in the dark overnight to prevent photodegradation of folic acid.

  • Purify the resulting FA-PEG-NH2 conjugate by dialysis against deionized water to remove unreacted reagents.

Step 2: Synthesis of N-succinyl-DSPE

  • Dissolve 100 mg of DSPE in 5 mL of chloroform (B151607) containing 10 µL of pyridine.

  • Add 1.1 molar equivalents of N-hydroxysuccinimide (NHS) (0.12 g) and stir at room temperature.

  • Precipitate the product with ice-cold acetone.

  • Confirm the formation of N-succinyl-DSPE using thin-layer chromatography (TLC).

Step 3: Synthesis of FA-PEG-DSPE

  • Re-dissolve the N-succinyl-DSPE in chloroform and activate its carboxyl group by reacting with one molar equivalent of DCC for 4 hours at room temperature.

  • Add an equimolar amount of the purified FA-PEG-NH2 (from Step 1), also dissolved in chloroform.

  • Stir the reaction mixture overnight at room temperature.

  • Remove the solvent by rotary evaporation.

  • Wash the resulting lipid pellet twice with ice-cold acetone, re-dissolve the final FA-PEG-DSPE conjugate in chloroform, and store at -20°C.

Formulation of Folate-Targeted Liposomes by Thin-Film Hydration

This is a commonly used method for preparing liposomes.[6][8]

  • Dissolve the lipids, including the this compound conjugate (e.g., in a molar ratio of FA-PEG-DSPE/cholesterol/DSPC of 5:40:55), in a mixture of chloroform and methanol (B129727) (typically 2:1 v/v) in a round-bottom flask.[8]

  • Remove the organic solvents using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the drug to be encapsulated by vortexing or gentle shaking. The temperature of the hydrating buffer should be above the phase transition temperature of the lipids.

  • To obtain unilamellar vesicles of a specific size, the liposome (B1194612) suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

Characterization of Nanoparticles

Dynamic Light Scattering (DLS) for Particle Size and Zeta Potential [8][12]

  • Dilute the nanoparticle suspension in an appropriate buffer (e.g., deionized water or PBS) to a suitable concentration to avoid multiple scattering effects.

  • Filter the diluted sample through a syringe filter (e.g., 0.45 µm) to remove any large aggregates or dust particles.

  • Transfer the sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI).

  • For zeta potential measurement, transfer the diluted sample to a specific zeta potential cuvette.

  • Measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge and stability of the nanoparticle suspension.

Transmission Electron Microscopy (TEM) for Morphology [11][13]

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the sample to adhere for a few minutes.

  • Wick away the excess liquid using filter paper.

  • Optionally, negatively stain the sample with a solution of a heavy metal salt (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to enhance contrast.

  • Allow the grid to air-dry completely.

  • Image the grid using a transmission electron microscope at an appropriate acceleration voltage to visualize the morphology, size, and shape of the nanoparticles.

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight to allow for cell attachment.[8]

  • Replace the culture medium with fresh medium containing various concentrations of the folate-targeted nanoparticles, non-targeted nanoparticles, and free drug. Include untreated cells as a control.

  • Incubate the cells for a specified period (e.g., 24 or 48 hours).

  • After the incubation period, remove the treatment medium and add 50 µL of MTT solution (typically 5 mg/mL in serum-free medium) to each well.

  • Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals by adding 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualization of Pathways and Workflows

Folate Receptor-Mediated Endocytosis Pathway

Folate_Receptor_Endocytosis Folate Receptor-Mediated Endocytosis Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-Targeted_Nanoparticle Folate-Targeted Nanoparticle Folate_Receptor Folate Receptor (FR) Folate-Targeted_Nanoparticle->Folate_Receptor Binding Endosome_Formation Endosome Formation (Invagination) Folate_Receptor->Endosome_Formation Internalization Early_Endosome Early Endosome (pH ~6.0-6.5) Endosome_Formation->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation & pH drop Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Fusion Drug_Release Drug Release Late_Endosome->Drug_Release pH-triggered Receptor_Recycling FR Recycling Late_Endosome->Receptor_Recycling Lysosome->Drug_Release Therapeutic_Action Therapeutic Action (e.g., Apoptosis) Drug_Release->Therapeutic_Action Receptor_Recycling->Folate_Receptor

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Experimental Workflow for Formulation and Evaluation

Experimental_Workflow Experimental Workflow for Folate-Targeted Nanoparticles cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Lipid_Film Thin-Film Hydration Synthesis->Lipid_Film Extrusion Extrusion/ Sonication Lipid_Film->Extrusion DLS DLS Analysis (Size, PDI, Zeta Potential) Extrusion->DLS TEM TEM Imaging (Morphology) Extrusion->TEM HPLC Drug Encapsulation (HPLC) Extrusion->HPLC Cell_Culture Cell Culture (FR+ and FR- cells) Extrusion->Cell_Culture Animal_Model Tumor Xenograft Animal Model Extrusion->Animal_Model Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Uptake Cellular Uptake Study (FACS/Microscopy) Cell_Culture->Uptake Biodistribution Biodistribution Studies Animal_Model->Biodistribution Efficacy Therapeutic Efficacy (Tumor Growth Inhibition) Animal_Model->Efficacy

Caption: Experimental Workflow for Nanoparticle Formulation and Evaluation.

References

An In-depth Technical Guide to DSPE-PEG-Folate: Molecular Weight and Its Significance in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate), a critical component in the development of targeted nanotherapeutics. The document delves into the significance of its molecular weight, which is primarily determined by the length of the polyethylene (B3416737) glycol (PEG) linker, and its profound impact on the efficacy of drug delivery systems. Detailed experimental protocols for the synthesis and characterization of this compound are provided, alongside a quantitative analysis of its performance in preclinical studies.

Core Concept: The Role of this compound in Targeted Therapy

This compound is an amphiphilic polymer that self-assembles into micelles or can be incorporated into the lipid bilayer of liposomes.[1] This structure consists of three key components:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that acts as a hydrophobic anchor, enabling integration into lipid-based nanoparticles.

  • PEG (Polyethylene Glycol): A hydrophilic polymer that forms a protective layer around the nanoparticle. This "stealth" coating reduces opsonization and subsequent clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream.

  • Folate (Folic Acid): A targeting ligand that binds with high affinity to the folate receptor (FR), which is overexpressed on the surface of many types of cancer cells.[2][3]

This unique composition allows for the targeted delivery of therapeutic agents to cancer cells via folate receptor-mediated endocytosis, enhancing drug efficacy while minimizing off-target side effects.[4][5]

The Critical Importance of Molecular Weight

The molecular weight of this compound is a crucial parameter that significantly influences the pharmacokinetic and pharmacodynamic properties of the resulting nanoparticle drug delivery system. The variation in molecular weight is almost entirely attributed to the length of the PEG linker chain.

Quantitative Data on Molecular Weight

The total molecular weight of the this compound conjugate is the sum of the molecular weights of its constituent parts: DSPE, the PEG linker, and folic acid. The molecular weight of DSPE is approximately 749.0 g/mol , and folic acid is approximately 441.4 g/mol . The PEG linker's molecular weight is the primary variable.

ComponentMolecular Weight (Da)DSPE-PEG1000-FolateDSPE-PEG2000-FolateDSPE-PEG3400-FolateDSPE-PEG5000-Folate
DSPE ~749749749749749
PEG Linker Variable~1000~2000~3400~5000
Folate ~441441441441441
Total Conjugate Variable ~2190 ~3190 ~4590 ~6190

Note: The molecular weights of PEG are an average due to its polydispersity.

Impact of PEG Linker Length on Performance

The length of the PEG chain has a multifaceted impact on the performance of this compound-functionalized nanoparticles:

  • Steric Hindrance and Receptor Binding: A longer PEG linker can extend the folate ligand further from the nanoparticle surface, reducing steric hindrance from the PEG "stealth" layer and improving its accessibility to the folate receptor.[6] Studies have shown that increasing the PEG molecular weight from 2000 to 3350 Da can improve folate receptor binding.[6] A sufficiently long PEG chain, such as in DSPE-PEG5000-Folate, has been shown to increase folate receptor-mediated association with cancer cells.[2]

  • Pharmacokinetics and Biodistribution: The PEG layer, regardless of the folate targeting, prolongs the circulation half-life of the nanoparticles by reducing clearance by the immune system. While longer PEG chains generally enhance this effect, the addition of the folate targeting moiety can lead to faster clearance from the plasma compared to non-targeted liposomes due to specific uptake by folate receptor-expressing tissues.

  • Tumor Accumulation and Efficacy: The ultimate goal of targeted delivery is enhanced accumulation of the therapeutic payload at the tumor site. Research indicates that the length of the PEG linker is crucial for in vivo tumor-targeting ability.[3][7] A study comparing this compound with PEG linkers of 2000 Da, 5000 Da, and 10,000 Da found that tumor accumulation of the nanoparticles significantly increased with the length of the PEG linker.[7] This enhanced accumulation can lead to greater therapeutic efficacy, with studies showing a more significant reduction in tumor size with longer PEG linkers.[7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a carbodiimide-mediated coupling reaction between the terminal amine group of DSPE-PEG-NH2 and a carboxyl group of folic acid. The following is a generalized protocol that can be adapted for different PEG linker lengths.

Materials:

  • DSPE-PEG-Amine (with the desired PEG molecular weight, e.g., 2000, 3400, 5000 Da)

  • Folic Acid (FA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pyridine (B92270) (optional, as a catalyst)

  • Dialysis membrane (appropriate molecular weight cut-off, e.g., 3.5 kDa or higher)

  • Deionized water

  • Saline solution (e.g., 50 mM NaCl)

Procedure (Example for DSPE-PEG3400-Folate): [8]

  • Activation of Folic Acid: Dissolve folic acid in anhydrous DMSO. For example, add 4.52 mg of folic acid to 4 mL of DMSO with constant stirring. Pyridine (e.g., 2 mL) can be added to the solution.

  • Coupling Agent Addition: Add the coupling agent, such as DCC (e.g., 6.34 mg), to the folic acid solution and stir at room temperature for approximately 15-30 minutes to activate the carboxyl groups of folic acid.

  • Conjugation Reaction: Add a solution of Amino-PEG3400-DSPE (e.g., 20 mg) dissolved in DMSO to the activated folic acid mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-24 hours under constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting amino-PEG-DSPE. A ninhydrin (B49086) spray can be used to visualize the amine group.

  • Work-up and Purification:

    • Remove volatile solvents like pyridine by rotary evaporation or under a stream of nitrogen.

    • Add deionized water to the reaction mixture to precipitate the insoluble by-products (e.g., dicyclohexylurea if DCC is used).

    • Centrifuge the solution to pellet the insoluble materials.

    • Collect the supernatant and transfer it to a dialysis bag with an appropriate molecular weight cut-off (e.g., >300,000 Da to ensure complete removal of free folic acid).

    • Dialyze against a saline solution and then against deionized water for 48 hours, with frequent changes of the dialysis buffer, to remove unreacted reagents and DMSO.[8][9]

  • Lyophilization: Freeze-dry the purified this compound solution to obtain a solid product.

  • Storage: Store the final product at -20°C.

Characterization of this compound

Thorough characterization is essential to confirm the successful synthesis and purity of the this compound conjugate.

1. Fourier Transform Infrared Spectroscopy (FTIR):

  • Purpose: To confirm the formation of the amide bond between folic acid and DSPE-PEG-NH2.

  • Methodology: Acquire FTIR spectra of the starting materials (folic acid, DSPE-PEG-NH2) and the final product (this compound).

  • Expected Results: The spectrum of the conjugate should show characteristic peaks for the amide bond (around 1650 cm⁻¹ for the C=O stretch and around 1550 cm⁻¹ for the N-H bend) that are absent or different in the starting materials.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR):

  • Purpose: To confirm the covalent linkage and determine the structure of the conjugate.

  • Methodology: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire the ¹H NMR spectrum.

  • Expected Results: The spectrum should show characteristic peaks for all three components: the fatty acid chains of DSPE, the repeating ethylene (B1197577) oxide units of PEG, and the aromatic protons of folic acid. The appearance of new peaks or shifts in existing peaks compared to the starting materials can confirm the conjugation.

3. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the this compound conjugate and quantify the amount of free folic acid or unconjugated DSPE-PEG-NH2.

  • Methodology: Use a suitable column (e.g., a C18 reverse-phase column) and a mobile phase gradient (e.g., a mixture of water and acetonitrile (B52724) with a modifier like trifluoroacetic acid).

  • Expected Results: A pure conjugate should ideally show a single, sharp peak at a specific retention time. The retention times of the starting materials should be different from that of the product.

4. Thin Layer Chromatography (TLC):

  • Purpose: A quick and simple method to monitor the progress of the synthesis reaction and qualitatively assess the purity of the final product.

  • Methodology: Spot the reaction mixture and starting materials on a TLC plate (e.g., silica (B1680970) gel) and develop it with an appropriate solvent system.

  • Expected Results: The product should have a different Rf value compared to the starting materials. The disappearance of the starting material spot indicates the completion of the reaction.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

This compound Micelle Structure

G This compound Micelle Structure cluster_micelle Micelle Core (Hydrophobic) cluster_shell Micelle Shell (Hydrophilic) cluster_targeting Targeting Ligands c1 p1 PEG c1->p1 c2 p2 PEG c2->p2 c3 p3 PEG c3->p3 c4 p4 PEG c4->p4 c5 p5 PEG c5->p5 c6 p6 PEG c6->p6 c7 p7 PEG c7->p7 c8 p8 PEG c8->p8 f1 Folate p1->f1 f2 Folate p3->f2 f3 Folate p6->f3

Caption: Structure of a this compound micelle.

Folate Receptor-Mediated Endocytosis Workflow

G Folate Receptor-Mediated Endocytosis Workflow A 1. This compound Nanoparticle in Bloodstream B 2. Binding to Folate Receptor on Cancer Cell Surface A->B C 3. Internalization via Endocytosis (Endosome Formation) B->C D 4. Endosomal Escape and Drug Release into Cytoplasm C->D E 5. Therapeutic Action of the Drug D->E

Caption: Targeted drug delivery via folate receptor.

Conclusion

The molecular weight of this compound, dictated by the length of the PEG linker, is a paramount design parameter in the development of targeted nanomedicines. A judicious choice of PEG length can significantly enhance the therapeutic index of encapsulated drugs by improving circulation time, increasing tumor accumulation, and facilitating specific cellular uptake. The experimental protocols and characterization methods outlined in this guide provide a robust framework for the synthesis and validation of this critical targeting lipid. As research in nanomedicine continues to advance, a thorough understanding of the structure-activity relationships of components like this compound will be indispensable for the rational design of the next generation of cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for DSPE-PEG-Folate Liposome Preparation using Thin-Film Hydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation and characterization of DSPE-PEG-Folate liposomes using the thin-film hydration method. This technique is a cornerstone for developing targeted drug delivery systems, leveraging the high affinity of folic acid for folate receptors overexpressed on the surface of many cancer cells.[1]

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic therapeutic agents.[2] The incorporation of polyethylene (B3416737) glycol (PEG) chains, typically conjugated to a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), creates a "stealth" characteristic. This PEGylated surface reduces recognition by the mononuclear phagocyte system, thereby prolonging circulation time and enhancing accumulation at tumor sites through the enhanced permeability and retention (EPR) effect.[2][3]

Folate-targeting is achieved by attaching folic acid to the distal end of the PEG chain on DSPE-PEG lipids. This modification facilitates the active targeting of cancer cells that overexpress folate receptors, leading to enhanced cellular uptake via receptor-mediated endocytosis.[1][4] The thin-film hydration method, also known as the Bangham method, is a widely used, straightforward, and effective technique for preparing these targeted liposomes.[5][6]

Experimental Protocols

Materials and Equipment
  • Lipids:

    • Main structural lipid: e.g., Hydrogenated Soy Phosphatidylcholine (HSPC), Dipalmitoylphosphatidylcholine (DPPC), or Distearoylphosphatidylcholine (DSPC)[7][8][9]

    • Stabilizing lipid: Cholesterol (Chol)[7][8]

    • Stealth lipid: DSPE-PEG (e.g., DSPE-PEG₂₀₀₀)[8]

    • Targeting lipid: this compound (e.g., DSPE-PEG₂₀₀₀-Folate)[7][8]

  • Organic Solvent: A mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) is commonly used to dissolve the lipids.[10][11]

  • Hydration Buffer: Phosphate-buffered saline (PBS) pH 7.4, HEPES-buffered saline (HBS), or a buffer appropriate for the encapsulated drug.[2][12]

  • Drug for Encapsulation (Optional): Hydrophilic or hydrophobic therapeutic agent.

  • Equipment:

    • Round-bottom flask

    • Rotary evaporator

    • Water bath

    • Vacuum pump

    • Probe sonicator or bath sonicator

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

    • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

    • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for drug quantification

Protocol 1: Preparation of Blank this compound Liposomes

This protocol describes the preparation of empty liposomes, which can be used as a control or for subsequent drug loading.

  • Lipid Dissolution:

    • Accurately weigh the lipids (e.g., HSPC, Cholesterol, DSPE-PEG₂₀₀₀, and DSPE-PEG₂₀₀₀-Folate) in the desired molar ratio. A common molar ratio is 55:40:4.5:0.5 (HSPC:Chol:DSPE-PEG:this compound).[8][10]

    • Dissolve the lipid mixture in a suitable volume of organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask to ensure a clear and homogeneous solution.[11][13]

  • Thin-Film Formation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 40-60°C).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[6]

  • Drying:

    • To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 2 hours, or overnight.[13]

  • Hydration:

    • Warm the hydration buffer (e.g., PBS pH 7.4) to a temperature above the lipid Tc.[5]

    • Add the warm hydration buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.[2]

    • Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film. This process leads to the formation of multilamellar vesicles (MLVs).[5][13]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.[14]

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 times) to form small unilamellar vesicles (SUVs).[2]

Protocol 2: Drug Encapsulation

2.3.1. Passive Loading (for hydrophilic drugs):

  • Follow steps 1 and 2 of Protocol 1 to prepare the thin lipid film.

  • For the hydration step (Protocol 1, step 4), dissolve the hydrophilic drug in the hydration buffer.[2]

  • Use this drug-containing buffer to hydrate the lipid film.

  • Proceed with the size reduction as described in Protocol 1.

  • Removal of Unencapsulated Drug: Separate the liposome-encapsulated drug from the free drug using size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis.[2]

2.3.2. Active Loading (for amphipathic weak bases like Doxorubicin):

This method utilizes a transmembrane pH or ammonium (B1175870) sulfate (B86663) gradient to actively load the drug into pre-formed liposomes.

  • Prepare blank liposomes according to Protocol 1, using a hydration buffer that creates a gradient (e.g., an ammonium sulfate solution).

  • Remove the external buffer by dialysis or size exclusion chromatography against a drug-free buffer (e.g., PBS).

  • Incubate the purified blank liposomes with a solution of the drug at a temperature above the lipid Tc (e.g., 60°C) for a specified time to allow for drug loading.

  • Remove the unencapsulated drug as described for passive loading.

Characterization of this compound Liposomes

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the in vivo behavior of the liposomes. They are typically measured using Dynamic Light Scattering (DLS).

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
Blank Folate-Liposomes~104 - 174Narrow (< 0.2)~ -6 to -15.3[7][9][15]
Doxorubicin-loaded Folate-Liposomes~110 - 140~ 0.19~ -15.3[8][15]
5-FU-loaded Folate-Liposomes~114 - 174Not specifiedNot specified[7][9]
Curcumin-loaded Folate-Liposomes112.3 ± 4.60.19 ± 0.03-15.3 ± 1.4[15]
K. alvarezii extract-loaded Folate-Lipos.140 ± 50.48 ± 0.026+0.2[10]
Encapsulation Efficiency (EE) and Drug Loading Capacity (LC)

EE and LC are determined by separating the unencapsulated drug from the liposomes and quantifying the amount of drug associated with the vesicles.

DrugEncapsulation Efficiency (%)Drug Loading Capacity (%)Reference(s)
5-Fluorouracil (5-FU)~39 - 67Not specified[7][9]
Doxorubicin (DOX)~96Not specified[7]
Curcumin87.67.9[15]
K. alvarezii extract82.7212.81[10]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound liposomes using the thin-film hydration method.

G cluster_0 Lipid Film Preparation cluster_1 Liposome (B1194612) Formation & Sizing cluster_2 Purification & Characterization A 1. Lipid Dissolution (HSPC, Chol, DSPE-PEG, this compound in organic solvent) B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Drying (High Vacuum) B->C D 4. Hydration (Aqueous buffer + Drug) Forms MLVs C->D Hydration Medium E 5. Size Reduction (Extrusion) D->E F This compound Liposomes (SUVs) E->F G 6. Removal of Free Drug (Dialysis / SEC) F->G H 7. Characterization (Size, Zeta, EE%) G->H

Caption: Workflow for this compound Liposome Preparation.

Folate Receptor-Mediated Endocytosis

This diagram depicts the cellular uptake mechanism of folate-targeted liposomes.

G cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm Liposome Folate-Targeted Liposome FolateReceptor Folate Receptor Liposome->FolateReceptor 1. Binding Endosome Endosome FolateReceptor->Endosome 2. Internalization (Endocytosis) DrugRelease Drug Release Endosome->DrugRelease 3. Acidification TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect 4. Action

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Conclusion

The thin-film hydration method is a robust and widely adopted technique for the formulation of this compound liposomes. By carefully controlling the lipid composition, hydration conditions, and size reduction process, researchers can produce targeted nanocarriers with desirable physicochemical properties for effective drug delivery to cancer cells. The protocols and data presented here serve as a comprehensive guide for the development and characterization of these advanced drug delivery systems.

References

Application Notes and Protocols for DSPE-PEG-Folate Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the formulation of DSPE-PEG-Folate targeted nanoparticles, a promising platform for the targeted delivery of therapeutic agents to folate receptor-overexpressing cancer cells. The inclusion of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (this compound) facilitates active targeting, thereby enhancing the therapeutic efficacy and minimizing off-target side effects of encapsulated drugs. The primary method detailed herein is the thin-film hydration technique, a robust and widely adopted method for liposome (B1194612) and lipid-based nanoparticle synthesis.[1][2][3]

Principle of Folate-Targeted Drug Delivery

Folate receptors are overexpressed on the surface of various cancer cells, including ovarian, breast, and lung cancers, while having limited expression in healthy tissues.[1] this compound acts as a targeting ligand, binding with high affinity to these receptors and promoting the internalization of the nanoparticle via receptor-mediated endocytosis.[4] This mechanism allows for the specific delivery of a therapeutic payload to the tumor site. The polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic shield, prolonging the circulation time of the nanoparticles by reducing clearance by the reticuloendothelial system.[5]

Experimental Protocols

Protocol 1: this compound Nanoparticle Formulation via Thin-Film Hydration

This protocol describes the formulation of drug-loaded this compound nanoparticles using the thin-film hydration method.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-2000] (this compound)

  • Therapeutic agent (e.g., Doxorubicin (B1662922), Paclitaxel)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Hydration Buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Ammonium (B1175870) Sulfate (B86663) solution (300 mM) for remote loading of doxorubicin)[6]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Dissolution: In a round-bottom flask, dissolve the lipids (e.g., DSPC or HSPC, Cholesterol, DSPE-PEG, and this compound) and the hydrophobic drug, if applicable (e.g., Paclitaxel), in a suitable organic solvent such as chloroform or a chloroform:methanol mixture.[7][8] A common molar ratio for the lipid composition is DSPC:Cholesterol:DSPE-PEG:this compound at 53:40:4.7:0.3.[9] For non-targeted control liposomes, a typical ratio is HSPC:Cholesterol:DSPE-PEG at 55:40:5.[7]

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 65°C) to form a thin, uniform lipid film on the inner surface of the flask.[2][9]

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.[10]

  • Hydration: Hydrate the lipid film with the chosen aqueous hydration buffer.[2] For passive loading of hydrophilic drugs, the drug can be dissolved in the hydration buffer. For remote loading of drugs like doxorubicin, an ammonium sulfate solution is used for hydration.[6] The hydration process should be performed above the phase transition temperature of the lipids (e.g., 65°C for DSPC). Agitate the flask gently to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension must be downsized. This can be achieved by:

    • Sonication: Submerge the flask in a bath sonicator and sonicate for a specified period.

    • Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. This method is generally preferred for achieving a more uniform size distribution.[9]

  • Purification: Remove any unencapsulated drug and other impurities by dialysis or size exclusion chromatography.[10]

Protocol 2: Drug Loading

A. Passive Loading of Hydrophobic Drugs (e.g., Paclitaxel)

For hydrophobic drugs like paclitaxel, the drug is co-dissolved with the lipids in the organic solvent during the initial step of the thin-film hydration protocol.[4] The encapsulation efficiency is influenced by the drug-lipid interaction and the composition of the lipid bilayer.

B. Active (Remote) Loading of Amphipathic Weak Bases (e.g., Doxorubicin)

Doxorubicin can be efficiently loaded into pre-formed liposomes using a transmembrane pH or ammonium sulfate gradient.[6][11]

  • Prepare the liposomes as described in Protocol 1, using a 300 mM ammonium sulfate solution as the hydration buffer.

  • After extrusion, remove the external ammonium sulfate by dialysis against a sucrose (B13894) solution or saline. This creates an ammonium sulfate gradient between the inside and outside of the liposomes.

  • Add the doxorubicin solution to the liposome suspension and incubate at a temperature above the lipid phase transition (e.g., 60°C) for a defined period (e.g., 30-60 minutes). Doxorubicin will be drawn into the liposomes and precipitate in the acidic core.[11]

  • Remove any unencapsulated doxorubicin using size exclusion chromatography.[6]

Protocol 3: Nanoparticle Characterization

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Instrumentation: Use a dynamic light scattering (DLS) instrument (e.g., Zetasizer Nano).[12]

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration for DLS analysis.[13]

  • Measurement:

    • For particle size and PDI, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.[]

    • For zeta potential, electrophoretic light scattering (ELS) is used to measure the particle's velocity in an applied electric field.[][15]

  • Analysis: The software will calculate the Z-average diameter, PDI, and zeta potential. A PDI value below 0.3 is generally considered acceptable for a monodisperse nanoparticle formulation.[2]

B. Morphology by Transmission Electron Microscopy (TEM)

  • Sample Preparation:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid for a few minutes.[16]

    • Blot off the excess sample with filter paper.

    • For negative staining, immediately add a drop of a staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) onto the grid.[16][17]

    • Allow the grid to air dry completely before imaging.

  • Imaging: Observe the nanoparticles under a transmission electron microscope to visualize their size, shape, and lamellarity.[18]

C. Encapsulation Efficiency and Drug Loading Content

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or fluorescence).[19][20]

  • Sample Preparation:

    • To determine the total drug concentration, disrupt a known amount of the nanoparticle formulation using a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to release the encapsulated drug.[21][22]

    • To determine the amount of free drug, separate the nanoparticles from the aqueous phase (containing the unencapsulated drug) by ultracentrifugation or size exclusion chromatography.

  • HPLC Analysis:

    • Develop and validate an HPLC method for the quantification of the specific drug.[22] This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.[21]

    • Create a standard curve of the drug with known concentrations.

    • Inject the prepared samples and quantify the drug concentration based on the standard curve.

  • Calculations:

    • Encapsulation Efficiency (%EE):

    • Drug Loading Content (%DLC):

Data Presentation

The following tables summarize typical quantitative data for this compound nanoparticles formulated using the thin-film hydration method.

Table 1: Formulation Parameters and Resulting Nanoparticle Characteristics

Formulation IDPrimary LipidLipid Molar Ratio (e.g., DSPC:Chol:DSPE-PEG:this compound)DrugDrug:Lipid Ratio (w/w)Mean Diameter (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
F1DSPC53:40:4.7:0.3Doxorubicin1:20~1000.05 - 0.1-11.82 ± 11.72>95%[5][9]
F2HSPC55:40:5 (non-targeted)Doxorubicin-~100<0.2~-30>95%[7]
F3FA-PEG-DSPE/Chol/DSPC5:40:55K. alvarezii extract-140 ± 50.48 ± 0.026+0.282.72%[8]
F4DPPC/Chol/FA-PEG-DSPE-5-Fluorouracil-~174--~39%[3]
F5BSA-Paclitaxel-~210<0.05~-30~95.3%[23]

Note: The specific values can vary depending on the exact experimental conditions and components used.

Visualizations

Signaling Pathway and Experimental Workflows

Folate_Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_cell Cancer Cell Nanoparticle This compound Nanoparticle Folate_Receptor Folate Receptor Nanoparticle->Folate_Receptor Binding Endosome Endosome Folate_Receptor->Endosome Endocytosis Drug_Release Drug Release (e.g., due to low pH) Endosome->Drug_Release Maturation Therapeutic_Action Therapeutic Action (e.g., DNA intercalation) Drug_Release->Therapeutic_Action Drug Diffusion

Caption: Folate receptor-mediated endocytosis of this compound nanoparticles.

Thin_Film_Hydration_Workflow Start Start Dissolve_Lipids 1. Dissolve Lipids & Drug in Organic Solvent Start->Dissolve_Lipids Form_Film 2. Form Thin Film via Rotary Evaporation Dissolve_Lipids->Form_Film Dry_Film 3. Dry Film under Vacuum Form_Film->Dry_Film Hydrate_Film 4. Hydrate Film with Aqueous Buffer Dry_Film->Hydrate_Film Size_Reduction 5. Size Reduction (Extrusion/Sonication) Hydrate_Film->Size_Reduction Purification 6. Purification (Dialysis/Chromatography) Size_Reduction->Purification Characterization 7. Characterization Purification->Characterization End End Characterization->End

Caption: Workflow for nanoparticle formulation via thin-film hydration.

Characterization_Workflow cluster_physicochemical Physicochemical Properties cluster_drug_content Drug Content NP_Sample Nanoparticle Formulation DLS DLS/ELS NP_Sample->DLS TEM TEM NP_Sample->TEM HPLC HPLC NP_Sample->HPLC Size_PDI Size & PDI DLS->Size_PDI Zeta_Potential Zeta Potential DLS->Zeta_Potential Morphology Morphology & Shape TEM->Morphology EE_DLC Encapsulation Efficiency & Drug Loading Content HPLC->EE_DLC

Caption: Workflow for the characterization of this compound nanoparticles.

References

Application Notes and Protocols for Incorporating DSPE-PEG-Folate into Liposome Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate) into pre-existing liposome (B1194612) formulations. These guidelines are intended to assist researchers in the development of folate receptor-targeted liposomal drug delivery systems, which have shown promise in enhancing the therapeutic efficacy of encapsulated agents against various cancers.

Introduction: The Rationale for Folate Targeting

The folate receptor (FR) is a cell surface glycoprotein (B1211001) that is overexpressed in a wide array of human cancers, including ovarian, lung, breast, and brain tumors, while its expression in normal tissues is limited. This differential expression pattern makes the folate receptor an attractive target for selective drug delivery to cancer cells. By incorporating a folate ligand, such as this compound, into the liposome bilayer, the resulting formulation can actively target and bind to cancer cells overexpressing the folate receptor. This interaction facilitates the internalization of the liposome via receptor-mediated endocytosis, leading to a localized release of the encapsulated therapeutic payload within the target cells and potentially reducing systemic toxicity.[1][2][3]

The incorporation of this compound into liposomes is a straightforward and effective method for achieving active targeting. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion of the molecule serves as a lipid anchor, embedding itself within the liposome's lipid bilayer. The polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic spacer, extending the folate moiety away from the liposome surface to facilitate its interaction with the folate receptor.

Quantitative Data Summary

The following tables summarize typical formulation compositions and physicochemical characteristics of this compound-incorporated liposomes from various studies. These values can serve as a starting point for formulation development.

Table 1: Exemplary Formulations of this compound Liposomes

Primary PhospholipidCholesterol (mol%)DSPE-PEG (mol%)This compound (mol%)Encapsulated DrugReference
HSPC4050.5-5Doxorubicin[4]
DSPC404.70.3Doxorubicin[5]
Egg PC154.50.5Docetaxel (B913)[6]
DMPC40102-[7]
DSPC40-5Bioactive Compounds[8]
SPC15-5Curcumin[9][10]

HSPC: Hydrogenated Soy Phosphatidylcholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Egg PC: Egg Phosphatidylcholine; DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; SPC: Soy Phosphatidylcholine

Table 2: Physicochemical Characteristics of this compound Liposomes

Formulation (Primary Lipid)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
HSPC~100< 0.2~ -30> 90 (Doxorubicin)[4]
Egg PC110-120---[6]
DSPC140 ± 50.48 ± 0.026+0.282.72[8]
SPC112.3 ± 4.60.19 ± 0.03-15.3 ± 1.487.6[9][10]

Experimental Protocols

Preparation of Folate-Targeted Liposomes by Thin-Film Hydration and Extrusion

This protocol is a widely used method for preparing this compound incorporated liposomes.[11]

Materials:

  • Primary phospholipid(s) (e.g., HSPC, DSPC, Egg PC)

  • Cholesterol

  • DSPE-PEG (e.g., DSPE-PEG2000)

  • This compound

  • Chloroform (B151607) and/or Methanol

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

  • Drug to be encapsulated (if applicable)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Liposome extrusion device (e.g., mini-extruder)

  • Polycarbonate membranes (with desired pore sizes, e.g., 100 nm)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Accurately weigh the desired amounts of the primary phospholipid, cholesterol, DSPE-PEG, and this compound and dissolve them in a suitable organic solvent (e.g., a mixture of chloroform and methanol) in a round-bottom flask.[12][13][14]

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids.

    • Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[12][14]

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[13]

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer (which may contain the hydrophilic drug to be encapsulated) pre-heated to a temperature above the lipid Tc.[12][13][14]

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). The suspension will appear milky.

  • Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and connect it to the extruder.

    • Force the suspension through the membrane into a second syringe. This process should be repeated for an odd number of passes (typically 11-21 times) to ensure a homogenous population of unilamellar vesicles (LUVs) with a narrow size distribution.[15][16] The extrusion process should also be carried out at a temperature above the lipid Tc.

  • Purification:

    • To remove any unencapsulated drug, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.

Characterization of Folate-Targeted Liposomes

3.2.1. Particle Size and Zeta Potential Analysis

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of the liposomes. The zeta potential, a measure of the surface charge, is determined by electrophoretic light scattering.

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size, PDI, and zeta potential using a DLS instrument.

    • Perform measurements in triplicate and report the average values with standard deviation.

3.2.2. Determination of Encapsulation Efficiency

  • Principle: The encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes.[17] This is determined by separating the unencapsulated (free) drug from the liposome-encapsulated drug and quantifying both fractions.

  • Procedure:

    • Separation of Free Drug: Separate the unencapsulated drug from the liposome suspension using techniques like ultracentrifugation, size exclusion chromatography (e.g., using a Sephadex G-50 column), or dialysis.[18]

    • Quantification of Total Drug: Disrupt a known volume of the liposome suspension using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug.[18] Quantify the total drug concentration using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Quantification of Free Drug: Quantify the concentration of the free drug in the supernatant (after centrifugation) or the collected fractions (after chromatography).

    • Calculation: Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100[18]

In Vitro Evaluation of Folate-Targeted Liposomes

3.3.1. Cellular Uptake Assay

  • Principle: This assay qualitatively and quantitatively assesses the uptake of fluorescently labeled liposomes by cancer cells that overexpress the folate receptor.

  • Procedure:

    • Seed folate receptor-positive cancer cells (e.g., HeLa, KB) in a suitable culture plate (e.g., 6-well plate with coverslips for microscopy or a 96-well plate for quantitative analysis). Allow the cells to adhere overnight.

    • Prepare fluorescently labeled liposomes by incorporating a lipophilic fluorescent dye (e.g., Rhodamine B, NBD-PE) into the lipid film during preparation.

    • Incubate the cells with the fluorescently labeled folate-targeted liposomes and non-targeted control liposomes for a specific period (e.g., 1-4 hours).

    • For qualitative analysis (Confocal Microscopy):

      • After incubation, wash the cells with PBS to remove unbound liposomes.

      • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

      • Stain the cell nuclei with DAPI.

      • Mount the coverslips on microscope slides and visualize the cellular uptake of liposomes using a confocal microscope.[19][20]

    • For quantitative analysis (Flow Cytometry):

      • After incubation, wash the cells and detach them using trypsin.

      • Resuspend the cells in PBS and analyze the fluorescence intensity of the cell population using a flow cytometer.[21]

3.3.2. Cytotoxicity Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[22][23] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[22][23]

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the drug-loaded folate-targeted liposomes, non-targeted liposomes, and free drug for a specified duration (e.g., 48-72 hours). Include untreated cells as a control.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[22]

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl).[22]

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

experimental_workflow Experimental Workflow for Folate-Targeted Liposome Development cluster_prep Liposome Preparation cluster_char Physicochemical Characterization cluster_eval In Vitro Evaluation prep1 Lipid Dissolution (Phospholipid, Cholesterol, DSPE-PEG, this compound) prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (Aqueous Buffer +/- Drug) prep2->prep3 prep4 Extrusion (Size Homogenization) prep3->prep4 char1 Particle Size & Zeta Potential (DLS) prep4->char1 Characterize char2 Encapsulation Efficiency (Separation & Quantification) prep4->char2 Characterize eval1 Cellular Uptake Assay (Confocal Microscopy / Flow Cytometry) char1->eval1 eval2 Cytotoxicity Assay (MTT Assay) char2->eval2

Caption: Workflow for the preparation and evaluation of folate-targeted liposomes.

folate_receptor_pathway Folate Receptor-Mediated Endocytosis Pathway cluster_ec cluster_cell liposome Folate-Targeted Liposome receptor Folate Receptor liposome->receptor Binding endosome Early Endosome (pH ~6.0-6.5) receptor->endosome Endocytosis late_endosome Late Endosome (pH ~5.0-5.5) endosome->late_endosome Maturation drug_release Drug Release late_endosome->drug_release Low pH Trigger receptor_recycle Receptor Recycling late_endosome->receptor_recycle Dissociation receptor_recycle->receptor Return to Membrane

Caption: Mechanism of cellular uptake via folate receptor-mediated endocytosis.

References

Application Notes and Protocols for DSPE-PEG-Folate in Targeted mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate) in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of messenger RNA (mRNA) therapeutics. The inclusion of a folate ligand on the surface of LNPs facilitates targeted delivery to cells and tissues overexpressing the folate receptor (FR), a common characteristic of many cancer types.[1][2][3]

Introduction

The therapeutic potential of messenger RNA (mRNA) has been significantly highlighted by the success of COVID-19 vaccines.[4] However, the inherent instability of mRNA and the challenges associated with its targeted delivery to specific cells or tissues remain critical hurdles.[4] Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery, offering protection from degradation and facilitating cellular uptake.[4][5] Standard LNP formulations often exhibit accumulation in the liver. To enhance delivery to other tissues, such as tumors, active targeting strategies are employed.

This compound is a functionalized lipid that can be incorporated into LNP formulations.[2] The distearoylphosphatidylethanolamine (DSPE) portion anchors the molecule within the lipid bilayer of the nanoparticle, while the polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic shield, prolonging circulation time.[5][6] The terminal folate moiety acts as a targeting ligand, binding with high affinity to the folate receptor, which is frequently overexpressed on the surface of various cancer cells.[1][2][3] This interaction triggers receptor-mediated endocytosis, enabling the targeted delivery of the encapsulated mRNA payload into the desired cells.[4][7]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization and evaluation of this compound formulated mRNA LNPs. The values presented are illustrative and may vary depending on the specific lipid composition, mRNA cargo, and experimental conditions.

Table 1: Physicochemical Properties of Folate-Targeted vs. Non-Targeted mRNA LNPs

ParameterNon-Targeted LNPsFolate-Targeted LNPs
Hydrodynamic Diameter (nm) 80 - 12085 - 130
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) -5 to +5-5 to +5
mRNA Encapsulation Efficiency (%) > 90%> 90%

Table 2: In Vitro Transfection Efficiency in Folate Receptor-Positive (FR+) and -Negative (FR-) Cells

Cell Line (FR Status)LNP FormulationTransfection Efficiency (e.g., % GFP-positive cells)
KB (FR+)Non-Targeted LNP20 - 30%
KB (FR+)Folate-Targeted LNP60 - 80%
A549 (FR-)Non-Targeted LNP15 - 25%
A549 (FR-)Folate-Targeted LNP20 - 30%

Table 3: In Vivo Biodistribution of mRNA LNPs 24 hours Post-Intravenous Injection in a Tumor-Bearing Mouse Model

Organ/TissueNon-Targeted LNP (% Injected Dose/gram tissue)Folate-Targeted LNP (% Injected Dose/gram tissue)
Liver 50 - 60%30 - 40%
Spleen 10 - 15%5 - 10%
Tumor 2 - 5%10 - 15%
Lungs 3 - 6%3 - 6%
Kidneys 1 - 3%1 - 3%

Experimental Protocols

The following protocols provide a step-by-step guide for the formulation, characterization, and evaluation of this compound mRNA LNPs.

Protocol 1: Formulation of Folate-Targeted mRNA LNPs

This protocol describes the formulation of mRNA LNPs using a microfluidic mixing method, which allows for rapid and reproducible production of nanoparticles.[8][9]

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA, SM-102) dissolved in ethanol (B145695)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • DSPE-PEG(2000) dissolved in ethanol (for non-targeted LNPs)

  • DSPE-PEG(2000)-Folate dissolved in ethanol

  • mRNA encoding a reporter protein (e.g., Luciferase or GFP) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol, molecular biology grade

  • Nuclease-free water

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Prepare Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, helper lipid, cholesterol, DSPE-PEG, and this compound in ethanol at appropriate concentrations (e.g., 10-25 mg/mL).

  • Prepare Lipid Mixtures:

    • For Folate-Targeted LNPs: In an RNase-free microcentrifuge tube, combine the ionizable lipid, DSPC, cholesterol, and this compound at a desired molar ratio (e.g., 50:10:38.5:1.5). The amount of this compound can be optimized, typically ranging from 0.5 to 5 mol%.

    • For Non-Targeted LNPs (Control): In a separate tube, prepare a similar lipid mixture but replace this compound with DSPE-PEG at the same molar ratio.

  • Prepare mRNA Solution: Dilute the mRNA stock solution in the low pH buffer to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.

    • Set the flow rates on the microfluidic device, typically at a 3:1 aqueous to organic phase ratio.

    • Initiate the mixing process to allow for the self-assembly of LNPs.

  • Dialysis:

    • Transfer the freshly prepared LNP suspension into a dialysis cassette.

    • Perform dialysis against sterile PBS at 4°C for at least 18 hours, with several buffer changes, to remove ethanol and non-encapsulated mRNA.

  • Sterilization and Storage:

    • Recover the dialyzed LNP solution.

    • Sterilize the LNP suspension by passing it through a 0.22 µm syringe filter.

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Physicochemical Characterization of mRNA LNPs

This protocol outlines the standard methods for characterizing the physical properties of the formulated LNPs.[8][9][10]

Materials:

  • Formulated mRNA LNPs

  • Deionized water

  • PBS

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Quant-iT RiboGreen RNA Assay Kit

  • Triton X-100 solution (10% v/v)

Procedure:

  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Zeta Potential Measurement:

    • Dilute a small aliquot of the LNP suspension in deionized water or a low salt buffer.

    • Measure the surface charge (zeta potential) using a zeta potential analyzer.

  • mRNA Encapsulation Efficiency:

    • Prepare two sets of LNP samples.

    • To one set, add Triton X-100 to a final concentration of 1% to lyse the LNPs and release the encapsulated mRNA.

    • Use the Quant-iT RiboGreen RNA Assay Kit to measure the fluorescence of both the lysed and unlysed LNP samples.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA) – (Free RNA)] / (Total RNA) * 100

Protocol 3: In Vitro Transfection and Targeting Specificity

This protocol describes how to assess the transfection efficiency of the LNPs in cell culture and to confirm folate receptor-mediated uptake.[11][12]

Materials:

  • Folate receptor-positive (FR+) cell line (e.g., KB, MCF-7, HeLa)

  • Folate receptor-negative (FR-) cell line (e.g., A549)

  • Complete cell culture medium

  • Folate-targeted and non-targeted mRNA LNPs (encoding a reporter like GFP or Luciferase)

  • Free folic acid solution (1 mM)

  • 96-well cell culture plates

  • Flow cytometer (for GFP) or Luciferase assay system

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the FR+ and FR- cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Transfection:

    • Dilute the mRNA LNPs to the desired concentration in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for 24-48 hours.

  • Competitive Inhibition Assay:

    • For the competition assay, pre-incubate a set of FR+ cells with medium containing a high concentration of free folic acid (e.g., 1 mM) for 30 minutes before adding the folate-targeted LNPs.[1][13]

    • This will block the folate receptors and inhibit the uptake of the targeted LNPs.[1]

  • Assessment of Transfection Efficiency:

    • For GFP mRNA:

      • Wash the cells with PBS and detach them using trypsin.

      • Analyze the percentage of GFP-positive cells using a flow cytometer.

    • For Luciferase mRNA:

      • Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.

      • Measure the luminescence using a plate reader.

Protocol 4: In Vivo Biodistribution Studies

This protocol details a typical in vivo study to evaluate the biodistribution of the targeted LNPs in a tumor-bearing mouse model.[6][14]

Materials:

  • Tumor-bearing mice (e.g., BALB/c or nude mice with subcutaneous FR+ tumors)

  • Folate-targeted and non-targeted mRNA LNPs (encoding Luciferase)

  • D-luciferin

  • In vivo imaging system (IVIS)

  • Anesthesia (e.g., isoflurane)

  • Sterile syringes and needles

Procedure:

  • Animal Model: Establish subcutaneous tumors by injecting FR+ cancer cells into the flank of the mice. Allow the tumors to grow to a suitable size.

  • LNP Administration:

    • Randomly divide the mice into groups (e.g., non-targeted LNP, folate-targeted LNP).

    • Administer the LNPs via intravenous (tail vein) injection at a specified mRNA dose (e.g., 0.5 mg/kg).

  • Bioluminescence Imaging:

    • At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.

    • Inject D-luciferin intraperitoneally.

    • After a few minutes, acquire bioluminescence images using an IVIS.

  • Ex Vivo Organ Imaging:

    • After the final imaging time point, euthanize the mice.

    • Harvest the major organs (liver, spleen, lungs, kidneys, heart) and the tumor.

    • Arrange the organs in a petri dish and perform ex vivo bioluminescence imaging to quantify the signal in each organ.

  • Data Analysis: Quantify the bioluminescent signal (photons/second) from the regions of interest (tumor and organs) to determine the biodistribution profile.

Visualizations

Folate Receptor-Mediated Endocytosis Pathway

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_LNP Folate-Targeted LNP Binding Folate_LNP->Binding High Affinity Binding Folate_Receptor Folate Receptor (FR) Folate_Receptor->Binding Endosome Early Endosome (pH ~6.5) Binding->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome (pH ~5.0) Endosome->Late_Endosome Maturation & pH Drop mRNA_Release mRNA Release into Cytoplasm Late_Endosome->mRNA_Release Endosomal Escape Recycling Late_Endosome->Recycling FR Dissociation Translation Translation to Protein mRNA_Release->Translation Recycling->Folate_Receptor Recycling to Membrane LNP_Workflow cluster_formulation Phase 1: Formulation & Characterization cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Studies cluster_analysis Phase 4: Data Analysis Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (Size, PDI, Zeta, Encapsulation) Formulation->Characterization Cell_Culture Cell Culture (FR+ and FR- cells) Characterization->Cell_Culture Animal_Model Tumor Model Development Characterization->Animal_Model Transfection Transfection Efficiency Assay Cell_Culture->Transfection Competition Competitive Inhibition Assay Cell_Culture->Competition Data_Analysis Data Analysis & Optimization Transfection->Data_Analysis Competition->Data_Analysis Biodistribution Biodistribution Imaging (IVIS) Animal_Model->Biodistribution Efficacy Therapeutic Efficacy Study Animal_Model->Efficacy Biodistribution->Data_Analysis Efficacy->Data_Analysis

References

Application Notes and Protocols for In Vivo Biodistribution Studies Using DSPE-PEG-Folate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate receptor (FR) is a promising target for cancer therapy due to its overexpression in a wide array of human tumors, including ovarian, lung, and breast cancers, while its expression in normal tissues is limited.[1] DSPE-PEG-Folate (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)]) is a key lipid conjugate used to create targeted nanocarriers, such as liposomes, that can specifically bind to and be internalized by cancer cells via folate receptor-mediated endocytosis. This targeted approach aims to enhance drug delivery to the tumor site, thereby increasing therapeutic efficacy and reducing off-target side effects.

These application notes provide detailed protocols for the preparation of this compound liposomes and their use in in vivo biodistribution studies in tumor-bearing mouse models.

Mechanism of Targeting: Folate Receptor-Mediated Endocytosis

This compound incorporated into nanoparticles enables active targeting to tumor cells overexpressing the folate receptor. The folate moiety acts as a high-affinity ligand, binding to the receptor and triggering internalization of the nanoparticle via endocytosis. Once inside the cell, the nanoparticle can release its therapeutic payload.

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DSPE_PEG_Folate_NP This compound Nanoparticle Folate_Receptor Folate Receptor (FR) DSPE_PEG_Folate_NP->Folate_Receptor High-affinity binding Binding Binding Folate_Receptor->Binding Endosome Endosome (Acidic pH) Binding->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release pH-triggered FR_Recycling FR Recycling Endosome->FR_Recycling FR_Recycling->Folate_Receptor Recycles to cell surface

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes

This protocol describes the preparation of folate-targeted liposomes using the thin-film hydration method.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • DSPE-PEG(3350)-Folate

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Mixture Preparation: Dissolve DSPC, cholesterol, DSPE-PEG(2000), and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio is 55:40:4.5:0.5 (DSPC:Cholesterol:DSPE-PEG:this compound).

  • Thin-Film Formation: Evaporate the organic solvents using a rotary evaporator at a temperature above the lipid transition temperature (Tc) of DSPC (~55°C). This will form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle shaking. The temperature of the hydration buffer should be above the Tc of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be performed at a temperature above the lipid Tc. Pass the liposome (B1194612) suspension through the extruder an odd number of times (e.g., 11-21 passes) to ensure a homogenous population.

  • Characterization: Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of any loaded drug should also be determined.

Protocol 2: In Vivo Biodistribution Study in Tumor-Bearing Mice

This protocol outlines the steps for conducting a biodistribution study of this compound liposomes in a xenograft mouse model.

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with KB or MCF-7 xenografts)

  • This compound liposomes (labeled with a radioactive or fluorescent marker)

  • Saline solution (for injection)

  • Anesthesia

  • Syringes and needles for intravenous injection

  • Dissection tools

  • Gamma counter or fluorescence imaging system

  • Scintillation vials and cocktail (for radioactivity measurement)

  • Homogenizer

Procedure:

  • Animal Model: Use female athymic nude mice, 6-8 weeks old. Inoculate the mice subcutaneously with a suitable cancer cell line (e.g., 2.5 x 10^6 4T1 cells) in the flank. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Liposome Labeling: For quantitative biodistribution, the liposomes need to be labeled. This can be achieved by encapsulating a radiolabel (e.g., ⁶⁴Cu, ¹¹¹In) or a fluorescent dye. Alternatively, a lipid component of the liposome can be radiolabeled (e.g., with ³H or ¹⁴C).

  • Injection: Administer the labeled this compound liposomes intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.

  • Time Points: Euthanize groups of mice (n=3-5 per group) at predetermined time points post-injection (e.g., 1, 4, 24, and 48 hours).

  • Organ Harvesting: Following euthanasia, collect blood via cardiac puncture and then perfuse the circulatory system with saline. Carefully dissect major organs and tissues of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart, and muscle).

  • Quantification:

    • Radioactivity: Weigh each organ/tissue and measure the radioactivity using a gamma counter. Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

    • Fluorescence: Homogenize the weighed tissues in a suitable buffer. Measure the fluorescence of the tissue homogenates using a fluorescence plate reader. A standard curve prepared from known concentrations of the labeled liposomes in tissue homogenates from untreated mice should be used for quantification.

  • Data Analysis: Calculate the mean %ID/g ± standard deviation for each organ at each time point.

Biodistribution_Workflow Start Start: Tumor-bearing mouse model Liposome_Prep Prepare Labeled This compound Liposomes Start->Liposome_Prep Injection Intravenous Injection Liposome_Prep->Injection Time_Points Euthanize at Pre-defined Time Points (e.g., 1, 4, 24, 48h) Injection->Time_Points Harvest Harvest Blood, Tumor, and Major Organs Time_Points->Harvest Quantify Quantify Nanoparticle Accumulation (%ID/g) Harvest->Quantify Data_Analysis Data Analysis and Comparison Quantify->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: DSPE-PEG-Folate Surface Modification of Polymeric Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to diseased cells is a paramount goal in drug development, aiming to enhance efficacy while minimizing off-target side effects. One promising strategy involves the surface modification of nanoparticles with ligands that bind to receptors overexpressed on target cells. DSPE-PEG-Folate (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)]) is a widely utilized lipid-polymer conjugate for this purpose.[1][2][3] Folic acid, a B vitamin, exhibits high affinity for the folate receptor (FR), which is frequently overexpressed in various cancer cells.[2][4] This document provides detailed application notes and experimental protocols for the surface modification of polymeric nanoparticles with this compound for targeted drug delivery.

Principle of this compound Modification

This compound is an amphiphilic molecule composed of a hydrophobic DSPE lipid anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and a folate targeting moiety.[5] The DSPE portion readily inserts into the lipid bilayer of liposomes or the hydrophobic core of polymeric nanoparticles during their formulation. The flexible PEG linker extends from the nanoparticle surface, presenting the folate ligand for interaction with folate receptors on target cells.[6] This interaction facilitates cellular uptake of the nanoparticles through receptor-mediated endocytosis.[7][8][9]

Key Advantages of this compound Modification:

  • Targeted Delivery: Specifically directs nanoparticles to cells overexpressing the folate receptor, enhancing drug concentration at the site of action.[2][4]

  • Reduced Systemic Toxicity: By minimizing drug accumulation in healthy tissues, off-target side effects can be significantly reduced.[2]

  • Improved Pharmacokinetics: The PEG component provides a "stealth" characteristic, prolonging circulation time by reducing opsonization and clearance by the reticuloendothelial system.[6][10]

  • Versatility: Can be incorporated into various types of nanoparticles, including liposomes, polymeric nanoparticles (e.g., PLGA), and lipid-polymer hybrid nanoparticles.[6][11][12]

Experimental Protocols

Protocol 1: Formulation of this compound Modified Polymeric Nanoparticles via Emulsion-Solvent Evaporation

This protocol describes a common method for preparing drug-loaded, folate-targeted polymeric nanoparticles using Poly(lactic-co-glycolic acid) (PLGA) as the core-forming polymer.

Materials:

  • PLGA (Poly(lactic-co-glycolic acid))

  • This compound

  • Drug of choice (hydrophobic)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA) or other suitable surfactant

  • Deionized water

  • Dialysis membrane (MWCO appropriate for removing free drug and solvent)

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA and the hydrophobic drug in an organic solvent (e.g., DCM).

    • In a separate vial, dissolve this compound in the same organic solvent.

    • Mix the PLGA-drug solution with the this compound solution.

  • Emulsification:

    • Prepare an aqueous solution of a surfactant (e.g., 2% w/v PVA).

    • Add the organic phase to the aqueous phase dropwise while sonicating or homogenizing to form an oil-in-water (o/w) emulsion. The energy and duration of sonication/homogenization will influence the final nanoparticle size.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours (typically 4-6 hours) to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles several times with deionized water to remove excess surfactant and un-encapsulated drug.

    • To further purify and remove any remaining free molecules, dialyze the nanoparticle suspension against deionized water using a dialysis membrane with an appropriate molecular weight cut-off.[11]

  • Lyophilization and Storage:

    • The purified nanoparticle suspension can be lyophilized for long-term storage. A cryoprotectant (e.g., trehalose) is often added before freezing to prevent aggregation.

    • Store the lyophilized powder at -20°C.

Protocol 2: Characterization of this compound Modified Nanoparticles

Thorough characterization is crucial to ensure the quality and efficacy of the formulated nanoparticles.

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) is used to determine the average particle size (hydrodynamic diameter), size distribution (Polydispersity Index, PDI), and zeta potential.

  • Procedure:

    • Resuspend the nanoparticles in deionized water or a suitable buffer.

    • Measure the size and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate.

2. Morphology:

  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) is used to visualize the shape and surface morphology of the nanoparticles.

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid (for TEM) or a stub (for SEM).

    • Allow the sample to air dry.

    • For some samples, negative staining (e.g., with phosphotungstic acid) may be required for better contrast in TEM.

    • Image the nanoparticles under the electron microscope.

3. Drug Loading Content (LC) and Encapsulation Efficiency (EE):

  • Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC) is used to quantify the amount of drug encapsulated within the nanoparticles.

  • Procedure:

    • Accurately weigh a known amount of lyophilized nanoparticles.

    • Dissolve the nanoparticles in a suitable organic solvent to release the encapsulated drug.

    • Quantify the drug concentration using a pre-established calibration curve.

    • Calculate LC and EE using the following formulas:

      • Loading Content (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

4. In Vitro Drug Release:

  • Method: Dialysis method is commonly used to study the release profile of the drug from the nanoparticles.

  • Procedure:

    • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).[13]

    • Place the nanoparticle suspension in a dialysis bag with an appropriate MWCO.

    • Immerse the dialysis bag in a larger volume of the release medium and keep it under constant stirring at 37°C.

    • At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium to maintain sink conditions.

    • Quantify the amount of released drug in the aliquots using UV-Vis spectrophotometry or HPLC.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of this compound modified polymeric nanoparticles from various studies.

Nanoparticle Formulation Average Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Reference
Doxorubicin-loaded PLGA-PEG-Folate200Not ReportedNegative[11][14]
Furanodiene-loaded NLCs-PEG-Folate127.4 ± 2.620.268 ± 0.04-14.7 ± 1.08[13]
Paclitaxel-loaded Folate-PEG-Liposomes~122Not ReportedNot Reported[15]
5-FU-loaded Folate-PEG-Liposomes114Not ReportedNot Reported[15]
Drug Nanoparticle System Encapsulation Efficiency (%) Loading Capacity (%) Reference
DoxorubicinPLGA-PEG-Folate (SESE method)51.9Not Reported[11][14]
FuranodieneNLCs-PEG-Folate89.04 ± 2.268.46 ± 0.20[13]
5-FluorouracilFolate-PEG-Liposomes~67Not Reported[15]
Kappaphycus alvarezii extractFA-conjugated PEGylated liposomes82.7212.81[16]

Visualizations

Folate Receptor-Mediated Endocytosis Pathway

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space NP This compound Nanoparticle FR Folate Receptor NP->FR Binding Endosome Early Endosome (pH ~6.0-6.5) FR->Endosome Endocytosis Late_Endosome Late Endosome (pH ~5.0-5.5) Endosome->Late_Endosome Maturation Recycled_FR Recycled Folate Receptor Endosome->Recycled_FR Receptor Recycling Lysosome Lysosome Late_Endosome->Lysosome Fusion Drug_Release Drug Release Late_Endosome->Drug_Release Drug Release in Acidic pH Recycled_FR->FR

Caption: Folate receptor-mediated endocytosis of this compound modified nanoparticles.

Experimental Workflow for Nanoparticle Formulation and Characterization

Workflow cluster_formulation Formulation cluster_characterization Characterization A 1. Prepare Organic Phase (PLGA, Drug, this compound) C 3. Emulsification (Sonication/Homogenization) A->C B 2. Prepare Aqueous Phase (Surfactant) B->C D 4. Solvent Evaporation C->D E 5. Nanoparticle Purification (Centrifugation/Washing) D->E F Particle Size & Zeta Potential (DLS) E->F G Morphology (TEM/SEM) E->G H Drug Loading & Encapsulation (UV-Vis/HPLC) E->H I In Vitro Drug Release (Dialysis) E->I

Caption: Workflow for the formulation and characterization of targeted nanoparticles.

Conclusion

The surface modification of polymeric nanoparticles with this compound is a robust and effective strategy for targeted drug delivery to folate receptor-overexpressing cells. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of drug development. Careful formulation and thorough characterization are essential to ensure the development of safe and effective targeted nanomedicines.

References

Application Notes and Protocols: DSPE-PEG-Folate for Co-delivery of Multiple Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The co-delivery of multiple therapeutic agents to a specific disease site represents a powerful strategy in modern medicine, particularly in oncology. This approach can produce synergistic effects, overcome drug resistance, and reduce the toxicity associated with single-agent high-dose therapies. Nanoparticles formulated with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(poly(ethylene glycol))] (DSPE-PEG) have emerged as a leading platform for such applications. The DSPE lipid component forms the structural basis of liposomes or the hydrophobic core of micelles, while the hydrophilic PEG "stealth" layer prolongs circulation time by evading the immune system.[1][2]

By incorporating a DSPE-PEG conjugate where the distal end of the PEG is linked to folic acid (DSPE-PEG-Folate), these nanocarriers can actively target cells that overexpress the folate receptor (FR).[3] Since many epithelial cancers, including ovarian, breast, lung, and colon cancers, exhibit high levels of FR expression, this strategy enhances the selective delivery of therapeutic payloads to tumor tissues while minimizing exposure to healthy cells.[3][4] These folate-targeted nanoparticles can be engineered to co-encapsulate a variety of therapeutic combinations, such as two distinct chemotherapeutics, or a chemotherapy drug paired with a gene-silencing agent like small interfering RNA (siRNA).[5][6]

This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of this compound nanoparticles for the co-delivery of multiple therapeutic agents.

Core Concepts and Mechanisms

This compound based nanocarriers are typically formulated as liposomes or micelles. The amphiphilic nature of the DSPE-PEG conjugate allows it to self-assemble in aqueous solutions, forming a stable core-shell structure ideal for encapsulating diverse drug molecules.[1][7] Hydrophobic drugs can be loaded into the lipid bilayer of liposomes or the core of micelles, while hydrophilic agents can be contained within the aqueous core of liposomes.

G cluster_0 Nanoparticle Assembly cluster_1 Folate-Targeted Co-Delivery Liposome (B1194612) DSPE_PEG_Folate This compound SelfAssembly Self-Assembly in Aqueous Buffer DSPE_PEG_Folate->SelfAssembly Thin-Film Hydration DSPE_PEG DSPE-PEG DSPE_PEG->SelfAssembly Thin-Film Hydration Lipid Phospholipid (e.g., DSPC) Lipid->SelfAssembly Thin-Film Hydration Cholesterol Cholesterol Cholesterol->SelfAssembly Thin-Film Hydration DrugA Hydrophobic Drug (e.g., Paclitaxel) DrugA->SelfAssembly Thin-Film Hydration DrugB Hydrophilic Drug (e.g., Doxorubicin) DrugB->SelfAssembly Thin-Film Hydration Liposome SelfAssembly->Liposome Forms Core Aqueous Core + Drug B Bilayer Lipid Bilayer + Drug A PEG_Folate Folate PEG_Stealth PEG

Caption: Self-assembly of a this compound co-delivery liposome.

The primary mechanism for targeted uptake is folate receptor-mediated endocytosis. The folate ligand on the nanoparticle surface binds with high affinity to the folate receptors on cancer cells, triggering the internalization of the nanoparticle within an endosome.[3] The acidic environment of the endosome can be exploited to trigger the release of pH-sensitive drugs. Subsequently, the nanoparticle releases its therapeutic payload into the cytoplasm to exert its cytotoxic or gene-silencing effects.

G cluster_cell Intracellular Space NP Folate-Targeted Nanoparticle (Co-delivery) FR Folate Receptor (FR) NP->FR 1. Binding Endosome Endosome FR->Endosome 2. Receptor-Mediated Endocytosis Membrane Cancer Cell Membrane Payload Therapeutic Payload (Drug A + Drug B) Endosome->Payload Drug Release Effect Synergistic Therapeutic Effect (e.g., Apoptosis) Payload->Effect

Caption: Mechanism of folate receptor-mediated endocytosis.

Application 1: Co-delivery of Two Chemotherapeutic Agents

A common application is the co-delivery of two chemotherapeutic drugs with different mechanisms of action, such as paclitaxel (B517696) (a microtubule stabilizer) and doxorubicin (B1662922) (a topoisomerase inhibitor).[8] This combination can lead to synergistic anticancer effects and can be particularly effective in treating resistant tumors. Folate-targeted polymersomes have been shown to co-deliver paclitaxel and doxorubicin, exhibiting a better inhibitory effect than single-drug formulations.[8]

Quantitative Data Summary: Chemotherapy Co-delivery

The table below summarizes typical physicochemical properties and in vitro efficacy for nanoparticles co-delivering two chemotherapeutic agents.

FormulationTherapeutic AgentsParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Cell LineIC50 (µM)Reference
FA-PEG-PLGA NPsCisplatin (B142131) & Paclitaxel134.7 ± 6.4-26.1 ± 1.2CDDP: 62.4, PTX: 71.712.1M109N/A[9]
Folate-Targeted LiposomesPaclitaxel & Imatinib~122N/AN/AN/AMCF7, PC-3Significantly Higher Cell Death[6]
Folate-Targeted LiposomesDoxorubicin & Imatinib~159N/A~96% (for both)Drug/lipid: 1:8 (w/w)N/AN/A[6]
Folate-Oxd-DOX/PTX MicellesDoxorubicin & PaclitaxelN/AN/AN/AN/ASW1353Lower than single drug[10]
Folate-Targeted Liposomes (Curcumin)Curcumin (single agent)112.3 ± 4.6-15.3 ± 1.487.6%7.9%HeLaN/A[11]

Note: N/A indicates data not available in the cited abstract.

Application 2: Co-delivery of Chemotherapy and siRNA

Combining chemotherapy with gene therapy offers a dual-pronged attack on cancer. An anticancer drug can induce immediate cytotoxicity, while an siRNA can silence genes responsible for tumor growth, survival, or drug resistance. For example, this compound has been used in cyclodextrin-based nanoparticles to co-deliver the chemotherapeutic agent docetaxel (B913) and an siRNA against the RelA subunit of NF-κB, a pathway implicated in colorectal cancer.[12] This combination was shown to enhance the apoptotic effect of the drug.[12]

Quantitative Data Summary: Chemotherapy + siRNA Co-delivery

The table below summarizes typical properties for nanoparticles co-delivering a chemotherapeutic agent and siRNA.

FormulationTherapeutic AgentsParticle Size (nm)Gene Knockdown (%)In Vivo EffectReference
Folate-Targeted CD NanoparticlesDocetaxel & siRelAN/AN/ASignificantly retarded tumor growth in mice[12]
Folate-Targeted CD NanoparticlessiRNA against RelAN/A44% (VCaP cells)8-fold increase in siRNA circulation time[13]
Folate-Targeted Chitosan NanoparticlessiRNA against STAT3N/ADramatic reductionEffective tumor growth inhibition in s.c. models[14]

Note: N/A indicates data not available in the cited abstract.

Experimental Protocols

The following section provides detailed, generalized protocols for the synthesis, formulation, and evaluation of this compound co-delivery nanoparticles.

G cluster_prep I. Preparation & Formulation cluster_char II. Characterization cluster_eval III. Evaluation A1 Synthesis of This compound A2 Formulation of Co-delivery Nanoparticles (Thin-Film Hydration) A1->A2 B1 Size & Zeta Potential (DLS) A2->B1 B2 Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) A2->B2 B3 Morphology (TEM) A2->B3 C1 In Vitro Studies (Cell Uptake, Cytotoxicity) B1->C1 B2->C1 C2 In Vivo Studies (Biodistribution, Antitumor Efficacy) C1->C2

Caption: General experimental workflow for nanoparticle development.
Protocol 1: Synthesis of DSPE-PEG-Amine-Folate

This protocol describes the conjugation of folic acid to an amine-terminated DSPE-PEG derivative.

Materials:

  • Folic acid (FA)

  • DSPE-PEG-NH2 (e.g., MW 2000 or 3400)

  • Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) crosslinker

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pyridine (B92270)

  • Dialysis membrane (e.g., 3.5 kDa MWCO)

Procedure:

  • FA Activation: Dissolve folic acid in anhydrous DMSO. Add NHS and DCC to the solution to activate the γ-carboxyl group of the folic acid. Stir the reaction mixture in the dark at room temperature for 4-6 hours.

  • Conjugation: In a separate flask, dissolve DSPE-PEG-NH2 in anhydrous DMSO. Add this solution dropwise to the activated folic acid solution. Add a small amount of pyridine to catalyze the reaction.

  • Reaction: Allow the mixture to react for 24-48 hours at room temperature in the dark with continuous stirring.

  • Purification: Transfer the reaction mixture to a dialysis membrane and dialyze against a large volume of deionized water for 48-72 hours, with frequent water changes, to remove unreacted reagents and DMSO.

  • Lyophilization: Freeze-dry the purified solution to obtain the this compound conjugate as a yellow powder.

  • Characterization: Confirm the synthesis using ¹H NMR spectroscopy and FTIR spectroscopy.

Protocol 2: Formulation of Co-delivery Liposomes via Thin-Film Hydration

This method is widely used for preparing liposomes encapsulating both hydrophobic and hydrophilic drugs.[1][6]

Materials:

  • This compound (from Protocol 1)

  • DSPE-PEG (for stealth properties)

  • Primary phospholipid (e.g., DSPC or DPPC)

  • Cholesterol

  • Drug A (hydrophobic, e.g., Paclitaxel)

  • Drug B (hydrophilic, e.g., Doxorubicin HCl)

  • Organic solvent (e.g., Chloroform or a Chloroform/Methanol (B129727) mixture)

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

Procedure:

  • Lipid Dissolution: In a round-bottom flask, dissolve the lipids (DSPC, cholesterol, DSPE-PEG, and this compound) and the hydrophobic drug (Drug A) in the organic solvent. A typical molar ratio might be DSPC:Cholesterol:DSPE-PEG:this compound of 55:40:4:1.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60°C). This will form a thin, uniform lipid film on the flask wall.[1]

  • Drying: Dry the film under high vacuum for at least 2 hours to remove any residual solvent.[1]

  • Hydration: Hydrate the lipid film with the hydration buffer (PBS), which contains the dissolved hydrophilic drug (Drug B). Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion. Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification: Remove the unencapsulated (free) drug from the liposome suspension using size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis.

  • Sterilization: Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter for in vitro and in vivo studies.[1]

Protocol 3: Nanoparticle Characterization

A. Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water or PBS.

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Perform measurements in triplicate and report the mean ± standard deviation. A PDI below 0.2 is generally considered acceptable for a monodisperse population.

B. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Separate Free Drug: Disrupt a known amount of the purified liposome formulation using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drugs.

  • Quantify Total Drug: Measure the concentration of each drug in the disrupted liposome solution using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. This gives the amount of encapsulated drug.

  • Quantify Free Drug: Measure the drug concentration in the filtrate/dialysate collected during the purification step.

  • Calculate EE and DL:

    • EE (%) = (Mass of encapsulated drug / Total initial mass of drug) × 100

    • DL (%) = (Mass of encapsulated drug / Total mass of nanoparticles) × 100

Protocol 4: In Vitro Cell Viability (MTT Assay)

This assay evaluates the cytotoxicity of the co-delivery nanoparticles against cancer cells.

Materials:

  • FR-positive cancer cell line (e.g., HeLa, KB, MCF-7) and FR-negative control cell line.

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • DMSO.

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of:

    • Free Drug A

    • Free Drug B

    • Free Drug A + B combination

    • Empty nanoparticles

    • Single-drug loaded nanoparticles

    • Co-delivery nanoparticles

  • Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability (%) relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) for each formulation.

Protocol 5: In Vivo Antitumor Efficacy Study

This protocol outlines a typical xenograft mouse model to assess the in vivo efficacy of the nanoparticles.

Materials:

  • Athymic nude mice (4-6 weeks old).

  • FR-positive cancer cells.

  • Saline solution.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Inoculation: Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[11]

  • Grouping and Treatment: Randomly divide the mice into treatment groups (n=5-8 per group), such as:

    • Saline (Control)

    • Free drug combination

    • Non-targeted co-delivery nanoparticles

    • Folate-targeted co-delivery nanoparticles (this compound)

  • Administration: Administer the treatments intravenously (e.g., via tail vein injection) every 3-4 days for a specified period (e.g., 2-3 weeks).

  • Monitoring: Monitor the body weight of the mice (as an indicator of toxicity) and measure the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).

  • Analysis: Plot tumor growth curves for each group to compare the antitumor efficacy of the different formulations.[15]

References

Application Notes and Protocols for Cytotoxicity Assays of DSPE-PEG-Folate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and important considerations for assessing the cytotoxicity of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate) formulations. This compound is a frequently utilized component in targeted drug delivery systems, particularly for cancer therapy, due to its ability to target cells overexpressing folate receptors. Accurate evaluation of the cytotoxic potential of these formulations is crucial for preclinical development.

Introduction to Cytotoxicity Assays for Nanoparticles

When evaluating the cytotoxicity of nanoparticle formulations such as those containing this compound, it is essential to select appropriate assays and be aware of potential interferences. Standard colorimetric assays, such as MTT and LDH, are commonly employed. However, the physicochemical properties of nanoparticles can sometimes interfere with the assay components or detection methods. Therefore, proper controls and careful data interpretation are paramount.

Key Considerations:

  • Vehicle Controls: Always include "blank" nanoparticle formulations (containing DSPE-PEG but lacking the active drug) to differentiate between the cytotoxicity of the drug and the delivery vehicle itself.[1]

  • Nanoparticle Interference: Nanoparticles can interact with assay reagents, leading to false results. For instance, some nanoparticles can reduce the MTT reagent non-enzymatically or adsorb the colored formazan (B1609692) product. It is advisable to run parallel assays and include nanoparticle-only controls to assess for any interference.

  • Cell Line Selection: The choice of cell line is critical. For folate-targeted formulations, it is beneficial to use cell lines with varying levels of folate receptor (FR) expression, such as KB (high FR expression) and A549 (low FR expression), to demonstrate targeting specificity.[2]

  • Incubation Time: The duration of exposure to the this compound formulation can significantly impact cytotoxicity. Time-course experiments are recommended to determine the optimal endpoint.

Cellular Uptake and Mechanism of this compound Formulations

This compound formulations are designed to be taken up by cells that overexpress the folate receptor. This process is typically initiated by the binding of the folate ligand on the nanoparticle surface to the folate receptor on the cell membrane, triggering receptor-mediated endocytosis. The nanoparticle is then internalized within an endosome. Subsequently, the endosome may fuse with a lysosome, leading to the degradation of the nanoparticle and the release of its therapeutic payload into the cytoplasm.

G Cellular Uptake of this compound Formulations cluster_cell Target Cell Folate_Receptor Folate Receptor Endosome Endosome Folate_Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Endo-lysosomal Pathway Drug_Release Drug Release to Cytoplasm Lysosome->Drug_Release DSPE_PEG_Folate_NP This compound Nanoparticle DSPE_PEG_Folate_NP->Folate_Receptor Binding

Caption: Cellular uptake pathway of this compound nanoparticles.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various drug-loaded this compound formulations from published studies. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

FormulationDrugCell LineIC50 Value (µM)Reference
Folate-Targeted Liposomes (F-L-DOX)DoxorubicinKB10.0--INVALID-LINK--[3]
Non-Targeted Liposomes (L-DOX)DoxorubicinKB57.5--INVALID-LINK--[3]
Folate-Modified Polymeric Micelles (F-micelle)CamptothecinKBApprox. 1--INVALID-LINK--[4]
Plain Polymeric MicellesCamptothecinKBApprox. 10--INVALID-LINK--[4]
Folate-Targeted LiposomesDoxorubicinKB0.1197 µg/mL--INVALID-LINK--[5]

Experimental Protocols

A generalized workflow for assessing the cytotoxicity of this compound formulations is depicted below.

G General Workflow for Cytotoxicity Assays Cell_Seeding Seed cells in 96-well plates Incubation_24h Incubate for 24h (adhesion) Cell_Seeding->Incubation_24h Treatment Treat cells with this compound formulations Incubation_24h->Treatment Incubation_Treatment Incubate for desired time (e.g., 24, 48, 72h) Treatment->Incubation_Treatment Assay_Addition Add assay reagent (MTT or LDH) Incubation_Treatment->Assay_Addition Incubation_Assay Incubate as per protocol Assay_Addition->Incubation_Assay Measurement Measure absorbance/signal Incubation_Assay->Measurement Data_Analysis Analyze data and calculate cell viability/% cytotoxicity Measurement->Data_Analysis

Caption: Standard experimental workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • This compound formulation (and blank vehicle control)

  • Selected cancer cell line (e.g., KB, HeLa, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[3]

  • Formulation Preparation: Prepare serial dilutions of the this compound formulation and the blank vehicle control in complete culture medium.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared formulation dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound formulation (and blank vehicle control)

  • Selected cancer cell line

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available kits are recommended)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol. It is crucial to also include a maximum LDH release control (cells treated with a lysis buffer provided in the kit) and a medium background control.

  • Sample Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of the commercial kit. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 15-30 minutes), protected from light.

  • Stop Reaction (if applicable): Some kits require the addition of a stop solution to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of each well at the wavelength specified by the manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the values from the experimental, untreated, and maximum release controls, following the formula provided in the assay kit's manual. A general formula is:

    • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

By following these detailed protocols and considering the key application notes, researchers can obtain reliable and reproducible data on the cytotoxic effects of their this compound formulations, a critical step in the development of targeted nanomedicines.

References

Characterization of DSPE-PEG-Folate Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the comprehensive characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol)-folate (DSPE-PEG-Folate) nanoparticles. These nanoparticles are widely utilized for targeted drug delivery to cancer cells overexpressing folate receptors.[1][2] Robust characterization is crucial to ensure their quality, efficacy, and safety.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound nanoparticles is fundamental for predicting their in vivo behavior, including circulation time, tumor accumulation, and cellular uptake. Key parameters include particle size, polydispersity index (PDI), zeta potential, and morphology.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Dynamic Light Scattering (DLS) is a primary technique for determining the hydrodynamic diameter (particle size), size distribution (PDI), and surface charge (zeta potential) of nanoparticles in suspension.[3]

Table 1: Representative Physicochemical Properties of this compound Nanoparticles

FormulationMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
This compound Liposomes140 ± 50.48 ± 0.026+0.2[4]
Doxorubicin-loaded this compound Liposomes~100Narrow~ -30[5]
Paclitaxel-loaded Zein-DSPE-PEG-Folate Nanoparticles~189~0.22Negative[6]
DSPE-PEG2000/Soluplus (1/1 ratio)116.60.112-13.7[7]
Folate-conjugated PLGA Nanoparticles115 ± 12--[8]

Protocol: DLS Measurement of this compound Nanoparticles

  • Sample Preparation:

    • Disperse the this compound nanoparticle formulation in an appropriate aqueous medium (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4) to a final concentration suitable for DLS analysis (typically in the range of 0.1-1 mg/mL).

    • Ensure the sample is free of aggregates and dust by filtering through a 0.22 µm syringe filter.

  • Instrument Setup:

    • Use a calibrated DLS instrument (e.g., Malvern Zetasizer).

    • Set the temperature to 25°C.

    • Select the appropriate dispersant properties (viscosity and refractive index) in the software.

    • Equilibrate the sample in the instrument for at least 1 minute before measurement.

  • Measurement:

    • Perform at least three independent measurements for each sample to ensure reproducibility.

    • For particle size and PDI, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

    • For zeta potential, the instrument applies an electric field and measures the electrophoretic mobility of the nanoparticles.

  • Data Analysis:

    • The software will calculate the Z-average diameter, PDI, and zeta potential.

    • A PDI value below 0.3 is generally considered indicative of a monodisperse population.

    • The zeta potential provides an indication of the colloidal stability of the nanoparticle suspension.

Experimental Workflow for DLS Analysis

DLS_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis Dispersion Disperse nanoparticles in aqueous medium Filtration Filter through 0.22 µm syringe filter Dispersion->Filtration Equilibration Equilibrate sample in cuvette Filtration->Equilibration Load sample Calibration Calibrate DLS instrument Parameters Set temperature and dispersant properties Calibration->Parameters Parameters->Equilibration Measure Perform triplicate measurements for size, PDI, and zeta potential Equilibration->Measure Analysis Calculate Z-average, PDI, and zeta potential Measure->Analysis

Caption: Workflow for DLS analysis of nanoparticles.

Morphology and Structure

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology, size, and structure of individual nanoparticles.[3][9]

Protocol: TEM Sample Preparation and Imaging

  • Grid Preparation:

    • Place a drop of the diluted nanoparticle suspension (typically 0.1-0.5 mg/mL in deionized water) onto a carbon-coated copper grid.

    • Allow the nanoparticles to adsorb for 1-2 minutes.

  • Negative Staining (for enhanced contrast):

    • Wick away the excess suspension with filter paper.

    • Place a drop of a negative staining agent (e.g., 2% aqueous uranyl acetate (B1210297) or phosphotungstic acid) onto the grid for 30-60 seconds.

    • Remove the excess stain with filter paper.

  • Drying:

    • Allow the grid to air-dry completely before loading it into the TEM.

  • Imaging:

    • Operate the TEM at an appropriate accelerating voltage (e.g., 80-120 kV).

    • Acquire images at different magnifications to observe the overall morphology and individual particle details.

Drug Loading and Release Studies

For this compound nanoparticles intended for drug delivery, quantifying the drug encapsulation efficiency (EE) and studying the in vitro drug release kinetics are critical for assessing their therapeutic potential.

Table 2: Drug Encapsulation Efficiency and Loading Capacity

FormulationDrugEncapsulation Efficiency (%)Loading Capacity (%)Reference
K. alvarezii extract-loaded FA-conjugated PEGylated liposomesK. alvarezii extract82.7212.81[4]
Paclitaxel-loaded Zein-FA NanoparticlesPaclitaxel~85~8[6]
9-Nitrocamptothecin-loaded PLGA-Fol Nanoparticles9-Nitrocamptothecin57-[8]
CPT-11/DSPE-mPEG2000 MicellesIrinotecan (CPT-11)90.0 ± 1.0-
Determination of Encapsulation Efficiency

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for quantifying the amount of drug encapsulated within nanoparticles.[10][11]

Protocol: HPLC for Encapsulation Efficiency

  • Separation of Free Drug:

    • Separate the unencapsulated (free) drug from the nanoparticle formulation. Common methods include:

      • Centrifugation: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles. The supernatant will contain the free drug.

      • Size Exclusion Chromatography: Pass the formulation through a size exclusion column to separate the larger nanoparticles from the smaller free drug molecules.

  • Quantification of Free Drug:

    • Analyze the amount of free drug in the supernatant or collected fractions using a validated HPLC method specific to the drug.

  • Quantification of Total Drug:

    • Disrupt a known amount of the nanoparticle formulation to release the encapsulated drug. This can be achieved by adding a suitable solvent (e.g., methanol, acetonitrile) that dissolves both the drug and the nanoparticle matrix.

    • Analyze the total drug concentration using the same HPLC method.

  • Calculation of Encapsulation Efficiency:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release

In vitro drug release studies are performed to understand the rate and mechanism of drug release from the nanoparticles under physiological conditions. The dialysis method is a common approach.[12]

Protocol: In Vitro Drug Release using Dialysis

  • Preparation:

    • Place a known amount of the drug-loaded nanoparticle formulation into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.

  • Release Study:

    • Immerse the sealed dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) maintained at 37°C with constant stirring.

  • Sampling:

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantification:

    • Analyze the concentration of the released drug in the collected samples using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Data Analysis:

    • Plot the cumulative percentage of drug released as a function of time.

Experimental Workflow for Drug Release Study

Drug_Release_Workflow cluster_prep Preparation cluster_release Release Study cluster_sampling Sampling cluster_analysis Quantification & Analysis Load_Sample Load nanoparticle formulation into dialysis bag Immerse Immerse bag in release medium at 37°C with stirring Load_Sample->Immerse Withdraw Withdraw aliquots at specific time points Immerse->Withdraw Replace Replace with fresh medium Withdraw->Replace Quantify Analyze drug concentration in samples (HPLC/UV-Vis) Withdraw->Quantify Replace->Immerse Plot Plot cumulative release vs. time Quantify->Plot

Caption: Workflow for in vitro drug release study.

Cellular Uptake and Targeting

The targeting efficacy of this compound nanoparticles is dependent on their specific uptake by cancer cells overexpressing the folate receptor through receptor-mediated endocytosis.[13][14]

Folate Receptor-Mediated Endocytosis

Folate-conjugated nanoparticles bind to the folate receptors on the cell surface, which are often localized in lipid rafts or caveolae.[15] This binding triggers the internalization of the nanoparticle-receptor complex into the cell via endocytosis. The endocytic vesicles then traffic through the endo-lysosomal pathway, where the acidic environment of the late endosomes and lysosomes can facilitate the release of the encapsulated drug.[16] The uptake mechanism can be influenced by factors such as the density of folate on the nanoparticle surface.[17]

Signaling Pathway of Folate Receptor-Mediated Endocytosis

Cellular_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP This compound Nanoparticle Binding Binding NP->Binding FR Folate Receptor Endosome Early Endosome (pH 6.0-6.5) FR->Endosome Endocytosis Binding->FR Late_Endosome Late Endosome (pH 5.0-6.0) Endosome->Late_Endosome Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome Recycling Receptor Recycling Late_Endosome->Recycling Drug_Release Drug Release Lysosome->Drug_Release Recycling->FR

Caption: Cellular uptake via folate receptor-mediated endocytosis.

These detailed protocols and application notes provide a comprehensive framework for the characterization of this compound nanoparticles. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for the successful development of targeted nanomedicines.

References

Troubleshooting & Optimization

optimizing DSPE-PEG-Folate ligand density for cell uptake

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing DSPE-PEG-Folate targeted nanoparticles. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to enhance cell-specific uptake of your nanoparticle formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the development and application of folate-targeted nanoparticles.

Q1: We are observing low cellular uptake of our folate-targeted nanoparticles. What are the potential causes and solutions?

A1: Low cellular uptake is a frequent challenge. Several factors, often interacting, can be responsible. Consider the following troubleshooting steps:

  • Suboptimal Ligand Density: Both too low and too high concentrations of this compound can lead to reduced uptake. Very low densities may not be sufficient to engage enough folate receptors (FRs) for efficient endocytosis. Conversely, excessively high densities can cause steric hindrance, where the folate ligands are too crowded, preventing effective binding to the receptor. An intermediate ligand density often yields the best results.[1] It is recommended to screen a range of densities (e.g., 0.1 to 10 mol%) to find the optimum for your specific nanoparticle system and cell line.

  • PEG Chain Length & Steric Hindrance: The length of the PEG linker is critical. The folate moiety must extend beyond the nanoparticle's protective PEG corona to be accessible to the cell surface receptors. If the this compound has a shorter or similar PEG chain length compared to the other PEG lipids in your formulation (e.g., mPEG-DSPE), the folate ligand may be masked. Using a longer PEG chain for the folate-conjugated lipid (e.g., DSPE-PEG3350-Folate) than the shielding PEG (e.g., DSPE-PEG2000) can significantly improve receptor binding and uptake.[2]

  • Folate Receptor (FR) Expression Levels: Confirm that your target cell line highly overexpresses folate receptors (e.g., HeLa, KB, MCF-7, SKOV3).[3][4] It is also crucial to use culture medium that is low in free folic acid, as high concentrations of free folate will saturate the receptors, competitively inhibiting the binding of your nanoparticles.[5] Always culture cells in folate-free RPMI or DMEM for at least two weeks prior to uptake experiments.

  • Nanoparticle Aggregation: Aggregated particles will not be taken up efficiently through receptor-mediated endocytosis. Characterize your formulation's size and polydispersity index (PDI) using Dynamic Light Scattering (DLS) before each experiment. A high PDI may indicate aggregation.

Q2: How can we confirm that the uptake of our nanoparticles is specifically mediated by the folate receptor?

A2: A competitive inhibition assay is the gold standard for confirming receptor-mediated uptake.[6] The experiment involves two parallel treatments:

  • Test Group: Incubate FR-positive cells with your folate-targeted nanoparticles.

  • Competition Group: Pre-incubate FR-positive cells with a high concentration of free folic acid (e.g., 1-5 mM) for about 30-60 minutes before adding your folate-targeted nanoparticles.[5]

If the uptake is receptor-mediated, the free folic acid will saturate the folate receptors, leading to a significant reduction in nanoparticle internalization in the competition group compared to the test group. This difference can be quantified using flow cytometry or visualized with confocal microscopy.

Q3: Is there an optimal this compound density for maximal cell uptake?

A3: There is no single universal optimum, as it depends on nanoparticle size, the specific cell line, and receptor density.[1][7] However, studies consistently show that an intermediate ligand density is often most effective. Cellular uptake tends to increase with folate density up to a certain point, after which it plateaus or even decreases.[8][9] For liposomes and polymeric nanoparticles, optimal values are frequently reported in the range of 0.1 to 5 mol% of the total lipid/polymer composition. It is crucial to empirically determine the optimal ratio for your specific system.

Q4: My nanoparticles show good FR-specific uptake in vitro, but poor tumor accumulation in vivo. Why?

A4: The in vivo environment presents additional barriers. The presence of folate on the liposome (B1194612) surface can sometimes accelerate plasma clearance, reducing circulation time.[2] Therefore, a balance must be struck. The formulation needs sufficient PEGylation to ensure a long circulation half-life (the "stealth" effect) while still presenting the folate ligand effectively. Using a longer PEG linker for the folate ligand can enhance tumor targeting in vivo by making the folate more accessible, even with a dense PEG shield.[8]

Quantitative Data on Ligand Density

The following tables summarize findings from various studies on the effect of this compound density on nanoparticle characteristics and cellular uptake.

Table 1: Effect of this compound Density on Liposome Properties

Formulation (Lipid Composition) This compound (mol%) Size (nm) Zeta Potential (mV) Polydispersity Index (PDI)
HSPC:Chol:DSPE-PEG2k:DSPE-PEG2k-Folate 0 (Control) ~100 ~ -30 < 0.2
(55:40:5 ratio for lipids) 1 (20% of total PEG) ~100 ~ -30 < 0.2
2 (40% of total PEG) ~100 ~ -30 < 0.2
3 (60% of total PEG) ~100 ~ -30 < 0.2
4 (80% of total PEG) ~100 ~ -30 < 0.2

Data synthesized from a representative study.[3][8]

Table 2: Ligand Density vs. Cellular Uptake in FR-Positive Cells (KB Cells)

This compound (% of total PEG) Relative Cellular Uptake (Fluorescence Intensity) Notes
0% (Non-targeted) Baseline Minimal uptake observed.
20% High Significant increase in uptake compared to non-targeted control.
40% High Similar uptake to 20% density.
60% High Similar uptake to 20% density.
80% High Similar uptake to 20% density, suggesting saturation of the uptake machinery.[8]

This study suggests that for this system, decorating 20% of the total DSPE-PEG with folate was sufficient to achieve maximum cellular uptake, with higher densities providing no additional benefit in vitro.[8]

Experimental Protocols

Protocol 1: Formulation of Folate-Targeted Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing liposomes with varying this compound densities.

  • Lipid Preparation: Dissolve the lipids (e.g., HSPC, Cholesterol, DSPE-PEG2000, and this compound) in chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask. The molar ratios should be calculated to achieve the desired final folate densities (e.g., 0.1, 0.5, 1, 2, 5 mol% this compound).

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 60-65°C for HSPC). This will create a thin, dry lipid film on the flask wall.

  • Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) by vortexing or gentle shaking at a temperature above the lipid Tc. If encapsulating a drug, the drug would be dissolved in this buffer.

  • Size Extrusion: To obtain uniformly sized liposomes, subject the hydrated lipid suspension to multiple passes (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification & Characterization: Remove any unencapsulated drug or free lipids by dialysis or size exclusion chromatography. Characterize the final formulation for size, PDI, and zeta potential (DLS), and quantify lipid and drug concentration.

Protocol 2: Cellular Uptake Assay using Flow Cytometry

This protocol quantifies the internalization of fluorescently labeled nanoparticles.

  • Cell Culture: Seed FR-positive cells (e.g., HeLa, KB) in 12-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture in folate-free medium.

  • Nanoparticle Preparation: Prepare dilutions of your fluorescently labeled folate-targeted and non-targeted control nanoparticles in serum-free, folate-free cell culture medium.

  • Competition Arm (Optional but Recommended): For wells designated for competition, pre-incubate the cells with medium containing 1-5 mM free folic acid for 30-60 minutes at 37°C.

  • Incubation: Remove the old medium from all wells. Add the nanoparticle dilutions (and the folic acid + nanoparticle mixture for competition wells) to the cells. Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing: Aspirate the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized particles.

  • Cell Detachment: Detach the cells using a gentle enzyme like TrypLE or Accutase. Avoid using standard Trypsin-EDTA if possible, as it can sometimes cleave cell surface receptors.

  • Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA). Analyze the cell-associated fluorescence using a flow cytometer. Gate on the live cell population and measure the mean fluorescence intensity (MFI) and/or the percentage of fluorescently positive cells.

Visualized Workflows and Pathways

Folate Receptor-Mediated Endocytosis

The diagram below illustrates the cellular uptake mechanism for folate-targeted nanoparticles. The process begins with the binding of the folate ligand to the folate receptor on the cell surface, followed by internalization into an endosome.[10][11][12]

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP Folate-Targeted Nanoparticle FR Folate Receptor (FR) NP->FR 1. Binding Endosome Early Endosome (pH ~6.0-6.5) FR->Endosome 2. Internalization (Endocytosis) Late_Endosome Late Endosome / Lysosome (pH ~5.0) Endosome->Late_Endosome 3. Acidification Recycling FR Recycling Endosome->Recycling Drug_Release Drug Release Late_Endosome->Drug_Release 4. Payload Release Recycling->FR 5. Receptor Recycling

Caption: Folate receptor-mediated endocytosis pathway for targeted nanoparticles.

Experimental Workflow for Ligand Density Optimization

This workflow outlines the systematic process for identifying the optimal this compound concentration for your nanoparticles.

Optimization_Workflow Formulate 1. Formulate Nanoparticles (Vary Folate mol %) Characterize 2. Physicochemical Characterization (Size, PDI, Zeta Potential) Formulate->Characterize InVitro 3. In Vitro Cell Uptake Screen (FR+ Cell Line, Flow Cytometry) Characterize->InVitro Competition 4. Competition Assay (Confirm FR Specificity) InVitro->Competition Decision Optimal Density Identified? Competition->Decision InVivo 5. In Vivo Studies (Biodistribution, Efficacy) Decision->InVivo Yes Troubleshoot Troubleshoot Formulation (e.g., PEG length, stability) Decision->Troubleshoot No Troubleshoot->Formulate

Caption: Workflow for optimizing folate ligand density on nanoparticles.

Troubleshooting Logic for Low Cellular Uptake

This decision tree provides a logical path to diagnose and resolve issues of low nanoparticle uptake.

Troubleshooting_Tree Start Low Cellular Uptake Detected Check_FR Is target cell line FR-positive and cultured in folate-free medium? Start->Check_FR Check_NP_Props Are Nanoparticle Size (<200nm) and PDI (<0.2) acceptable? Check_FR->Check_NP_Props Yes Sol_Culture Solution: Use correct cell line and folate-free medium. Check_FR->Sol_Culture No Check_Specificity Does a competition assay with free folate reduce uptake? Check_NP_Props->Check_Specificity Yes Sol_Formulation Solution: Re-formulate to control size and prevent aggregation. Check_NP_Props->Sol_Formulation No Check_Density Have multiple folate densities (0.1-5 mol%) been tested? Check_Specificity->Check_Density Yes Sol_NonSpecific Issue: Uptake is non-specific. Redesign nanoparticle core/surface. Check_Specificity->Sol_NonSpecific No Check_PEG Is the Folate-PEG linker longer than the shielding PEG? Check_Density->Check_PEG Yes Sol_Optimize_Density Solution: Test a wider range of folate densities. Check_Density->Sol_Optimize_Density No Sol_PEG Solution: Use a longer Folate-PEG linker. Check_PEG->Sol_PEG No Success Uptake Optimized Check_PEG->Success Yes

Caption: Decision tree for troubleshooting low folate-targeted uptake.

References

effect of DSPE-PEG-Folate PEG linker length on targeting efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of DSPE-PEG-Folate PEG linker length on targeting efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of increasing the PEG linker length of this compound on targeting efficiency?

A1: Generally, a longer polyethylene (B3416737) glycol (PEG) linker enhances the targeting ability and antitumor activity of folate-conjugated liposomes, particularly in in vivo settings.[1][2][3] Longer linkers are thought to improve the accessibility of the folate ligand to the folate receptor on the cell surface, reducing steric hindrance from the liposome (B1194612) surface.[4]

Q2: Do in vitro and in vivo results for targeting efficiency always correlate?

A2: Not always. Some studies have reported no significant difference in cellular uptake between different PEG linker lengths in in vitro cell culture experiments.[1][2][3] However, the same formulations often show that longer PEG linkers lead to significantly increased tumor accumulation and therapeutic efficacy in vivo.[1][2][3] This discrepancy may be due to the more complex biological environment in vivo, including factors like blood circulation time and interactions with non-target cells.

Q3: What are the common PEG molecular weights used for this compound?

A3: Researchers commonly use this compound with PEG molecular weights of 2000, 3400, and 5000 Da.[5] Some studies have explored even longer linkers, such as 10,000 Da (10K), and found enhanced tumor-targeting ability.[1][2][3]

Q4: How does the density of the folate ligand on the liposome surface affect targeting?

A4: Ligand density is a critical factor. While sufficient folate is needed for targeting, an excessively high density can sometimes have a counterintuitive effect. A low modification ratio of folate with a sufficiently long PEG chain has been shown to result in the highest folate receptor-mediated association with cells.[5] It is crucial to optimize the molar ratio of this compound to the other lipids in the formulation. A common starting point is decorating 20% of the total DSPE-PEG with folate.[6][7]

Q5: What cell lines are typically used to evaluate folate receptor-mediated targeting?

A5: Cell lines that overexpress the folate receptor are ideal for these studies. KB human nasopharyngeal cancer cells are frequently used.[1][2][3][7] Other suitable cell lines include certain ovarian, lung, breast, colorectal, and cervical cancer cells.[6] It is also good practice to use a folate receptor-negative cell line as a negative control to confirm targeting specificity.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low cellular uptake of folate-targeted liposomes in vitro. 1. Suboptimal PEG linker length: The linker may be too short, causing steric hindrance. 2. Inappropriate ligand density: The concentration of this compound may be too low for effective binding or too high, leading to unforeseen interactions. 3. Low folate receptor expression on cells: The chosen cell line may not express sufficient levels of the folate receptor. 4. Competition with media components: Folic acid in the cell culture medium can compete with the folate-targeted liposomes for receptor binding.1. Test different PEG linker lengths: Compare your current formulation with one having a longer PEG linker (e.g., PEG3400 or PEG5000).[5] 2. Optimize the molar ratio of this compound: Titrate the concentration of the targeting lipid in your formulation.[4] 3. Verify receptor expression: Confirm folate receptor levels on your target cells using techniques like flow cytometry or western blotting. 4. Use folate-free medium: Culture cells in a folic acid-deficient medium for a period before and during the experiment.
Discrepancy between in vitro and in vivo targeting results. 1. "Binding site barrier" effect: High-affinity targeting can lead to accumulation at the tumor periphery, limiting penetration into the tumor core.[9] 2. Rapid clearance in vivo: The presence of folate on the liposome surface can sometimes lead to faster clearance from circulation.[10] 3. PEGylation effects: The overall PEG coating, not just the linker length, influences circulation time and biodistribution.[6]1. Vary the nanoparticle size and ligand density: These parameters can be adjusted to modulate tumor penetration.[9] 2. Incorporate non-targeted PEG-lipids: Using a longer PEG chain for the folate-PEG-DSPE conjugate compared to the methoxy-PEG-DSPE can help reduce steric hindrance while maintaining a protective PEG brush.[10] 3. Characterize pharmacokinetic profile: Perform biodistribution studies to understand the in vivo fate of your formulation.
Poor reproducibility of liposome synthesis. 1. Inconsistent film formation: The lipid film may not be uniformly thin, leading to variations in hydration. 2. Issues with extrusion: The extruder membrane may be clogged or the temperature not properly controlled. 3. Degradation of lipids: this compound or other lipid components may be unstable.1. Standardize film formation: Use a rotary evaporator for consistent solvent removal and film deposition.[11] 2. Monitor extrusion parameters: Ensure the extruder is clean and maintain a consistent temperature during extrusion. 3. Proper storage and handling: Store lipid stocks at -20°C and handle them according to the manufacturer's recommendations.[11]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effect of this compound PEG linker length on targeting efficiency.

Table 1: Effect of PEG Linker Length on Cellular Association and Cytotoxicity in vitro

FormulationCellular Association (Fold Increase vs. Non-Folate)Cytotoxicity (Fold Increase vs. Non-Folate)Cell LineReference
Folate-PEG2000-Microemulsion43.5KB[8]
Folate-PEG5000-Microemulsion20090KB[8]

Table 2: Effect of PEG Linker Length on Tumor Accumulation and Therapeutic Efficacy in vivo

FormulationTumor Accumulation (Fold Increase)Tumor Size ReductionAnimal ModelReference
Dox/FL-2K--KB xenograft[1][2][3]
Dox/FL-5K--KB xenograft[1][2][3]
Dox/FL-10KSignificantly Increased>40% compared to 2K and 5K groupsKB xenograft[1][2][3]
Folate-PEG5000-Microemulsion2.6-fold higher than free drugGreater tumor growth inhibitionKB xenograft[8]

Experimental Protocols

1. Synthesis of this compound

This protocol describes a common method for conjugating folic acid to DSPE-PEG-amine.

  • Materials: Folic acid, DSPE-PEG-NH2, N,N'-Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), Anhydrous Dimethyl Sulfoxide (DMSO), Triethylamine.

  • Procedure:

    • Dissolve folic acid in anhydrous DMSO with a small amount of triethylamine.

    • Add DCC and NHS to the folic acid solution to activate the carboxyl group of folic acid. This reaction is typically stirred for several hours in a light-protected, anhydrous environment.

    • Remove the dicyclohexylurea (DCU) precipitate by filtration.

    • Add DSPE-PEG-NH2 to the filtered, activated folic acid solution and stir for several hours, protected from light.

    • Purify the this compound conjugate by dialysis against saline and then ultrapure water to remove unreacted reagents and byproducts.

    • Lyophilize the purified product to obtain a powder.

    • Confirm the synthesis using techniques such as FTIR or NMR spectroscopy.

(Based on procedures described in[12])

2. Preparation of Folate-Targeted PEGylated Liposomes

This protocol outlines the thin-film hydration method for preparing liposomes.

  • Materials: Hydrogenated Soy Phosphatidylcholine (HSPC), Cholesterol, DSPE-PEG, this compound, Chloroform (B151607), Hydration buffer (e.g., citrate (B86180) buffer).

  • Procedure:

    • Dissolve the lipids (HSPC, cholesterol, DSPE-PEG, and this compound) in chloroform at the desired molar ratio (e.g., 55:40:4:1).

    • Create a thin lipid film by evaporating the chloroform using a rotary evaporator under vacuum.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the chosen buffer by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • To obtain unilamellar vesicles of a specific size, subject the hydrated liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is typically done using a mini-extruder.

    • Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

(Based on procedures described in[7][11])

3. In Vitro Cellular Uptake Assay

This protocol describes how to assess the targeting efficiency of folate-liposomes using flow cytometry.

  • Materials: Folate receptor-positive cells (e.g., KB), Folate receptor-negative cells (control), Fluorescently labeled liposomes (e.g., containing a fluorescent lipid or encapsulating a fluorescent dye), Cell culture medium (folate-free medium recommended), Phosphate-buffered saline (PBS), Flow cytometer.

  • Procedure:

    • Seed the cells in appropriate culture plates and allow them to adhere overnight.

    • Replace the culture medium with fresh, pre-warmed medium (ideally folate-free) containing the fluorescently labeled liposomes at various concentrations. Include non-targeted liposomes as a control.

    • Incubate the cells with the liposomes for a predetermined period (e.g., 4 hours) at 37°C.

    • To assess competitive inhibition, pre-incubate a set of cells with a high concentration of free folic acid before adding the targeted liposomes.

    • After incubation, wash the cells with cold PBS to remove unbound liposomes.

    • Harvest the cells by trypsinization.

    • Analyze the fluorescence intensity of the cells using a flow cytometer to quantify liposome uptake.

(Based on procedures described in[1][5])

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 This compound Synthesis s2 Lipid Film Formation s1->s2 s3 Hydration & Extrusion s2->s3 s4 Liposome Characterization s3->s4 iv2 Liposome Incubation s4->iv2 ivv2 Liposome Administration s4->ivv2 iv1 Cell Culture (FR+ & FR-) iv1->iv2 iv3 Flow Cytometry / Microscopy iv2->iv3 iv4 Cytotoxicity Assay iv2->iv4 analysis1 analysis1 iv3->analysis1 Quantify Uptake analysis2 analysis2 iv4->analysis2 Determine IC50 ivv1 Tumor Model Development ivv1->ivv2 ivv3 Biodistribution Studies ivv2->ivv3 ivv4 Therapeutic Efficacy ivv2->ivv4 analysis3 analysis3 ivv3->analysis3 Tumor Accumulation analysis4 analysis4 ivv4->analysis4 Tumor Growth Inhibition

Caption: Experimental workflow for evaluating this compound liposomes.

Folate_Receptor_Pathway cluster_cell Target Cell liposome Folate-Targeted Liposome (this compound) receptor Folate Receptor (FR) liposome->receptor Binding endosome Endosome receptor->endosome Receptor-Mediated Endocytosis membrane Cell Membrane lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release Acidic pH Trigger

Caption: Folate receptor-mediated endocytosis pathway.

References

Technical Support Center: DSPE-PEG-Folate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of DSPE-PEG-Folate nanoparticles during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound nanoparticle aggregation?

A1: Aggregation of this compound nanoparticles can be triggered by several factors, including:

  • Interaction with Serum Proteins: Folate-binding protein (FBP) present in serum can bind to the folate on the nanoparticle surface, leading to protein self-aggregation and subsequent nanoparticle agglomeration.[1][2]

  • Inadequate PEGylation: Insufficient density or length of the polyethylene (B3416737) glycol (PEG) chains on the nanoparticle surface can fail to provide adequate steric hindrance, leading to aggregation.[3][4]

  • Environmental Conditions: Factors such as pH, ionic strength (electrolytes), and temperature of the buffer can significantly impact nanoparticle stability.[5][6]

  • Improper Storage and Handling: this compound should be stored at -20°C, protected from light, and kept in a dry environment.[7][8] Frequent freeze-thaw cycles should be avoided.

  • Formulation Instability: The inherent properties of the nanoparticle formulation, including the lipid composition and drug loading, can contribute to instability and aggregation.[3]

Q2: How does the PEG chain length affect the stability of this compound nanoparticles?

A2: The length of the PEG chain is a critical factor in nanoparticle stability. Longer PEG chains generally provide better steric stabilization, which helps prevent aggregation. However, excessively long PEG chains (e.g., >5 kDa) can sometimes lead to entanglement and may not necessarily improve circulation time. The optimal PEG length often depends on the specific nanoparticle formulation and its intended application.[9][10]

Q3: What is the role of zeta potential in nanoparticle aggregation?

A3: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. A higher absolute zeta potential (e.g., > ±30 mV) indicates greater electrostatic repulsion between particles, which leads to a more stable, non-aggregated dispersion.[6][11] Conversely, a zeta potential close to zero suggests that the nanoparticles are more likely to aggregate.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and handling of this compound nanoparticles.

Problem Potential Cause Recommended Solution
Increased particle size and polydispersity index (PDI) observed via DLS. Nanoparticle aggregation.1. Optimize PEGylation: Ensure a sufficient molar percentage of DSPE-PEG (e.g., 2 mol%) is used to provide adequate steric shielding.[3] 2. Control Buffer Conditions: Maintain optimal pH and use a low ionic strength buffer (e.g., 10 mM NaCl) for nanoparticle suspension.[12] 3. Serum Protein Interaction: If working with serum-containing media, consider that folate-binding protein can cause aggregation.[1] The presence of excess human serum albumin (HSA) may inhibit aggregation of larger nanoparticles.[1]
Precipitation or visible aggregates in the nanoparticle suspension. Severe aggregation due to formulation instability or improper storage.1. Review Formulation: Ensure all components are fully dissolved and properly mixed during preparation. The thin-film hydration method requires a uniform lipid film.[13] 2. Check Storage Conditions: Store this compound and nanoparticle suspensions at -20°C and avoid repeated freeze-thaw cycles. 3. Use Co-stabilizers: Consider incorporating a co-polymer like Soluplus at a 1:1 weight ratio with DSPE-PEG2000 to enhance stability.[6]
Inconsistent results between experimental batches. Variations in the formulation process or raw material quality.1. Standardize Protocol: Use a meticulous and consistent protocol for nanoparticle preparation, including factors like solvent addition rate, stirring speed, and temperature.[3] 2. Raw Material Quality: Use DSPE-PEG from the same lot for a series of experiments to minimize variability.[3]

Experimental Protocols

1. Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI) Measurement

This protocol outlines the procedure for measuring the hydrodynamic diameter and PDI of this compound nanoparticles.

  • Materials:

    • This compound nanoparticle suspension

    • Appropriate buffer (e.g., 10 mM NaCl, filtered through a 0.2 µm filter)

    • DLS instrument (e.g., Malvern Zetasizer)

    • Low-volume disposable cuvettes

  • Procedure:

    • Sample Preparation:

      • Dilute the nanoparticle suspension with the filtered buffer to an appropriate concentration. The optimal concentration depends on the scattering properties of the nanoparticles.

      • Mix the sample gently by pipetting. Avoid vortexing, which can induce aggregation.

    • Instrument Setup:

      • Turn on the DLS instrument and allow it to warm up.

      • Select the appropriate measurement parameters, including the dispersant (buffer) properties (viscosity and refractive index) and the measurement temperature (typically 25°C).

    • Measurement:

      • Transfer the diluted sample to a clean cuvette. Ensure there are no air bubbles.

      • Place the cuvette in the instrument's sample holder.

      • Allow the sample to equilibrate to the set temperature for at least 2 minutes.[5]

      • Perform the measurement. Typically, 3-5 measurements are taken and averaged.

    • Data Analysis:

      • The instrument software will calculate the Z-average diameter (hydrodynamic size) and the PDI.

      • A PDI value below 0.3 is generally considered acceptable for a monodisperse nanoparticle population.[14]

2. Zeta Potential Measurement

This protocol describes the measurement of the zeta potential of this compound nanoparticles to assess their surface charge and stability.

  • Materials:

    • This compound nanoparticle suspension

    • Low ionic strength buffer (e.g., 10 mM NaCl, filtered through a 0.2 µm filter)[12]

    • Zeta potential analyzer (e.g., Malvern Zetasizer)

    • Disposable folded capillary cells

  • Procedure:

    • Sample Preparation:

      • Dilute the nanoparticle suspension in the filtered, low ionic strength buffer.

    • Instrument Setup:

      • Set the measurement parameters in the software, including the dispersant properties and temperature.

    • Measurement:

      • Carefully inject the diluted sample into the capillary cell, avoiding bubble formation.

      • Place the cell into the instrument.

      • Perform the measurement. The instrument applies an electric field and measures the particle's electrophoretic mobility.

    • Data Analysis:

      • The software calculates the zeta potential using the Henry equation.[15]

      • Record the zeta potential value and its standard deviation, along with the pH and conductivity of the sample.[12]

3. Transmission Electron Microscopy (TEM) for Morphology Visualization

This protocol provides a general method for preparing this compound nanoparticles for TEM imaging using negative staining.

  • Materials:

    • This compound nanoparticle suspension

    • TEM grids (e.g., carbon-coated copper grids)

    • Negative stain solution (e.g., 2% aqueous uranyl acetate (B1210297) or phosphotungstic acid)

    • Filter paper

    • Deionized water

  • Procedure:

    • Grid Preparation:

      • Place a drop of the nanoparticle suspension (appropriately diluted in deionized water) onto the carbon-coated side of the TEM grid.

      • Allow the sample to adsorb for 1-2 minutes.

    • Washing (Optional):

      • Blot the excess liquid with filter paper.

      • Wash the grid by placing it on a drop of deionized water for a few seconds, then blot again.

    • Negative Staining:

      • Place the grid on a drop of the negative stain solution for 1-2 minutes.

    • Drying:

      • Remove the excess stain solution with filter paper.

      • Allow the grid to air-dry completely before inserting it into the TEM.

    • Imaging:

      • Image the nanoparticles at an appropriate magnification. Note that sample preparation for TEM, especially drying and staining, can sometimes introduce artifacts.[16][17]

Quantitative Data Summary

Table 1: Influence of Folate-Binding Protein (FBP) on Nanoparticle Aggregation

Nanoparticle TypeInitial Diameter (nm)Diameter with FBP (nm)Fold Increase in DiameterReference
~40 nm FA-IOP~403800 ± 1100~95[1]
~450 nm FA-IOP~4504030 ± 1100~9[1]

Table 2: Physicochemical Properties of DSPE-PEG Based Nanoparticles

FormulationAverage Particle Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-PEG2000 alone52.00.952-38.0[6]
DSPE-PEG2000/Soluplus (1/1)116.60.112-13.7[6]
Folate-conjugated liposomes~100Narrow~-30[10]

Visualizations

AggregationMechanism cluster_0 Step 1: FBP Binding cluster_1 Step 2: Conformational Change & Self-Aggregation cluster_2 Step 3: Nanoparticle Agglomeration NP This compound Nanoparticle Folate Ligand BoundComplex FBP-Folate Complex Conformational Change NP->BoundComplex Binding NPAgglomerate Large Nanoparticle Agglomerate NP->NPAgglomerate FBP Folate-Binding Protein (FBP) FBP->BoundComplex FBPAggregate FBP Self-Aggregate BoundComplex->FBPAggregate Induces FBPAggregate->NPAgglomerate Bridges Nanoparticles

Folate-Binding Protein induced aggregation mechanism.

TroubleshootingWorkflow Start Problem: Nanoparticle Aggregation Observed CheckFormulation Review Formulation Protocol (Lipid ratios, drug loading, etc.) Start->CheckFormulation Decision1 Formulation OK? CheckFormulation->Decision1 CheckBuffer Analyze Buffer Conditions (pH, ionic strength) Decision2 Buffer OK? CheckBuffer->Decision2 CheckHandling Verify Storage & Handling (Temp, freeze-thaw cycles) Decision3 Handling OK? CheckHandling->Decision3 CheckSerum Consider Serum Protein Interactions (e.g., FBP) Decision4 Serum Present? CheckSerum->Decision4 Decision1->CheckBuffer Yes Solution1 Optimize Formulation: - Adjust PEG density/length - Use co-stabilizers Decision1->Solution1 No Decision2->CheckHandling Yes Solution2 Modify Buffer: - Adjust pH - Use low ionic strength buffer Decision2->Solution2 No Decision3->CheckSerum Yes Solution3 Improve Handling: - Store at -20°C - Avoid freeze-thaw Decision3->Solution3 No Solution4 Mitigate Serum Effects: - Add excess HSA - Pre-bind to FBP Decision4->Solution4 Yes End Stable Nanoparticles Decision4->End No Solution1->End Solution2->End Solution3->End Solution4->End

Troubleshooting workflow for nanoparticle aggregation.

References

improving the stability of DSPE-PEG-Folate liposomes in storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG-Folate liposomes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the storage stability of their liposomal formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound liposomes during storage?

A1: The primary stability concerns involve both physical and chemical degradation. Physical instability includes aggregation, fusion, and changes in particle size and size distribution.[1][2] Chemical instability primarily involves the hydrolysis of the phospholipid components, particularly the DSPE-PEG, and potential degradation or detachment of the folate ligand.[3][4][5] Leakage of the encapsulated drug is another significant issue.[3][4]

Q2: What is the recommended storage temperature for this compound liposome (B1194612) suspensions?

A2: For aqueous suspensions, storage at 4°C is generally recommended to minimize lipid hydrolysis and maintain physical stability.[6][7] Freezing of aqueous suspensions should be avoided unless a suitable cryoprotectant is used, as the formation of ice crystals can disrupt the liposome structure, leading to aggregation and leakage.[8][9]

Q3: Can I freeze my this compound liposomes for long-term storage?

A3: Freezing liposome suspensions without a cryoprotectant is generally not recommended due to the risk of ice crystal formation, which can damage the vesicles.[8][10] For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant is the preferred method. This process removes water and vitrifies the formulation, preserving the liposome structure.[11][12]

Q4: What are suitable cryoprotectants for lyophilizing this compound liposomes?

A4: Sugars such as sucrose (B13894) and trehalose (B1683222) are commonly used as cryoprotectants for liposome lyophilization.[8][9] These sugars form a glassy matrix that protects the liposomes from mechanical stress during freezing and drying. The optimal ratio of cryoprotectant to lipid needs to be determined empirically for each formulation.

Q5: How does pH affect the stability of my liposomes?

A5: The pH of the storage buffer is critical. The ester bonds in phospholipids (B1166683) like DSPE are susceptible to acid- and base-catalyzed hydrolysis.[3][4] The rate of hydrolysis is generally minimized at a pH of around 6.5.[5] Storing liposomes at very low or high pH can accelerate the degradation of the lipids, leading to the formation of lysolipids and fatty acids, which can destabilize the bilayer and cause drug leakage.[3][4][5]

Q6: Is the folate ligand stable during storage?

A6: Folic acid itself is chemically stable.[13] However, the linkage used to conjugate folate to the DSPE-PEG can be a point of instability. For instance, some linkages, like carbamate (B1207046) bonds, have shown limited hydrolytic stability, leading to a loss of targeting ability over time.[6] Amide and ester linkages are generally more stable.[6] It is crucial to consider the chemistry of the linker when designing and storing folate-targeted liposomes.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Increased Particle Size / Aggregation 1. Improper storage temperature (e.g., freezing without cryoprotectant).2. Suboptimal pH of the buffer.3. High concentration of liposomes.4. Insufficient PEGylation.1. Store at 4°C. For frozen storage, use appropriate cryoprotectants and a controlled freezing rate.2. Adjust the buffer pH to ~6.5-7.4.3. Dilute the liposome suspension.4. Ensure a sufficient density of PEG on the liposome surface (e.g., 5 mol% DSPE-PEG).
Drug Leakage 1. Phospholipid hydrolysis due to improper pH or temperature.2. Disruption of the lipid bilayer by ice crystals during freezing.3. Degradation of the encapsulated drug.1. Optimize storage buffer pH and temperature.[2]2. Lyophilize the formulation with a cryoprotectant for long-term storage.[14]3. Assess the stability of the free drug under the same storage conditions.
Loss of Targeting Efficiency 1. Hydrolysis of the linker between folate and DSPE-PEG.2. Degradation of the folic acid molecule (e.g., due to light exposure).3. Steric hindrance of the folate ligand by long PEG chains.1. Use a stable linker chemistry (e.g., amide bond).[6]2. Protect the formulation from light.3. Optimize the length of the PEG linker; a longer PEG chain may improve folate exposure.[15][16]
Changes in Appearance (e.g., precipitation) 1. Severe aggregation and fusion of liposomes.2. Hydrolysis of lipids leading to the formation of insoluble degradation products.1. Analyze particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).2. Characterize the lipid composition using techniques like HPLC to check for hydrolysis products.[17]

Quantitative Data Summary

Table 1: Effect of Storage Conditions on Liposome Stability

FormulationStorage ConditionDurationChange in Mean DiameterDrug Release (%)Reference
F-PEG-CHEMS Liposomes4°C6 months117 nm to 134 nm< 10%[6]
(DSPE)-PEG2000-FA-LPs/CUR4°C3 monthsStableNot specified[7]
(DSPE)-PEG2000-FA-LPs/CUR25°C3 monthsSignificant IncreaseNot specified[7]

Table 2: Influence of Cryoprotectants on Lyophilized Liposomes

Liposome CompositionCryoprotectantProtectant:Lipid Ratio (w/w)Outcome after RehydrationReference
POPC or DSPC: ls-PG: DSPE-PEG2000Mannitol5-10:1Avoided aggregation[14]
POPC or DSPC: ls-PG: DSPE-PEG2000Lactose5-10:1Avoided aggregation[14]
DPPC:DPPG:CHOLSucrose5% (w/w) in; 15% outEffective doxorubicin (B1662922) retention[14]
EPCSucrose≥50 mg/mLEffective calcein (B42510) retention[14]

Experimental Protocols

Protocol 1: Assessment of Physical Stability by Dynamic Light Scattering (DLS)

  • Objective: To measure the mean particle size, polydispersity index (PDI), and zeta potential as indicators of physical stability.

  • Materials: this compound liposome suspension, filtered (0.22 µm) deionized water or storage buffer, DLS instrument (e.g., Malvern Zetasizer).

  • Methodology:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Dilute a small aliquot of the liposome suspension in filtered deionized water or the storage buffer to an appropriate concentration for DLS measurement (to avoid multiple scattering effects).

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform the measurement to obtain the z-average mean diameter and PDI.

    • For zeta potential, use an appropriate folded capillary cell and perform the measurement according to the instrument's instructions.

    • Repeat the measurements at specified time points throughout the storage period (e.g., 0, 1, 3, 6 months).

    • Record and compare the results to assess changes in size, PDI, and surface charge over time. An increase in size and PDI may indicate aggregation.[1][17]

Protocol 2: Quantification of Drug Leakage by HPLC

  • Objective: To determine the percentage of encapsulated drug that has leaked out of the liposomes during storage.

  • Materials: Liposome suspension, appropriate mobile phase for the drug, HPLC system with a suitable detector (e.g., UV-Vis or fluorescence), size exclusion chromatography (SEC) column or dialysis tubing.

  • Methodology:

    • Separation of Free Drug from Liposomes:

      • Option A (Size Exclusion Chromatography): Pass an aliquot of the liposome suspension through a small SEC column (e.g., Sephadex G-50). The liposomes will elute in the void volume, while the smaller, free drug molecules will be retained and elute later. Collect the liposome fraction.

      • Option B (Dialysis): Dialyze a known volume of the liposome suspension against a large volume of buffer using a dialysis membrane with a molecular weight cutoff that allows the free drug to pass through but retains the liposomes.

    • Quantification of Total and Encapsulated Drug:

      • Total Drug (Dt): Disrupt a known volume of the original liposome suspension using a suitable solvent (e.g., methanol (B129727) or Triton X-100) to release the encapsulated drug. Analyze this sample by HPLC to determine the total drug concentration.

      • Free Drug (Df): Analyze the concentration of the drug in the filtrate/dialysate from the separation step by HPLC.

    • Calculation:

      • Encapsulation Efficiency (%) = [(Dt - Df) / Dt] x 100

      • Drug Leakage (%) = 100 - Encapsulation Efficiency (%)

    • Perform this analysis at various time points during the stability study.

Visualizations

Liposome_Degradation_Pathway cluster_physical Physical Instability cluster_chemical Chemical Instability Aggregation Aggregation SizeChange Size Change Aggregation->SizeChange Fusion Fusion Fusion->SizeChange DegradedLipo Degraded Liposome (Leaky, Ineffective) SizeChange->DegradedLipo LipidHydrolysis Lipid Hydrolysis LipidHydrolysis->DegradedLipo Membrane Destabilization LigandLoss Folate Ligand Loss LigandLoss->DegradedLipo InitialLipo Stable this compound Liposome InitialLipo->Aggregation Improper Temp/pH InitialLipo->Fusion InitialLipo->LipidHydrolysis Non-neutral pH InitialLipo->LigandLoss Linker Hydrolysis

Caption: Key degradation pathways affecting liposome stability.

Troubleshooting_Workflow Start Observe Liposome Instability (e.g., Aggregation, Leakage) CheckSize Measure Size & PDI (DLS) Start->CheckSize CheckLeakage Quantify Drug Leakage (HPLC) CheckSize->CheckLeakage Size/PDI Increased CheckStorage Review Storage Conditions (Temp, pH, Light) CheckSize->CheckStorage Size/PDI Stable CheckLeakage->CheckStorage Leakage Increased OptimizeTemp Adjust Temperature to 4°C or Lyophilize w/ Cryoprotectant CheckStorage->OptimizeTemp Suboptimal Temp OptimizepH Adjust Buffer pH to ~6.5 CheckStorage->OptimizepH Suboptimal pH ProtectLight Store in Dark CheckStorage->ProtectLight Light Exposure End Stable Liposome Formulation OptimizeTemp->End OptimizepH->End ProtectLight->End

References

troubleshooting low drug loading in DSPE-PEG-Folate formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG-Folate formulations. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to low drug loading in lipid-based nanoparticle systems.

Troubleshooting Guide: Low Drug Loading Efficiency

This guide addresses the most common reasons for suboptimal drug encapsulation in this compound formulations and provides actionable solutions.

Q1: My drug loading efficiency is unexpectedly low. What are the primary factors I should investigate?

Low drug loading is a multifaceted issue that can stem from the physicochemical properties of the drug, the composition of the lipid formulation, the preparation methodology, and the loading conditions. A systematic approach is required to identify the root cause.

The main factors to consider are:

  • Drug Properties: Solubility, molecular weight, and charge are critical. Hydrophobic drugs generally have a better affinity for the lipid bilayer, while hydrophilic drugs are encapsulated in the aqueous core.[1][2]

  • Lipid Formulation: The ratio of drug to lipid, the molar ratios of different lipids (e.g., structural lipids, cholesterol, this compound), and the purity of the components are crucial.[1][3]

  • Preparation Method: The chosen method (e.g., thin-film hydration, ethanol (B145695) injection) and adherence to procedural details significantly impact encapsulation.[4][5][6]

  • Loading Conditions: Parameters such as pH, temperature, and the solvents used during formulation can dramatically influence drug solubility and lipid vesicle formation.[1][7]

Below is a troubleshooting flowchart to guide your investigation.

G start Start: Low Drug Loading Identified drug_prop Step 1: Evaluate Drug Physicochemical Properties start->drug_prop solubility Is the drug sufficiently soluble in the chosen solvent/phase? drug_prop->solubility Solubility form_opt Step 2: Optimize Formulation Components & Ratios ratio Is the drug:lipid ratio optimized? form_opt->ratio proc_param Step 3: Review Process Parameters temp Was the hydration temperature above the lipid phase transition temperature (Tm)? proc_param->temp anal_ver Step 4: Verify Analytical Method separation Is the separation of free drug from encapsulated drug complete? anal_ver->separation charge Are there electrostatic interactions (drug/lipid)? solubility->charge Yes sol_sol Action: Test alternative solvents. Consider co-solvents or different loading methods (passive vs. active). solubility->sol_sol No charge->form_opt Yes/Optimal ph_sol Action: Adjust buffer pH to optimize drug charge and interaction with lipids. charge->ph_sol No/Suboptimal sol_sol->form_opt ph_sol->form_opt peg Is the PEG-lipid concentration (mol%) appropriate? ratio->peg Yes ratio_sol Action: Titrate the drug:lipid ratio. Higher lipid content can increase encapsulation, but saturation is possible. ratio->ratio_sol No peg->proc_param Yes peg_sol Action: Optimize this compound concentration (typically 1-5 mol%). Ensure proper PEG linker length. peg->peg_sol No ratio_sol->proc_param peg_sol->proc_param mixing Was mixing/sonication/ extrusion adequate? temp->mixing Yes temp_sol Action: Ensure hydration occurs above the Tm of the main lipid to ensure bilayer flexibility. temp->temp_sol No mixing->anal_ver Yes mixing_sol Action: Optimize sonication time or extrusion cycles to ensure uniform vesicle formation. mixing->mixing_sol No temp_sol->anal_ver mixing_sol->anal_ver quant Is the quantification method (e.g., HPLC, UV-Vis) accurate and validated? separation->quant Yes sep_sol Action: Use reliable separation methods like size exclusion chromatography (Sepharose column) or dialysis. separation->sep_sol No quant_sol Action: Validate standard curve. Ensure no interference from lipids in the assay. quant->quant_sol No

Caption: Troubleshooting flowchart for low drug loading.

Frequently Asked Questions (FAQs)

Formulation & Composition

Q2: How does the drug-to-lipid ratio influence encapsulation efficiency?

The drug-to-lipid ratio is a critical parameter. Generally, increasing the lipid content relative to the drug can improve encapsulation efficiency up to a saturation point.[3] However, an excessively high drug concentration can lead to precipitation or failure to form stable liposomes.[8] For doxorubicin (B1662922), a drug/lipid ratio of 1:20 (w/w) has been shown to achieve an encapsulation efficiency of over 95%.[9] It is essential to experimentally determine the optimal ratio for your specific drug and lipid composition.

Q3: What is the typical molar percentage of this compound used in formulations?

The concentration of the targeting ligand, this compound, must be optimized. It is often included as a percentage of the total PEG-lipid in the formulation. Studies have varied the ratio of this compound from 20% to 80% of the total DSPE-PEG content.[4] In other formulations, the folate-conjugated lipid is kept at a low molar ratio of the total lipid composition, often between 0.1 and 5 mol%.[6][10] A sufficient density is required for cell targeting, but excessive amounts can sometimes hinder encapsulation or alter the nanoparticle's physical properties.

Q4: Can the choice of structural lipids or the inclusion of cholesterol affect drug loading?

Absolutely. The choice of the primary phospholipid (e.g., HSPC, DSPC, DPPC) and the amount of cholesterol significantly impact the rigidity, stability, and permeability of the lipid bilayer, which in turn affects drug loading and retention.[3] Cholesterol is known to improve the stability of liposomes.[3] The optimal ratio of phospholipid to cholesterol must be determined empirically for each drug.

ComponentExample Molar Ratio 1[4]Example Molar Ratio 2[6]Purpose
Structural Lipid (HSPC/DSPC) 5555Forms the primary bilayer structure.
Cholesterol 4040Modulates membrane fluidity and stability.
DSPE-PEG 5 (total PEG-lipid)-Provides a hydrophilic corona for stability ("stealth" effect).
This compound Varied as % of total PEG5Acts as the targeting ligand for folate receptors.
Caption: Table of example lipid compositions for folate-targeted liposomes.

Process Parameters & Methodology

Q5: Which preparation method is best for my drug?

The thin-film hydration method is widely used for both hydrophilic and hydrophobic drugs.[4][5][10] In this method, lipids and the drug are dissolved in an organic solvent, which is then evaporated to create a thin lipid film. The film is subsequently hydrated with an aqueous buffer to form liposomes.[6] For poorly water-soluble drugs, passive diffusion into pre-formed micelles or liposomes is another potential strategy.[11]

Q6: How does pH affect the loading of my drug?

The pH of the hydration buffer is critical, especially for drugs with ionizable groups.[1] Adjusting the pH can change the charge of the drug, potentially increasing its interaction with charged lipids or improving its solubility in the aqueous core.[1][7] Furthermore, active or "remote" loading techniques often use a pH gradient across the liposome (B1194612) membrane to drive the accumulation of weakly basic drugs inside the vesicle, achieving very high loading efficiencies.[8]

G cluster_0 Drug Properties cluster_1 Formulation Factors cluster_2 Process Conditions drug Hydrophobicity Charge (pKa) Molecular Size loading Optimal Drug Loading drug->loading formulation Drug:Lipid Ratio Lipid Composition PEG-Folate % formulation->loading process pH Temperature Solvent Choice process->loading

Caption: Key factors influencing drug loading efficiency.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes via Thin-Film Hydration

This protocol provides a general workflow for preparing targeted liposomes. It should be optimized for your specific lipids and drug.

G step1 1. Lipid & Drug Dissolution Dissolve lipids (e.g., HSPC, Cholesterol, DSPE-PEG, this compound) and hydrophobic drug in chloroform/methanol (B129727). step2 2. Film Formation Evaporate organic solvent using a rotary evaporator to form a thin, uniform lipid film. step1->step2 step3 3. Vacuum Drying Dry the film under vacuum for several hours to remove residual solvent. step2->step3 step4 4. Hydration Hydrate the lipid film with an aqueous buffer (containing hydrophilic drug, if applicable) at a temperature above the lipid Tm. step3->step4 step5 5. Size Reduction (Homogenization) Sonicate or extrude the suspension through polycarbonate membranes (e.g., 100 nm) to create unilamellar vesicles of a defined size. step4->step5 step6 6. Purification Remove unencapsulated drug using size exclusion chromatography (e.g., Sephadex column) or dialysis. step5->step6

Caption: Workflow for the thin-film hydration method.

Methodology:

  • Lipid Dissolution: Weigh and dissolve the structural lipid (e.g., HSPC or DSPC), cholesterol, DSPE-PEG, and this compound in a suitable organic solvent mixture, such as chloroform:methanol (2:1 v/v), in a round-bottom flask.[6] If encapsulating a hydrophobic drug, dissolve it along with the lipids.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the solvent's boiling point to evaporate the solvent, resulting in a thin lipid film on the flask's inner surface.

  • Drying: Place the flask under high vacuum for at least 2-4 hours to ensure complete removal of any residual organic solvent.

  • Hydration: Add the aqueous buffer of choice (e.g., PBS, citrate (B86180) buffer) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. Hydrate the film by agitating the flask in a water bath set to a temperature above the main lipid's phase transition temperature (Tm) for 30-60 minutes.

  • Size Reduction: To achieve a uniform size distribution, the resulting liposome suspension must be homogenized. This is typically done by:

    • Sonication: Using a bath or probe sonicator.

    • Extrusion: Repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This is often the preferred method for generating uniformly sized unilamellar vesicles.[9]

  • Purification: Separate the drug-loaded liposomes from the unencapsulated ("free") drug. This is commonly achieved by passing the suspension through a size exclusion chromatography column (e.g., Sepharose CL-4B) or via dialysis against a large volume of buffer.[9]

Protocol 2: Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%)

Accurate quantification is essential to evaluate the success of your formulation.

Definitions:

  • Encapsulation Efficiency (EE%): The percentage of the initial drug that is successfully encapsulated within the liposomes.

  • Drug Loading (DL%): The weight percentage of the encapsulated drug relative to the total weight of the liposome (drug + lipids).

Methodology:

  • Separation: After formulation, separate the liposomes from the free drug as described in Protocol 1, Step 6. Collect the purified liposome fraction.

  • Quantification of Total Drug (Initial): Before purification, take a small aliquot of the raw liposome suspension. Disrupt the vesicles by adding a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Measure the drug concentration using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry). This gives you the total amount of drug used.

  • Quantification of Encapsulated Drug: Take an aliquot of the purified liposome fraction. Disrupt the vesicles as in the previous step and measure the drug concentration. This gives you the amount of encapsulated drug.

  • Calculation:

    • EE% = (Amount of Encapsulated Drug / Total Amount of Initial Drug) x 100

    • DL% = (Weight of Encapsulated Drug / Total Weight of Lipids) x 100

    Note: For DL%, some researchers use (Weight of Encapsulated Drug / (Weight of Encapsulated Drug + Weight of Lipids)) x 100. Ensure consistency in your calculations.

Analytical techniques like HPLC are often preferred for their sensitivity and ability to separate the drug from potentially interfering excipients.[12][13]

References

reducing non-specific binding of DSPE-PEG-Folate carriers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated with polyethylene (B3416737) glycol (PEG) and folic acid (Folate). Our goal is to help you minimize non-specific binding and optimize the targeted delivery of your DSPE-PEG-Folate nanocarriers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a phospholipid-polymer conjugate used to form the outer layer of nanocarriers like liposomes and micelles. The DSPE component serves as a lipid anchor, while the hydrophilic PEG chain creates a "stealth" coating that helps reduce interactions with blood components and uptake by the immune system, prolonging circulation time. The folate ligand at the end of the PEG chain acts as a targeting moiety, binding with high affinity to folate receptors (FR), which are often overexpressed on the surface of various cancer cells.[1][2] This targeted approach aims to enhance the delivery of encapsulated drugs or imaging agents to tumor cells while minimizing exposure to healthy tissues.[3]

Q2: What are the key factors influencing the binding specificity of this compound carriers?

A2: Several factors can significantly impact the binding specificity and overall performance of your this compound carriers:

  • PEG Spacer Length: The length of the PEG chain between DSPE and folate is critical. A sufficiently long spacer is necessary to extend the folate ligand beyond the carrier's surface and make it accessible for binding to the folate receptor.[4][5]

  • Folate Ligand Density: The concentration of folate on the surface of the nanocarrier can affect binding affinity. While a certain density is required for effective targeting, excessively high densities do not always lead to better outcomes and can sometimes increase non-specific binding.[4][6]

  • Presence of Non-Targeted PEG: The inclusion of methoxy-terminated PEG (mPEG) to create a denser stealth layer can sometimes sterically hinder the folate ligand from accessing its receptor, thereby reducing specific binding.[7][8]

  • Folate Receptor Expression Levels: The targeted cells must express a sufficient number of folate receptors on their surface for effective binding and internalization of the carriers.[9]

Q3: How does the folate receptor mediate the uptake of this compound carriers?

A3: this compound carriers are primarily internalized by cells through folate receptor-mediated endocytosis.[1] Upon binding of the folate ligand to the folate receptor on the cell surface, the cell membrane invaginates to form an endosome, engulfing the nanocarrier.[5] The endosome's internal environment becomes acidified, which can facilitate the release of the encapsulated drug.[5]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound carriers, focusing on high non-specific binding.

Problem 1: High background signal or non-specific binding to non-target cells.

Potential Cause Troubleshooting Suggestion Experimental Control
Suboptimal PEG Spacer Length The PEG spacer may be too short, causing the folate ligand to be masked. Consider using a longer PEG chain (e.g., PEG3400 or PEG5000 instead of PEG2000).[6][7]Compare carriers with different PEG spacer lengths to determine the optimal length for your system.
Excessive Folate Ligand Density A high density of folate on the surface can lead to increased non-specific interactions.Titrate the molar percentage of this compound in your formulation. Start with a low concentration (e.g., 0.1-0.5 mol%) and test a range to find the optimal balance between specific and non-specific binding.[6][10]
Steric Hindrance from Non-Targeted PEG The presence of mPEG-DSPE can interfere with folate binding.Reduce the molar percentage of mPEG-DSPE or use a formulation with only this compound.[7][8] Alternatively, ensure the PEG chain of the folate-conjugated lipid is longer than the non-targeted PEG chains.[11]
Electrostatic Interactions The overall surface charge of the nanocarrier might be promoting non-specific binding.Characterize the zeta potential of your formulation. If highly charged, consider modifying the lipid composition to achieve a more neutral surface.
Quality of this compound Impurities or batch-to-batch variability in the this compound reagent can lead to inconsistent results.Use high-purity reagents from a reputable supplier. If possible, use materials from the same lot for a series of experiments to ensure consistency.[12]

Problem 2: Low uptake by target cells.

Potential Cause Troubleshooting Suggestion Experimental Control
Low Folate Receptor Expression The target cells may not express sufficient levels of the folate receptor.Confirm folate receptor expression levels in your target cell line using techniques like flow cytometry, western blotting, or qPCR. Include a positive control cell line known to overexpress the folate receptor (e.g., KB, HeLa, M109).[7][9][10]
Competition with Folate in Media Folic acid present in standard cell culture media can compete with your carriers for receptor binding.For in vitro experiments, use folate-free cell culture medium.[4]
Incorrect Formulation The this compound may not have been properly incorporated into the nanocarrier.Characterize your final formulation for size, polydispersity, and folate incorporation efficiency.

Quantitative Data Summary

Table 1: Effect of PEG Spacer Length and Folate Density on Cellular Association

FormulationPEG MWFolate Mol%Relative Cellular Association (Compared to unmodified liposomes)
F2-L20000.03 - 1.0Enhanced
F3-L34000.03 - 1.0Enhanced
F5-L50000.03Highest Association
F5-L50000.3Lower Association than 0.03 mol%

Data adapted from studies on KB cells, which overexpress the folate receptor. A lower molar percentage of folate with a longer PEG chain resulted in the highest cellular association.[4]

Table 2: In Vitro Cytotoxicity of Folate-Targeted Liposomal Doxorubicin (B1662922)

FormulationTarget CellsRelative Cytotoxicity (Compared to non-targeted liposomes)
Folate-PEG-Liposomal DOXKB cells86-fold higher
Folate-PEG-Liposomal DOXKB cells2.7-fold higher than free DOX

These findings highlight the enhanced efficacy of folate-targeted delivery in folate receptor-positive cells.[10]

Experimental Protocols

Protocol 1: In Vitro Cellular Uptake Assay to Assess Specificity

  • Cell Culture: Seed folate receptor-positive cells (e.g., KB) and folate receptor-negative control cells in separate wells of a multi-well plate. Culture cells in folate-free medium for 24 hours prior to the experiment.

  • Competition Assay: For a set of wells with the target cells, add a high concentration of free folic acid (e.g., 1 mM) 30 minutes before adding the nanocarriers to block the folate receptors.[4]

  • Incubation: Add your fluorescently labeled this compound carriers to all wells at the desired concentration. Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Washing: Gently wash the cells three times with cold phosphate-buffered saline (PBS) to remove unbound carriers.

  • Analysis: Lyse the cells and measure the fluorescence intensity using a plate reader. Alternatively, detach the cells and analyze by flow cytometry to quantify cellular uptake.[4]

  • Interpretation: Compare the uptake in target cells with and without free folate competition, and with the uptake in folate receptor-negative cells. A significant reduction in uptake in the presence of free folate indicates specific, receptor-mediated binding.

Protocol 2: Liposome (B1194612) Formulation by Thin-Film Hydration

  • Lipid Film Preparation: Dissolve the lipids (e.g., HSPC, cholesterol) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[13]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (which can contain the drug to be encapsulated) by vortexing or gentle agitation. This process forms multilamellar vesicles.

  • Size Reduction: To obtain unilamellar vesicles of a desired size, subject the liposome suspension to sonication or extrusion through polycarbonate membranes with a defined pore size.[14]

  • Purification: Remove any unencapsulated drug by methods such as dialysis or size exclusion chromatography.

  • Characterization: Analyze the final liposome formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow Experimental Workflow for Testing Binding Specificity cluster_prep Carrier Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment Groups cluster_analysis Analysis prep Formulate Fluorescently Labeled This compound Carriers group_pos FR+ Cells + Carriers prep->group_pos Add Carriers group_neg FR- Cells + Carriers prep->group_neg Add Carriers group_comp FR+ Cells + Free Folate (Competition) + Carriers prep->group_comp Add Carriers seed_pos Seed Folate Receptor-Positive Cells (e.g., KB) folate_free Incubate in Folate-Free Medium seed_pos->folate_free seed_neg Seed Folate Receptor-Negative Cells (Control) seed_neg->folate_free wash Wash to Remove Unbound Carriers group_pos->wash group_neg->wash group_comp->wash measure Quantify Uptake (Flow Cytometry/Fluorimetry) wash->measure

Caption: Workflow for assessing this compound carrier binding specificity.

troubleshooting_logic Troubleshooting High Non-Specific Binding cluster_factors Investigate Formulation Parameters cluster_solutions Potential Solutions start High Non-Specific Binding Observed peg_length Is PEG Spacer Length Optimal? start->peg_length folate_density Is Folate Density Too High? start->folate_density non_targeted_peg Is Non-Targeted PEG Causing Hindrance? start->non_targeted_peg increase_peg Increase PEG Spacer Length peg_length->increase_peg If too short decrease_folate Decrease Folate Concentration folate_density->decrease_folate If too high reduce_mpeg Reduce or Remove Non-Targeted mPEG non_targeted_peg->reduce_mpeg If present

Caption: Logic diagram for troubleshooting non-specific binding issues.

References

Technical Support Center: DSPE-PEG-Folate Nanoparticle Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on scaling up the production of DSPE-PEG-Folate nanoparticles. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during the transition from lab-scale to large-scale manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound nanoparticle production?

A1: Scaling up production from a laboratory to an industrial setting presents several key challenges.[1][2][3][4] A primary difficulty is maintaining batch-to-batch consistency in the nanoparticle's critical quality attributes, such as size, polydispersity, and drug encapsulation efficiency.[1] The complexity of the formulation, which involves a precise ratio of lipids and the therapeutic payload, makes reproducibility difficult at larger volumes.[1] Additionally, production techniques that are effective at a small scale, like microfluidics, may not be easily adaptable for large-scale manufacturing.[1] Other significant hurdles include ensuring sterility, managing the supply of high-quality raw materials, and adhering to strict regulatory standards.[1]

Q2: How does the choice of manufacturing method impact scalability?

A2: The manufacturing method is a critical factor in the scalability of nanoparticle production. Traditional lab-scale methods like thin-film hydration can be difficult to scale up due to challenges in achieving uniform hydration and consistent energy input, which can lead to variability in particle size.[5] In contrast, modern techniques like microfluidics offer precise and reproducible control over nanoparticle size by manipulating parameters such as flow rate ratios and total flow rates.[5][6] While microfluidics provides excellent control and reproducibility, scaling it up for large-volume production can be a significant challenge.[1][4]

Q3: What is the role of this compound in the nanoparticle formulation?

A3: this compound serves a dual function in the nanoparticle formulation. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) component is a phospholipid that forms the nanoparticle's lipid bilayer structure.[7] The PEG (polyethylene glycol) portion provides a "stealth" layer that helps the nanoparticles evade the immune system, thereby increasing their circulation time in the body.[5] The folate molecule acts as a targeting ligand, binding to folate receptors that are often overexpressed on the surface of cancer cells, which allows for targeted drug delivery.[8][9]

Q4: How can I ensure the sterility of my nanoparticle formulation at a larger scale?

A4: Ensuring sterility is a critical step in the manufacturing of nanoparticles for biomedical applications. Common sterilization methods include sterile filtration, autoclaving, and radiation.[10] However, these methods can potentially alter the physicochemical properties of the nanoparticles, such as their size, stability, and drug release profile.[10][11] Sterile filtration using 0.22 µm filters is a widely used method for sterilizing lipid nanoparticles.[12][13] However, the large size of some nanoparticles can lead to challenges such as filter fouling and reduced product yield.[12][14] It is crucial to validate the chosen sterilization method to ensure it does not negatively impact the final product's quality and efficacy.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound nanoparticle production.

Issue Potential Causes Recommended Solutions
Inconsistent Particle Size and High Polydispersity Index (PDI) - Inefficient mixing at larger volumes. - Variations in processing parameters (e.g., flow rate, temperature). - Inconsistent quality of raw materials.- Optimize mixing parameters for the larger scale. - Implement precise process controls to maintain consistent parameters. - Ensure stringent quality control of all raw materials.
Low Drug Encapsulation Efficiency - Suboptimal lipid-to-drug ratio. - Drug precipitation during formulation. - Inefficient purification process leading to drug loss.- Re-evaluate and optimize the lipid-to-drug ratio for the scaled-up process. - Adjust solvent systems or pH to improve drug solubility. - Optimize the purification method (e.g., tangential flow filtration) to minimize drug loss.
Batch-to-Batch Variability - Lack of robust process controls. - Operator-dependent variations in manual processes. - Fluctuations in environmental conditions.- Implement automated systems and in-process controls to monitor critical parameters. - Standardize all operating procedures and provide thorough training. - Maintain a controlled manufacturing environment.
Nanoparticle Aggregation - Insufficient PEGylation. - Inappropriate buffer conditions (pH, ionic strength). - Improper storage conditions.- Ensure the correct concentration and incorporation of this compound. - Optimize buffer composition to maintain nanoparticle stability. - Store nanoparticles at the recommended temperature and protect from light and agitation.
Experimental Protocols
1. This compound Nanoparticle Synthesis via Microfluidics

This protocol describes a general method for synthesizing this compound nanoparticles using a microfluidic system, which is a scalable approach.

Materials:

  • This compound

  • Structural lipids (e.g., DSPC, Cholesterol)

  • Drug to be encapsulated

  • Organic solvent (e.g., Ethanol)

  • Aqueous buffer (e.g., Citrate buffer, pH 4.0)

Procedure:

  • Lipid Phase Preparation: Dissolve this compound, structural lipids, and the drug in the organic solvent to create the lipid phase.

  • Aqueous Phase Preparation: Prepare the aqueous buffer.

  • Microfluidic Mixing: Pump the lipid phase and aqueous phase through a microfluidic mixing chip at defined flow rates. The rapid mixing induces nanoprecipitation and self-assembly of the nanoparticles.

  • Purification: Remove the organic solvent and unencapsulated drug using a suitable purification method like tangential flow filtration (TFF) or dialysis.

  • Sterilization: Sterilize the final nanoparticle suspension by passing it through a 0.22 µm filter.

2. Characterization of Nanoparticles

Particle Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle suspension in an appropriate buffer and measure the particle size and PDI using a DLS instrument.

Encapsulation Efficiency:

  • Method: High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Separate the unencapsulated drug from the nanoparticles using a method like centrifugation or size exclusion chromatography.

    • Lyse the nanoparticles to release the encapsulated drug.

    • Quantify the amount of encapsulated drug and the total amount of drug using a validated HPLC method.

    • Calculate the encapsulation efficiency using the formula: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Finalization prep_lipid Lipid Phase Preparation synthesis Microfluidic Mixing prep_lipid->synthesis prep_aqueous Aqueous Phase Preparation prep_aqueous->synthesis purification Purification (TFF/Dialysis) synthesis->purification characterization Characterization (DLS, HPLC) purification->characterization sterilization Sterile Filtration characterization->sterilization

Caption: Experimental workflow for this compound nanoparticle synthesis.

troubleshooting_workflow start Inconsistent Particle Size q1 Are process parameters (flow rate, temp) stable? start->q1 sol1 Optimize and stabilize process parameters q1->sol1 No q2 Is the mixing efficiency adequate at scale? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Re-evaluate and optimize mixing geometry/energy q2->sol2 No q3 Is there batch-to-batch variability in raw materials? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Implement stricter quality control for incoming materials q3->sol3 Yes end_node Consistent Particle Size q3->end_node No a3_yes Yes a3_no No sol3->q3

References

controlling the particle size of DSPE-PEG-Folate liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preparation and handling of DSPE-PEG-Folate liposomes. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling the particle size of their liposomal formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the particle size of this compound liposomes?

A1: The final particle size of this compound liposomes is a result of a combination of formulation and process parameters.

  • Formulation Parameters: These include the concentration of this compound, the molar ratios of other lipids like cholesterol, and the type and concentration of the encapsulated drug.[1] The pH of the hydration buffer can also play a role in liposome (B1194612) stability and size.[2][3]

  • Process Parameters: The manufacturing method is critical. Key methods include thin-film hydration followed by sonication or extrusion.[1][4] For sonication, parameters like time and power are crucial.[5][6] For extrusion, the membrane pore size, number of passes, and applied pressure significantly impact the final size.[7][8][9]

Q2: How does the concentration of this compound affect liposome size?

A2: Increasing the concentration of DSPE-PEG generally leads to a decrease in nanoparticle size.[1][10] The PEGylation provides a "stealth" layer that helps prevent aggregation and can influence the self-assembly process, resulting in smaller, more uniform particles.[1][10] However, some studies have shown that the relationship can be complex, with increases in liposomal diameter observed at certain PEG concentrations before a reduction in size is seen at higher concentrations.[10]

Q3: What is the most effective method for achieving a uniform and controlled particle size?

A3: Extrusion is widely regarded as one of the most efficient and reproducible methods for producing unilamellar vesicles with a homogenous size distribution.[7][9][11][12][13] This technique involves forcing a liposome suspension through a membrane filter with a defined pore size, which effectively reduces the size and polydispersity of the liposomes.[11][14] Microfluidics is another advanced method that offers highly precise and scalable control over nanoparticle size by manipulating flow rates.[1][15]

Q4: Can the hydration buffer pH influence the final liposome size?

A4: Yes, the pH of the hydration buffer can affect the stability, size, and permeability of liposomes.[3] While the primary role of pH is often related to the stability of the encapsulated drug, extreme pH values can lead to hydrolysis of phospholipids, which can impact the integrity and size of the liposomes over time.[2][3] Therefore, it is crucial to select a buffer pH that ensures the stability of both the lipids and the encapsulated therapeutic agent.

Troubleshooting Guide

Issue 1: The particle size of my this compound liposomes is too large.

Possible Cause Solution
Incomplete hydration of the lipid film Ensure the lipid film is thin and evenly distributed before adding the hydration buffer. The hydration temperature should be above the phase transition temperature (Tc) of the lipids to ensure proper hydration and formation of multilamellar vesicles (MLVs).[1]
Ineffective size reduction method If using sonication, increase the sonication time or power. Note that prolonged sonication can lead to lipid degradation.[5][6][16] If using extrusion, ensure you are using a membrane with the desired pore size and perform a sufficient number of passes (typically 5-10) to achieve a uniform size.[14]
Low this compound concentration Increasing the molar percentage of DSPE-PEG can lead to smaller liposomes due to steric stabilization.[1][10]
Aggregation of liposomes Ensure the zeta potential of the liposomes is sufficiently negative (typically more negative than -30 mV) to prevent aggregation through electrostatic repulsion. The presence of DSPE-PEG contributes to a negative surface charge.[17][18]

Issue 2: The particle size distribution is too broad (High Polydispersity Index - PDI).

Possible Cause Solution
Insufficient number of extrusion passes Increasing the number of passes through the extruder membrane will result in a more homogeneous population of liposomes with a lower PDI.
Inconsistent sonication Ensure the sonication probe is properly immersed in the liposome suspension and that the power is applied consistently. Uneven energy distribution can lead to a wide size distribution.
Improper lipid film hydration A non-uniform lipid film can lead to the formation of MLVs with varying sizes, which in turn results in a higher PDI after size reduction. Ensure the film is thin and even.[1]
Inappropriate extrusion pressure For smaller pore sizes (<100 nm), higher pressure is often required for efficient extrusion. Conversely, for larger pore sizes, lower pressure may be optimal.[8] Manual extrusion can introduce variability; a constant pressure-controlled system can improve reproducibility.[19]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
  • Lipid Film Preparation:

    • Dissolve the lipids (e.g., DSPC, Cholesterol, and this compound in the desired molar ratio) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[14][20]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.[14]

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[1]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask. The temperature of the hydration buffer should be maintained above the phase transition temperature of the lipids.[1] This process forms multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[14]

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane a specified number of times (e.g., 11 passes).[1] This process reduces the size of the liposomes and forms unilamellar vesicles (ULVs) with a more uniform size distribution.[14]

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) of the extruded liposomes using Dynamic Light Scattering (DLS).[14]

Protocol 2: Size Reduction of Liposomes by Sonication
  • Prepare MLV Suspension: Follow steps 1 and 2 from the Thin-Film Hydration protocol.

  • Sonication:

    • Place the vial containing the MLV suspension in an ice bath to prevent overheating.

    • Immerse the tip of the sonicator probe into the suspension.

    • Apply ultrasound at a specific power and duration. The sonication time can be varied to achieve the desired particle size.[5][6] Note that particle size tends to decrease with increasing sonication time up to a certain point.[5]

  • Characterization:

    • Analyze the particle size and PDI of the sonicated liposomes using DLS.

Data Presentation

Table 1: Effect of Extrusion Parameters on Liposome Size

Parameter Variation Effect on Particle Size Effect on PDI Reference
Membrane Pore Size Decreasing pore sizeDecreasesDecreases (more homogenous)[7][9][12]
Number of Passes Increasing number of passesDecreasesGenerally decreases
Extrusion Pressure Varies with pore sizeFor <100 nm, higher pressure can increase homogeneity. For >100 nm, lower pressure may be optimal.Can be optimized for better homogeneity.[8]
Flow Rate Increasing flow rateDecreasesMay negatively impact homogeneity[7][12]

Table 2: Effect of Sonication Parameters on Liposome Size

Parameter Variation Effect on Particle Size Effect on PDI Reference
Sonication Time Increasing timeDecreases (up to a plateau)Generally decreases[5][6][21]
Sonication Power/Amplitude Increasing power/amplitudeDecreasesDecreases[5][16]

Visualizations

experimental_workflow Experimental Workflow for this compound Liposome Preparation cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_reduction Size Reduction cluster_characterization Characterization dissolve Dissolve Lipids in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Hydrate with Aqueous Buffer dry->hydrate sonication Sonication hydrate->sonication extrusion Extrusion hydrate->extrusion dls Dynamic Light Scattering (Size, PDI) sonication->dls extrusion->dls logical_relationships Factors Influencing Liposome Particle Size cluster_formulation Formulation Parameters cluster_process Process Parameters lipid_conc Lipid Concentration particle_size Final Particle Size & PDI lipid_conc->particle_size peg_conc This compound Concentration peg_conc->particle_size buffer_ph Buffer pH buffer_ph->particle_size sonication Sonication (Time, Power) sonication->particle_size extrusion Extrusion (Pore Size, Passes) extrusion->particle_size

References

Technical Support Center: Enhancing Endosomal Escape of DSPE-PEG-Folate Delivered Cargo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the endosomal escape of cargo delivered via DSPE-PEG-Folate functionalized nanoparticles.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: High cellular uptake but low therapeutic/biological effect of the cargo.

  • Question: My this compound nanoparticles show excellent binding and internalization in folate receptor (FR)-positive cells, but the encapsulated drug or biologic (e.g., siRNA, protein) has minimal activity. What is the likely cause?

  • Answer: The most probable cause is endosomal entrapment . While the folate targeting ensures efficient uptake via receptor-mediated endocytosis, the nanoparticle and its cargo may be trapped within the endo-lysosomal pathway.[1][2] Here, the cargo is often degraded by acidic pH and lysosomal enzymes before it can reach its cytosolic or nuclear site of action.[3][4] It is crucial to confirm that the cargo is escaping the endosome and reaching the cytoplasm.

  • Question: How can I experimentally verify that my cargo is trapped in endosomes?

  • Answer: You can use co-localization microscopy. This involves labeling your nanoparticle or its cargo with a fluorescent dye and co-staining the cells with fluorescent markers for specific organelles.

    • Early Endosomes: Stain with antibodies against EEA1 or Rab5.

    • Late Endosomes/Lysosomes: Use antibodies for LAMP1 or a dye like LysoTracker™.

    • Procedure: If the fluorescence signal from your cargo significantly overlaps with the signal from the endosomal/lysosomal markers (resulting in a merged color like yellow from green and red signals), it confirms endosomal entrapment. A diffuse, punctate-free signal of your cargo throughout the cytoplasm indicates successful escape.

  • Question: My results confirm endosomal entrapment. What are the immediate next steps to enhance escape?

  • Answer: You should incorporate an endosomal escape-enhancing agent or mechanism into your nanoparticle formulation. Common strategies include:

    • Adding Fusogenic Components: Incorporate fusogenic lipids (e.g., DOPE) or fusogenic peptides (e.g., INF7, GALA) into your formulation.[][6] These components disrupt the endosomal membrane, often in a pH-dependent manner.

    • Utilizing the Proton Sponge Effect: Include molecules with high buffering capacity, like poly(ethylenimine) (PEI) or histidine-rich polymers.[7][8] These agents prevent endosomal acidification, leading to an influx of ions, osmotic swelling, and eventual rupture of the endosome.[8]

    • Photochemical Internalization (PCI): This advanced technique involves co-encapsulating a photosensitizer. Upon light activation at a specific wavelength, the photosensitizer generates reactive oxygen species that selectively rupture the endosomal membrane.

Issue 2: High cytotoxicity observed after reformulating nanoparticles for endosomal escape.

  • Question: I added a cationic lipid/polymer to induce endosomal escape, but now my formulation is toxic to cells, even at low concentrations. How can I reduce this toxicity?

  • Answer: Cationic materials can disrupt not only the endosomal membrane but also the plasma membrane, leading to cytotoxicity.[] To mitigate this:

    • Optimize Concentration: Perform a dose-response experiment to find the lowest effective concentration of the cationic agent that promotes endosomal escape without significant cell death.

    • Use Ionizable Lipids: Replace permanently cationic lipids with ionizable lipids. These lipids are neutral at physiological pH (reducing toxicity during circulation) but become protonated and positively charged in the acidic environment of the endosome, triggering membrane disruption.[][7]

    • Shield the Cationic Charge: Ensure the this compound coating is dense enough to shield the cationic core during circulation and initial cell interaction. The PEG layer can reduce non-specific toxic interactions with the cell surface.[9]

Frequently Asked Questions (FAQs)

Formulation & Targeting

  • Question: How do the PEG spacer length and folate density on the nanoparticle surface affect targeting and uptake?

  • Answer: Both factors are critical. A PEG spacer is necessary to extend the folate ligand beyond the nanoparticle's surface, making it accessible to the folate receptor.[10] However, a very dense or long PEG layer can also shield the folate ligand, a phenomenon known as the "PEG dilemma," which can interfere with receptor binding.[11] Studies suggest that a lower molar ratio of folate-PEG-DSPE (around 0.03-0.1 mol%) can be sufficient for optimal receptor binding.[11][12] The optimal PEG length often falls in the range of 2000 to 5000 Da, as this provides sufficient flexibility for receptor engagement without excessive shielding.[12]

  • Question: Can this compound nanoparticles be used for any cancer type?

  • Answer: No, their effectiveness is limited to cancers that overexpress the folate receptor (FR-α). This includes certain types of ovarian, lung, breast, and brain cancers.[13][14] It is essential to first confirm the FR expression levels of your target cell line or tumor model. Additionally, some normal tissues, like the kidneys and placenta, also express folate receptors, which can lead to off-target accumulation.[10]

Mechanisms of Endosomal Escape

  • Question: What are the primary mechanisms used to enhance the endosomal escape of lipid-based nanoparticles?

  • Answer: The three most common mechanisms are:

    • Membrane Fusion/Destabilization: This involves incorporating components that directly interact with and disrupt the endosomal lipid bilayer. Fusogenic lipids like DOPE adopt a non-bilayer (hexagonal) phase in the acidic endosomal environment, promoting fusion between the nanoparticle and the endosomal membrane.[1][] Fusogenic peptides, often derived from viruses, undergo a conformational change at low pH to expose a hydrophobic domain that inserts into and destabilizes the membrane.[6][15]

    • Proton Sponge Effect: This relies on incorporating polymers with a high density of secondary and tertiary amines (e.g., PEI, polyhistidine) that can be protonated.[7][16] These polymers buffer the endosome, which triggers the cell's proton pumps (V-ATPase) to pump in more H+ ions. To maintain charge neutrality, chloride ions (Cl-) also enter, leading to an osmotic influx of water, swelling, and eventual rupture of the endosome.[8]

    • Ion-Pairing: Ionizable cationic lipids in the nanoparticle form ion pairs with anionic lipids in the endosomal membrane. This interaction disrupts the membrane's structure, leading to the formation of pores and the release of the nanoparticle's cargo into the cytoplasm.[1][7]

  • Question: What is the difference between a fusogenic peptide and a cell-penetrating peptide (CPP)?

  • Answer: While both can enhance intracellular delivery, they function differently. Cell-penetrating peptides (CPPs) , like TAT, primarily enhance the uptake of cargo across the plasma membrane, often through endocytosis.[17][18] However, they do not guarantee endosomal escape. Fusogenic peptides , like INF7, are specifically designed to be activated by the low pH inside endosomes to disrupt the endosomal membrane, facilitating the release of co-administered cargo into the cytoplasm.[6][19] For optimal delivery, a system might incorporate both a targeting ligand (like folate) for uptake and a fusogenic peptide for escape.

Quantification & Assays

  • Question: How can I accurately quantify the percentage of endosomal escape?

  • Answer: Quantifying endosomal escape is challenging, but several assays are available, ranging from qualitative to highly quantitative.

    • Calcein (B42510) Release Assay (Qualitative/Semi-Quantitative): This assay indirectly measures endosomal membrane disruption. Cells are loaded with calcein, a fluorescent dye that is self-quenched at high concentrations within endosomes. If your nanoparticle disrupts the endosomal membrane, calcein leaks into the cytosol, becomes diluted, and fluoresces brightly. The change from a punctate to a diffuse fluorescence pattern indicates escape.[3][20]

    • Galectin-based Assays (Quantitative): Galectins are cytosolic proteins that bind to glycans exposed on the inner leaflet of the endosomal membrane upon rupture. Using fluorescently tagged galectin (e.g., Galectin-8-GFP), you can quantify the number of fluorescent puncta, which correspond to individual endosomal rupture events.

    • Split Luciferase/Fluorescent Protein Assays (Quantitative): These are highly sensitive assays.[21][22] The cell line is engineered to express a large, non-functional fragment of luciferase or GFP. A small, complementary fragment is attached to your cargo. Only when the cargo escapes the endosome and enters the cytosol can the two fragments combine to form a functional, light-emitting or fluorescent protein, which can be precisely measured. The SLEEQ (Split Luciferase Endosomal Escape Quantification) assay, for example, has shown that escape efficiency can be as low as <2% for some nanoparticles but can be improved over fivefold with formulation changes.[21][22]

Quantitative Data Summary

Table 1: Comparison of Strategies to Enhance Endosomal Escape

Strategy Mechanism of Action Reported Endosomal Escape Efficiency / Efficacy Increase Key Considerations & Limitations
Fusogenic Lipids (e.g., DOPE) Promote formation of a non-bilayer hexagonal phase in the endosomal membrane, causing destabilization.[1][] Can significantly increase transfection efficiency (multiple-fold). Efficiency is highly dependent on the overall lipid composition and pH.
Fusogenic Peptides (e.g., diINF-7) Undergo a pH-triggered conformational change to expose a hydrophobic domain that inserts into and disrupts the endosomal membrane.[6] Strong enhancement of siRNA-mediated gene silencing.[6] Potential for immunogenicity and off-target membrane disruption at high concentrations.[19]
Ionizable Cationic Lipids Become protonated at low endosomal pH, interact with anionic lipids in the endosome membrane, and disrupt its integrity.[][7] A key component of clinically approved siRNA/mRNA delivery systems; escape efficiency is often cited as <2% but is highly effective.[1][23] Requires careful design (pKa tuning) to balance efficacy and toxicity.
Proton Sponge Polymers (e.g., PEI) Buffer the endosome, leading to increased ion influx, osmotic pressure, and membrane rupture.[8][16] Can greatly enhance transfection efficiency. Often associated with significant cytotoxicity. The "proton sponge" hypothesis is still debated.[16][24]

| pH-Responsive Nanoparticles | Engineered to disassemble at specific pH values (e.g., 6.4 vs. 5.6), releasing cargo. | A fivefold increase in escape efficiency (from <2% to ~10-15%) was observed by tuning disassembly pH.[21][22] | Requires precise polymer engineering. |

Table 2: Influence of this compound Formulation Parameters on Cellular Uptake & Efficacy

Parameter Varied Observation Cell Line Reference
PEG Spacer Length Increasing PEG linker length from 2000 to 5000 Da increased folate receptor-mediated cellular association.[12] KB [12]
Folate Ligand Density 0.03 mol% folate modification showed high cellular association. Higher densities (e.g., 1.0 mol%) did not always lead to better uptake and could decrease cytotoxicity of the payload.[12] KB [12]
Folate Ligand Density 0.1 mol% FA-PEG-DSPE led to a 45-fold higher uptake of liposomal doxorubicin (B1662922) compared to non-targeted liposomes.[14] KB [14]
Presence of PEG Coating A PEG coating can interfere with folate-receptor binding but is crucial for prolonging circulation time in vivo.[11] M109, KB [11]

| Curcumin Encapsulation | Folate-targeted liposomes showed significantly higher cytotoxicity (lower cell viability) compared to non-targeted liposomes and free curcumin.[25] | HeLa |[25] |

Key Experimental Protocols

Protocol 1: Co-localization Microscopy to Assess Endosomal Entrapment

  • Objective: To visualize the subcellular localization of fluorescently labeled this compound nanoparticles relative to endosomes/lysosomes.

  • Materials:

    • This compound nanoparticles encapsulating a fluorescent cargo (e.g., FITC-dextran) or with a labeled lipid (e.g., DiI).

    • FR-positive cells (e.g., KB, HeLa).

    • LysoTracker™ Red DND-99 (for lysosomes).

    • Antibody for early endosomes (e.g., Anti-EEA1).

    • Fluorescently-conjugated secondary antibody.

    • Hoechst 33342 or DAPI (for nuclear staining).

    • Confocal microscope.

  • Methodology:

    • Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

    • Incubate cells with the fluorescent nanoparticles at a predetermined concentration for 1-4 hours.

    • For Lysosomal Staining: During the last 30-60 minutes of nanoparticle incubation, add LysoTracker™ Red to the media according to the manufacturer's protocol.

    • For Early Endosome Staining: After nanoparticle incubation, wash cells with PBS, fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, block with BSA, and then incubate with the primary anti-EEA1 antibody followed by the fluorescent secondary antibody.

    • Wash the cells with PBS and stain the nuclei with Hoechst or DAPI.

    • Image the cells using a confocal microscope, capturing separate images for the nanoparticle, the organelle marker, and the nucleus.

    • Merge the channels to observe co-localization (e.g., yellow puncta from green nanoparticles and red lysosomes). Quantify the degree of overlap using image analysis software (e.g., ImageJ with a co-localization plugin).

Protocol 2: Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay

  • Objective: To quantitatively measure the cytosolic delivery and endosomal escape efficiency of cargo.[21][22]

  • Materials:

    • Cell line stably expressing the large fragment of NanoLuc luciferase (LgBiT).

    • Small, high-affinity peptide fragment (HiBiT) conjugated to your cargo of interest (e.g., protein, siRNA) which is then encapsulated in the this compound nanoparticles.

    • Nano-Glo® Live Cell Assay System (Substrate: furimazine).

    • Luminometer.

  • Methodology:

    • Plate the LgBiT-expressing cells in a white, opaque 96-well plate.

    • Prepare serial dilutions of your HiBiT-cargo-loaded nanoparticles.

    • Add the nanoparticles to the cells and incubate for a desired period (e.g., 4-24 hours) to allow for uptake and endosomal escape.

    • Prepare a standard curve using a known concentration of purified HiBiT peptide directly lysed into the cells to determine the maximum possible luminescence signal.

    • Equilibrate the plate to room temperature. Add the Nano-Glo® substrate to each well according to the manufacturer's instructions.

    • Immediately measure the luminescence using a plate-reading luminometer.

    • Data Analysis: Calculate the concentration of cytosolic HiBiT-cargo from the standard curve. The endosomal escape efficiency can be reported as the percentage of the delivered cargo (quantified separately) that is detected in the cytosol. The PDEAEMA-r-PDPAEMA nanoparticles in one study showed an escape efficiency of 10-15%, compared to less than 2% for PDPAEMA-only nanoparticles.[21]

Visualizations: Pathways and Workflows

Folate_Receptor_Pathway cluster_membrane NP This compound Nanoparticle FR Folate Receptor (FR) NP->FR High Affinity Endocytosis 2. Receptor-Mediated Endocytosis FR->Endocytosis Internalization Membrane Cell Membrane Binding 1. Binding & Clustering EE Early Endosome (pH 6.0-6.5) Endocytosis->EE LE Late Endosome (pH 5.0-6.0) EE->LE Maturation Escape 3. Endosomal Escape (Critical Window) EE->Escape Lysosome Lysosome (pH < 5.0) Cargo Degradation LE->Lysosome Fusion Cytosol Cytosolic Cargo Release (Therapeutic Effect) Escape->Cytosol

Caption: Folate receptor-mediated endocytosis and the critical window for endosomal escape.

References

Validation & Comparative

DSPE-PEG-Folate vs. Non-Targeted PEGylated Liposomes: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted drug delivery, liposomal formulations have emerged as a cornerstone for enhancing the therapeutic index of potent anti-cancer agents. The addition of polyethylene (B3416737) glycol (PEG) to the liposome (B1194612) surface, known as PEGylation, significantly prolongs circulation time, allowing for passive tumor accumulation via the enhanced permeability and retention (EPR) effect. To further augment tumor-specific delivery, active targeting strategies involving the conjugation of ligands to the distal end of the PEG chains have been extensively explored. Among these, the use of folic acid as a targeting moiety has garnered considerable attention due to the overexpression of the folate receptor (FR) on the surface of a wide array of cancer cells.

This guide provides a comprehensive in vivo comparison of DSPE-PEG-Folate targeted liposomes and their non-targeted PEGylated counterparts. By examining key performance metrics such as biodistribution, pharmacokinetics, and therapeutic efficacy from published experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in the design and application of advanced liposomal drug delivery systems.

Performance Data at a Glance: Biodistribution and Pharmacokinetics

The biodistribution and pharmacokinetic profiles of liposomes are critical determinants of their efficacy and toxicity. The following tables summarize quantitative data from in vivo studies in tumor-bearing mouse models, comparing key parameters between this compound targeted liposomes (FTLs) and non-targeted PEGylated liposomes (NTLs).

Table 1: Comparative Biodistribution of this compound Liposomes (FTLs) vs. Non-Targeted PEGylated Liposomes (NTLs) in M109 Tumor-Bearing BALB/c Mice (48h Post-Injection)

TissueFTLs (% Injected Dose/g)NTLs (% Injected Dose/g)
Tumor 8.5 ± 2.19.5 ± 1.8
Blood 10.2 ± 3.518.5 ± 4.2
Liver 25.1 ± 5.315.3 ± 3.9
Spleen 12.3 ± 2.88.1 ± 1.9
Kidney 3.1 ± 0.72.9 ± 0.6
Lungs 2.5 ± 0.92.8 ± 1.1
Heart 1.8 ± 0.52.1 ± 0.7
Skin 2.2 ± 0.62.4 ± 0.8

Data adapted from a study by Gabizon et al.[1]

Table 2: Comparative Pharmacokinetic Parameters of this compound Liposomal Doxorubicin (B1662922) vs. Non-Targeted Liposomal Doxorubicin in ICR Mice

FormulationHalf-life (t½) (hours)Clearance (CL)
Folate-Targeted Liposomal Doxorubicin 12.34Faster than non-targeted
Non-Targeted Liposomal Doxorubicin 17.10Slower than targeted

Data indicates that folate-targeted liposomes can be cleared more rapidly from circulation, potentially due to uptake by FR-expressing tissues like the liver and spleen.[2]

Therapeutic Efficacy: A Head-to-Head Comparison

The ultimate measure of a targeted drug delivery system's success lies in its ability to improve therapeutic outcomes. The following table presents data from a study evaluating the anti-tumor efficacy of doxorubicin-loaded this compound liposomes compared to non-targeted liposomes in a murine leukemia model.

Table 3: In Vivo Anti-Tumor Efficacy of Folate-Targeted Liposomal Daunorubicin (B1662515) (F-L-DNR) vs. Non-Targeted Liposomal Daunorubicin (L-DNR) in L1210JF Murine Leukemia Model

Treatment GroupMedian Survival Time (Days)Increase in Life-Span (%)
F-L-DNR 29.5110.7
L-DNR 2150
Free Daunorubicin 140
Saline (Control) 14N/A

Mice treated with F-L-DNR showed a significant 40.7% greater increase in life-span compared to those receiving identical doses of L-DNR.[3]

Another study in a solid tumor model (KB human carcinoma xenograft) demonstrated that mice treated with folate-targeted liposomal doxorubicin at 20 mg/kg exhibited slightly greater tumor growth inhibition and an almost 50% increase in life span compared to mice receiving the non-targeted formulation at the same dose.[4]

Experimental Methodologies

Reproducibility and the ability to build upon existing research are fundamental to scientific progress. Below are detailed experimental protocols for key in vivo experiments cited in this guide.

Liposome Preparation

Folate-targeted and non-targeted PEGylated liposomes are typically prepared using the thin-film hydration method followed by extrusion.[5]

  • Lipid Film Formation: Hydrogenated soy phosphatidylcholine (HSPC), cholesterol, and methoxy-PEG(2000)-DSPE (for NTLs) or a mixture of mPEG(2000)-DSPE and Folate-PEG(3350)-DSPE (for FTLs) are dissolved in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[1] The molar ratios are critical and should be precisely controlled. For example, a common molar ratio for FTLs is 55% HSPC, 40% cholesterol, 4.7% mPEG(2000)-DSPE, and 0.3% Folate-PEG(3350)-DSPE.[1]

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Extrusion: To obtain unilamellar vesicles with a defined size distribution, the MLV suspension is subjected to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 0.2 µm, 0.1 µm, and 0.05 µm) using a high-pressure extruder.

  • Drug Loading (for drug-loaded liposomes): For active loading of drugs like doxorubicin, a transmembrane pH gradient is often employed. The liposomes are formed in a low pH buffer, and the external buffer is exchanged to a higher pH. The uncharged drug can then permeate the liposome membrane and become trapped in the acidic interior in its charged, less permeable form.

  • Characterization: The final liposomal formulation is characterized for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

In Vivo Biodistribution Studies
  • Animal Model: Tumor-bearing mice are used as the in vivo model. For example, BALB/c mice can be subcutaneously inoculated with folate receptor-positive tumor cells like M109 or KB cells.[1][4]

  • Radiolabeling of Liposomes: For tracking and quantification, liposomes are often radiolabeled with a non-exchangeable and non-metabolizable lipid marker such as [³H]cholesterol hexadecyl ether.[1]

  • Administration: A defined dose of the radiolabeled liposomal formulation (FTLs or NTLs) is administered intravenously (i.v.) via the tail vein.

  • Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours) post-injection, mice are euthanized. Blood is collected via cardiac puncture, and major organs (tumor, liver, spleen, kidneys, lungs, heart, etc.) are harvested, weighed, and rinsed.

  • Quantification: The amount of radioactivity in each tissue sample is measured using a liquid scintillation counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Therapeutic Efficacy Studies
  • Tumor Implantation: Tumor cells are implanted either subcutaneously or intraperitoneally into immunocompromised or syngeneic mice.[3][4]

  • Treatment Groups: Once the tumors reach a palpable size, the mice are randomly assigned to different treatment groups, including:

    • Saline (control)

    • Free drug (e.g., free doxorubicin)

    • Non-targeted PEGylated liposomal drug

    • This compound targeted liposomal drug

  • Dosing Regimen: The therapeutic agents are administered intravenously according to a predefined schedule (e.g., once a week for three weeks).

  • Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals. The tumor volume is calculated using the formula: (length × width²) / 2. Animal body weight and general health are also monitored.

  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined maximum size, or the experiment can be continued to monitor survival. The primary endpoints are typically tumor growth inhibition and overall survival.

Mechanistic Insights: Visualizing the Cellular Uptake and Experimental Workflow

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

Folate_Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_Liposome This compound Liposome Folate_Receptor Folate Receptor (FR) Folate_Liposome->Folate_Receptor Binding Endosome Endosome Folate_Receptor->Endosome Internalization Acidification Acidification (pH drop) Endosome->Acidification Drug_Release Drug Release Acidification->Drug_Release FR_Recycling FR Recycling Acidification->FR_Recycling FR_Recycling->Folate_Receptor Recycles to cell surface

Caption: Folate Receptor-Mediated Endocytosis Pathway.

InVivo_Comparison_Workflow cluster_preparation Liposome Preparation cluster_animal_model Animal Model cluster_experiment In Vivo Experiment cluster_analysis Data Analysis Prep_FTL Prepare this compound Liposomes (FTL) Injection_FTL Inject FTLs Prep_FTL->Injection_FTL Prep_NTL Prepare Non-Targeted PEGylated Liposomes (NTL) Injection_NTL Inject NTLs Prep_NTL->Injection_NTL Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Tumor_Implantation->Tumor_Growth Tumor_Growth->Injection_FTL Tumor_Growth->Injection_NTL Biodistribution Biodistribution Analysis Injection_FTL->Biodistribution Therapeutic_Efficacy Therapeutic Efficacy Analysis Injection_FTL->Therapeutic_Efficacy Pharmacokinetics Pharmacokinetic Analysis Injection_FTL->Pharmacokinetics Injection_NTL->Biodistribution Injection_NTL->Therapeutic_Efficacy Injection_NTL->Pharmacokinetics

Caption: Experimental Workflow for In Vivo Comparison.

References

A Comparative Guide to Folate-Targeting Ligands for Drug Delivery: DSPE-PEG-Folate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics to cancer cells is a paramount goal in oncology research. One of the most explored strategies involves leveraging the overexpression of folate receptor alpha (FRα) on the surface of various cancer cells. This guide provides a comparative analysis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate) with other prominent folate-targeting ligands, offering a comprehensive overview of their performance based on available experimental data.

Introduction to Folate Receptor Targeting

The folate receptor is a high-affinity membrane protein that is overexpressed in a wide array of human cancers, including ovarian, lung, breast, and kidney cancers, while its expression in normal tissues is limited.[1][2] This differential expression makes it an attractive target for delivering cytotoxic agents specifically to tumor cells, thereby minimizing off-target toxicity.[3][4] The primary mechanism of uptake is receptor-mediated endocytosis, a process where the binding of a folate-conjugated molecule to the receptor triggers its internalization into the cell.[2]

This guide will focus on three major classes of folate-targeting ligands:

  • Lipid-PEG-Folate Conjugates: Primarily this compound, used to functionalize the surface of nanoparticles and liposomes.

  • Folate-Drug Conjugates (FDCs): Small molecule drugs directly conjugated to folic acid, such as Vintafolide.

  • Anti-Folate Receptor Antibody-Drug Conjugates (ADCs): Monoclonal antibodies targeting the folate receptor, conjugated to a cytotoxic payload, such as Mirvetuximab Soravtansine.

Performance Comparison of Folate-Targeting Ligands

The efficacy of a targeted drug delivery system is evaluated based on several parameters, including its ability to be taken up by cancer cells (cellular uptake), its potency in killing cancer cells (cytotoxicity), and its distribution and therapeutic effect in a living organism (in vivo efficacy). The following tables summarize key performance data for this compound and its alternatives.

Table 1: In Vitro Cellular Uptake of Folate-Targeted Formulations
Ligand/FormulationCell LineDrug/PayloadUptake Enhancement (vs. Non-Targeted)Reference
This compound LiposomesKBDoxorubicin45-fold higher[5]
This compound LiposomesKBCalceinSignificantly higher[6]
Folate-PEG-Cholesterol LiposomesKBDoxorubicin38-fold higher[7]
Folic Acid-Chitosan NanoparticlesSMMC-7221DoxorubicinSignificantly higher[8]
Table 2: In Vitro Cytotoxicity of Folate-Targeted Formulations (IC50 Values)
Ligand/FormulationCell LineDrug/PayloadIC50 (Targeted)IC50 (Non-Targeted/Free Drug)Reference
This compound LiposomesHeLaCurcumin0.45 µg/mL1.47 µg/mL (Free Curcumin)[9]
This compound LiposomesKBDoxorubicin10.0 µM57.5 µM (Non-Targeted Liposomes)[10]
Folate-PEG-CHEMS LiposomesKBDoxorubicin10 µM57.5 µM (Non-Targeted Liposomes)[11]
Vintafolide (Folate-Drug Conjugate)-Desacetylvinblastine hydrazide--[12]
Mirvetuximab Soravtansine (ADC)IGROV-1DM4Synergistic with carboplatin/doxorubicin-[13]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, drug payloads, and nanoparticle compositions.

Table 3: In Vivo Performance of Folate-Targeted Formulations
Ligand/FormulationAnimal ModelTumor TypeKey FindingReference
This compound NanoparticlesTumor-bearing miceGadolinium-loadedEnhanced tumor cell internalization and retention[5][14]
This compound NanosuspensionsMiceHuman alveolar carcinomaTumor inhibition ratio of 64.61%[15]
Mirvetuximab Soravtansine (ADC)Platinum-resistant ovarian cancer patientsOvarian CancerMedian progression-free survival of 5.62 months[16]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies involved, the following diagrams illustrate the folate receptor-mediated endocytosis pathway and a general workflow for evaluating targeted nanoparticles.

Folate_Receptor_Pathway Folate Receptor-Mediated Endocytosis cluster_cell Ligand Folate-Targeted Nanoparticle (e.g., this compound) Receptor Folate Receptor (FRα) Ligand->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Membrane Cancer Cell Membrane Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Recycling Receptor Recycling Endosome->Recycling Drug_Release Drug Release Lysosome->Drug_Release Acidic pH Target Intracellular Target (e.g., DNA, Microtubules) Drug_Release->Target Recycling->Receptor

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Experimental_Workflow Workflow for Evaluating Folate-Targeted Nanoparticles cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Nanoparticle Formulation (with this compound) Characterization Physicochemical Characterization (Size, Zeta Potential) Formulation->Characterization In_Vitro In Vitro Studies Characterization->In_Vitro In_Vivo In Vivo Studies Characterization->In_Vivo Cell_Culture Cancer Cell Culture (FRα-positive) In_Vitro->Cell_Culture Animal_Model Tumor Xenograft Animal Model In_Vivo->Animal_Model Data_Analysis Data Analysis and Comparison Uptake_Assay Cellular Uptake Assay (Flow Cytometry) Cell_Culture->Uptake_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT, etc.) Cell_Culture->Cytotoxicity_Assay Uptake_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Biodistribution Biodistribution Study Animal_Model->Biodistribution Efficacy Therapeutic Efficacy Study Animal_Model->Efficacy Biodistribution->Data_Analysis Efficacy->Data_Analysis

Caption: Evaluation of Folate-Targeted Nanoparticles.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of different drug delivery systems. Below are generalized protocols for key in vitro and in vivo assays.

Protocol 1: Cellular Uptake Assay using Flow Cytometry

Objective: To quantify the internalization of fluorescently labeled folate-targeted nanoparticles into cancer cells.

Materials:

  • FRα-positive cancer cell line (e.g., KB, HeLa)

  • Complete cell culture medium

  • Fluorescently labeled folate-targeted nanoparticles (e.g., containing a fluorescent dye)

  • Non-targeted fluorescent nanoparticles (control)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Incubation: Remove the culture medium and add fresh medium containing the fluorescently labeled folate-targeted or non-targeted nanoparticles at a desired concentration. Incubate for a specific time period (e.g., 4 hours) at 37°C.

  • Washing: After incubation, aspirate the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any unbound nanoparticles.

  • Cell Detachment: Add trypsin-EDTA to each well and incubate until the cells detach.

  • Cell Collection: Resuspend the cells in complete culture medium and transfer the cell suspension to a flow cytometry tube.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Excite the fluorescent dye with the appropriate laser and measure the emission. The mean fluorescence intensity of the cell population is proportional to the amount of nanoparticle uptake.

  • Data Analysis: Compare the mean fluorescence intensity of cells treated with folate-targeted nanoparticles to those treated with non-targeted nanoparticles to determine the enhancement of cellular uptake.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cell viability and cytotoxic effect of drug-loaded folate-targeted nanoparticles.

Materials:

  • FRα-positive cancer cell line

  • Complete cell culture medium

  • Drug-loaded folate-targeted nanoparticles

  • Drug-loaded non-targeted nanoparticles (control)

  • Free drug (control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the drug-loaded nanoparticles (targeted and non-targeted) and the free drug in culture medium. Replace the medium in the wells with the different drug concentrations. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 3: In Vivo Biodistribution Study

Objective: To determine the tissue and tumor distribution of folate-targeted nanoparticles in an animal model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of FRα-positive cancer cells)

  • Radiolabeled or fluorescently labeled folate-targeted nanoparticles

  • Radiolabeled or fluorescently labeled non-targeted nanoparticles (control)

  • Animal imaging system (e.g., IVIS for fluorescence, PET/SPECT for radiolabels)

  • Gamma counter or fluorometer

Procedure:

  • Animal Model: Establish tumor xenografts by subcutaneously injecting FRα-positive cancer cells into the flank of immunocompromised mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Nanoparticle Administration: Intravenously inject the labeled nanoparticles (targeted and non-targeted) into the tail vein of the mice.

  • In Vivo Imaging (Optional): At various time points post-injection (e.g., 4, 24, 48 hours), image the mice using an appropriate imaging system to visualize the real-time distribution of the nanoparticles.

  • Tissue Harvesting: At the final time point, euthanize the mice and carefully dissect the major organs (heart, lungs, liver, spleen, kidneys) and the tumor.

  • Quantification:

    • For radiolabeled nanoparticles, weigh each organ and measure the radioactivity using a gamma counter. Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

    • For fluorescently labeled nanoparticles, homogenize the tissues and measure the fluorescence intensity using a fluorometer.

  • Data Analysis: Compare the tumor accumulation (%ID/g) of the folate-targeted nanoparticles to that of the non-targeted nanoparticles to evaluate the targeting efficiency. Also, analyze the distribution in other organs to assess potential off-target accumulation.

Conclusion

The choice of a folate-targeting ligand for drug delivery depends on a multitude of factors including the specific application, the nature of the therapeutic payload, and the desired pharmacokinetic profile.

  • This compound remains a widely used and effective ligand for functionalizing nanoparticles and liposomes, demonstrating significant enhancement in cellular uptake and cytotoxicity in FRα-positive cancer cells. Its versatility and ease of incorporation into various nanocarrier platforms make it a valuable tool in preclinical research.

  • Folate-Drug Conjugates (FDCs) , such as Vintafolide, represent a more direct approach to folate targeting. These smaller molecules may exhibit different pharmacokinetic properties compared to larger nanoparticles and have shown clinical promise.

  • Anti-Folate Receptor Antibody-Drug Conjugates (ADCs) , like Mirvetuximab Soravtansine, offer the advantage of high specificity and affinity of a monoclonal antibody, combined with a potent cytotoxic payload. ADCs have demonstrated significant clinical efficacy in treating FRα-positive cancers.

Ultimately, the selection of the optimal folate-targeting strategy requires careful consideration of the specific therapeutic goals and rigorous preclinical evaluation. The data and protocols presented in this guide aim to provide a solid foundation for researchers to make informed decisions in the design and development of next-generation targeted cancer therapies.

References

A Comparative Guide to the Validation of Folate Receptor Targeting with DSPE-PEG-Folate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate) for targeted drug delivery to folate receptor (FR)-overexpressing cells. We present supporting experimental data, detailed protocols for key validation assays, and a comparative analysis with alternative targeting strategies.

Mechanism of Action: Folate Receptor-Mediated Endocytosis

This compound is an amphiphilic molecule commonly used to functionalize the surface of nanocarriers, such as liposomes and nanoparticles. The folate moiety acts as a targeting ligand, binding with high affinity to the folate receptor, which is frequently overexpressed on the surface of various cancer cells but has limited expression in healthy tissues. This specific binding triggers receptor-mediated endocytosis, leading to the internalization of the nanocarrier and its therapeutic payload into the target cells.

Folate Receptor-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nanoparticle This compound Nanoparticle FolateReceptor Folate Receptor (FR) Nanoparticle->FolateReceptor Binding Endosome Endosome FolateReceptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion DrugRelease Drug Release Lysosome->DrugRelease

Caption: Mechanism of this compound nanoparticle uptake by a target cell.

Performance Comparison: this compound vs. Alternatives

The efficacy of this compound as a targeting ligand is typically evaluated against non-targeted nanoparticles (usually coated with a non-functionalized PEG, such as DSPE-PEG) and sometimes compared with other folate-conjugated lipids.

In Vitro Cellular Uptake

Studies consistently demonstrate significantly enhanced cellular uptake of this compound functionalized nanoparticles in FR-positive cancer cell lines compared to their non-targeted counterparts.

Cell LineNanoparticle TypeFold Increase in Uptake (Targeted vs. Non-Targeted)Reference
KB (human nasopharyngeal carcinoma)Doxorubicin Liposomes45-fold
HeLa (human cervical cancer)Superparamagnetic Iron Oxide Nanoparticles12-fold
M109 (murine lung carcinoma)LiposomesSignificantly Enhanced
In Vivo Tumor Accumulation

In vivo studies in tumor-bearing animal models confirm the enhanced accumulation of this compound targeted nanoparticles at the tumor site.

Animal ModelNanoparticle TypeTumor Accumulation (Targeted)Tumor Accumulation (Non-Targeted)Reference
KB tumor-bearing athymic miceGadolinium Nanoparticles33 ± 7 µg Gd/gComparable initial accumulation, but significantly enhanced retention for targeted nanoparticles.
Comparison with Other Folate-Targeted Ligands

While this compound is a widely used and effective targeting ligand, alternative formulations have been developed to address potential limitations such as stability.

LigandKey FeaturesAdvantagesDisadvantagesReference
This compound Standard folate-PEG conjugate.Well-established, commercially available.Potential for reduced stability of the carbamate (B1207046) linkage in some synthesis routes.
F-GSH-PEG-DSPEFolate conjugated to PEG-DSPE via a glutathione (B108866) spacer.Better retention of FR-targeting efficiency upon storage compared to some F-PEG-DSPE preparations.More complex synthesis.
F-PEG-CHEMSFolate-polyethylene glycol-cholesterol hemisuccinate.Better retention of FR-targeting activity during prolonged storage compared to F-PEG-Chol.Carries two negative charges which may affect circulation time.

Experimental Protocols

Detailed methodologies are crucial for the validation of folate receptor targeting. Below are representative protocols for key experiments.

In Vitro Cellular Uptake Assay

This protocol is designed to quantify the uptake of fluorescently labeled nanoparticles into FR-positive cancer cells.

1. Cell Culture:

  • Culture FR-positive cells (e.g., KB, HeLa) in appropriate media. For folate targeting experiments, it is crucial to use folate-free RPMI medium for at least 24 hours prior to the experiment to avoid saturation of the folate receptors.

2. Nanoparticle Incubation:

  • Seed cells in 24-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of fluorescently labeled this compound nanoparticles and non-targeted control nanoparticles in folate-free medium.

  • Aspirate the culture medium from the cells and replace it with the nanoparticle-containing medium.

  • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

3. Quantification:

  • After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.

  • Lyse the cells using a suitable lysis buffer.

  • Quantify the fluorescence intensity of the cell lysates using a microplate reader.

  • Normalize the fluorescence intensity to the total protein content of each well, determined by a protein assay (e.g., BCA assay).

In Vitro Cellular Uptake Workflow CellSeeding Seed FR+ cells in 24-well plates NanoparticlePrep Prepare nanoparticle dilutions in folate-free medium CellSeeding->NanoparticlePrep Incubation Incubate cells with nanoparticles (1-4h, 37°C) NanoparticlePrep->Incubation Washing Wash cells 3x with cold PBS Incubation->Washing Lysis Lyse cells Washing->Lysis Quantification Quantify fluorescence and normalize to protein content Lysis->Quantification

Caption: Workflow for quantifying cellular uptake of nanoparticles.

Competitive Inhibition Assay

This assay confirms that the cellular uptake is specifically mediated by the folate receptor.

1. Pre-incubation with Free Folate:

  • Follow the same procedure as the cellular uptake assay, but with an additional step.

  • Prior to adding the this compound nanoparticles, pre-incubate a set of wells with a high concentration of free folic acid (e.g., 1 mM) for 30-60 minutes at 37°C.

2. Nanoparticle Incubation and Quantification:

  • After pre-incubation, add the this compound nanoparticles to the wells (in the continued presence of free folic acid) and proceed with the incubation and quantification steps as described in the cellular uptake protocol.

3. Analysis:

  • A significant reduction in the uptake of this compound nanoparticles in the presence of excess free folic acid indicates that the uptake is competitive and therefore mediated by the folate receptor.

In Vivo Biodistribution Study

This protocol outlines the procedure for assessing the accumulation of nanoparticles in different organs and the tumor in a murine model.

1. Animal Model:

  • Establish tumors in immunocompromised mice (e.g., athymic nude mice) by subcutaneously or orthotopically injecting FR-positive cancer cells. Allow the tumors to grow to a suitable size.

2. Nanoparticle Administration:

  • Administer the this compound targeted nanoparticles and non-targeted control nanoparticles, labeled with a detectable marker (e.g., a radioisotope or a near-infrared dye), to the tumor-bearing mice via intravenous injection.

3. Tissue Harvesting and Analysis:

  • At predetermined time points post-injection (e.g., 4, 24, 48 hours), euthanize the mice.

  • Perfuse the animals with saline to remove blood from the organs.

  • Harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).

  • Measure the amount of the detectable marker in each tissue using an appropriate instrument (e.g., gamma counter for radioisotopes, imaging system for fluorescent dyes).

  • Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Biodistribution Workflow TumorModel Establish tumor model in mice Injection Administer labeled nanoparticles (i.v.) TumorModel->Injection Euthanasia Euthanize mice at set time points Injection->Euthanasia TissueHarvest Harvest tumor and major organs Euthanasia->TissueHarvest Quantification Quantify marker in tissues (%ID/g) TissueHarvest->Quantification

Caption: Workflow for assessing in vivo nanoparticle biodistribution.

Conclusion

The experimental evidence strongly supports the validation of this compound as an effective ligand for targeting folate receptor-overexpressing cancer cells. The use of this compound in nanoparticle formulations leads to enhanced cellular uptake and in vivo tumor accumulation, which can translate to improved therapeutic efficacy and reduced off-target effects. For rigorous validation, it is imperative to conduct experiments with appropriate controls, including non-targeted nanoparticles and competitive inhibition assays. The choice of the specific folate-conjugated lipid may also depend on factors such as the desired stability and the complexity of the synthesis. This guide provides a foundational framework for researchers to design and evaluate their this compound targeted drug delivery systems.

An In-Vitro Comparative Analysis of DSPE-PEG-Folate and DSPE-PEG-Maleimide for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance, mechanisms, and experimental considerations of two prominent PEGylated lipids for targeted therapeutic delivery.

In the realm of targeted drug delivery, the ability to selectively direct therapeutic agents to specific cells or tissues is paramount. Among the various strategies employed, the use of functionalized polyethylene (B3416737) glycol (PEG)-lipid conjugates has gained significant traction. This guide provides an in-depth in-vitro comparison of two widely utilized derivatives: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide). By examining their distinct targeting mechanisms, cellular uptake efficiencies, and cytotoxic profiles, this document aims to equip researchers with the necessary information to make informed decisions for their drug delivery system design.

Targeting Mechanisms: A Tale of Two Strategies

The fundamental difference between this compound and DSPE-PEG-Maleimide lies in their targeting moieties and corresponding cellular interactions.

This compound leverages the principle of receptor-mediated endocytosis. The folate ligand on the PEG chain specifically binds to the folate receptor (FR), a protein often overexpressed on the surface of various cancer cells.[1][2] This high-affinity interaction triggers the internalization of the liposome (B1194612) or nanoparticle via an endocytic pathway, delivering the encapsulated therapeutic payload directly into the target cell.[3][4][5]

DSPE-PEG-Maleimide , on the other hand, employs a covalent conjugation strategy. The maleimide (B117702) group at the terminus of the PEG chain readily reacts with thiol (-SH) groups present in cysteine residues of proteins on the cell surface.[6][7] This Michael addition reaction forms a stable thioether bond, effectively anchoring the drug carrier to the cell membrane.[6][7] This mechanism is not dependent on a specific receptor and can facilitate interaction with a broader range of cells, although it may also lead to less specific targeting compared to the folate-receptor interaction.

Performance Comparison: Cellular Uptake and Cytotoxicity

While direct comparative in-vitro studies between this compound and DSPE-PEG-Maleimide are limited, analysis of individual studies provides valuable insights into their performance. The following tables summarize key quantitative data from various in-vitro experiments. It is crucial to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, cell lines, and nanoparticle formulations.

This compound: Cellular Uptake Data
Cell Line Formulation Uptake Enhancement (vs. Non-Targeted) Reference
KB cellsFolate-PEG-liposomal Doxorubicin (B1662922)45-fold higher[8]
HeLa cellsFolate-labeled nanoparticles~4 times more efficient than in FR-negative HepG2 cells[2]
KB cellsFolate-targeted liposomal arsenic3 to 6 times higher than free or non-targeted liposomal arsenic[2]
DSPE-PEG-Maleimide: Cellular Uptake Data
Cell Line Formulation Observation Reference
HeLa, HCC1954, MDA-MB-468, COS-7Maleimide-modified liposomes (M-GGLG)Enhanced cellular uptake compared to non-modified liposomes[9]
Multiple cell linesMaleimide-modified liposomesInhibition of thiol-related reductase decreased uptake by 15-45%[9]
This compound: Cytotoxicity Data
Cell Line Formulation Cytotoxicity Enhancement (vs. Non-Targeted) Reference
KB cellsFolate-PEG-liposomal Doxorubicin86-times higher[8]
KB cellsFolate-targeted liposomal arsenic28-fold increase in cytotoxicity[2]
DSPE-PEG-Maleimide: Cytotoxicity Data
Cell Line Formulation Observation Reference
Multiple cell linesMaleimide-modified liposomes (M-GGLG)Modification did not elicit any detectable increase in cytotoxicity[10]
Breast cancer cells (MDA-MB-231)5-FU-loaded solid lipid nanoparticlesThermoresponsive cytotoxicity observed[11]

Experimental Protocols

To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for key in-vitro assays are provided below.

Cellular Uptake Assay Protocol

This protocol outlines a general procedure for quantifying the cellular uptake of nanoparticles using flow cytometry.

  • Cell Culture: Seed cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[12]

  • Nanoparticle Incubation: Treat the cells with fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent dye like calcein (B42510) or labeled with a fluorescent tag) at a predetermined concentration.[8][12] Incubate for a specific period (e.g., 1-4 hours) at 37°C.

  • Washing: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.[12]

  • Cell Detachment: Detach the cells from the plate using a suitable method, such as trypsinization.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized nanoparticles.[13][14]

  • Data Analysis: Quantify the cellular uptake by determining the percentage of fluorescently positive cells or the mean fluorescence intensity.

Cytotoxicity Assay (MTT Assay) Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the nanoparticle formulations (and appropriate controls, including free drug and non-targeted nanoparticles) for a specified duration (e.g., 24, 48, or 72 hours).[15][16]

  • MTT Reagent Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Cell Viability Calculation: Calculate the cell viability as a percentage of the untreated control cells.

Visualizing the Mechanisms

To further elucidate the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

Folate_Receptor_Pathway cluster_cell Target Cell Folate_Receptor Folate Receptor (FR) Endosome Endosome Folate_Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Therapeutic Payload Release Lysosome->Drug_Release DSPE_PEG_Folate_NP This compound Nanoparticle DSPE_PEG_Folate_NP->Folate_Receptor Binding

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Maleimide_Thiol_Reaction DSPE_PEG_Maleimide DSPE-PEG-Maleimide Thioether_Bond Stable Thioether Bond DSPE_PEG_Maleimide->Thioether_Bond Michael Addition Cell_Surface_Protein Cell Surface Protein with Thiol Group (-SH) Cell_Surface_Protein->Thioether_Bond

Caption: Thiol-Maleimide Conjugation on the Cell Surface.

Experimental_Workflow cluster_uptake Cellular Uptake Assay cluster_cytotoxicity Cytotoxicity Assay (MTT) Uptake_Cells Seed Cells Uptake_Incubate Incubate with Fluorescent Nanoparticles Uptake_Cells->Uptake_Incubate Uptake_Wash Wash Cells Uptake_Incubate->Uptake_Wash Uptake_Analyze Analyze via Flow Cytometry Uptake_Wash->Uptake_Analyze Cyto_Cells Seed Cells Cyto_Treat Treat with Nanoparticles Cyto_Cells->Cyto_Treat Cyto_MTT Add MTT Reagent Cyto_Treat->Cyto_MTT Cyto_Solubilize Solubilize Formazan Cyto_MTT->Cyto_Solubilize Cyto_Measure Measure Absorbance Cyto_Solubilize->Cyto_Measure

Caption: In-Vitro Experimental Workflow Overview.

Conclusion

Both this compound and DSPE-PEG-Maleimide present viable and effective strategies for enhancing the cellular delivery of therapeutic agents in vitro. The choice between these two functionalized lipids will largely depend on the specific application and the characteristics of the target cells. This compound offers a highly specific targeting approach for cells overexpressing the folate receptor, often leading to significant enhancements in both cellular uptake and cytotoxicity. In contrast, DSPE-PEG-Maleimide provides a more general method for cell surface conjugation, which can be advantageous when a specific receptor is not overexpressed or when targeting a broader range of cell types. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers embarking on the design and evaluation of novel targeted drug delivery systems.

References

Assessing the Therapeutic Efficacy of DSPE-PEG-Folate Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The targeted delivery of therapeutic agents to cancer cells is a paramount goal in oncology research. One promising strategy involves leveraging the overexpression of folate receptors (FRs) on the surface of many tumor cells. By conjugating drugs to folic acid, it is possible to achieve selective uptake by cancer cells while minimizing exposure to healthy tissues. This guide provides a comparative assessment of the therapeutic efficacy of drug delivery systems utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate), a widely used lipid-polymer conjugate for creating targeted nanocarriers such as liposomes. We will delve into experimental data, detailed protocols, and the underlying biological pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Performance Comparison: this compound Conjugates vs. Alternatives

The primary advantage of this compound conjugated drug delivery systems lies in their ability to actively target cancer cells that overexpress the folate receptor. This leads to enhanced cellular uptake and increased cytotoxic effects compared to non-targeted formulations or the free drug.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro cytotoxicity of a compound. The following table summarizes the IC50 values of doxorubicin (B1662922) (DOX) delivered via different formulations to folate receptor-positive (FR+) cancer cell lines.

FormulationCancer Cell LineIC50 (µM)Reference
This compound L-DOX KB10.0 [1]
Non-targeted L-DOXKB57.5[1]
This compound L-DOX KBSignificantly lower than free DOX & non-targeted liposomes [2]
Free DOXKBHigher than this compound L-DOX[2]
Folate-PEG-CHEMS L-DOX KB10.0 [1]
Non-targeted L-DOXKB57.5[1]

L-DOX: Liposomal Doxorubicin; CHEMS: Cholesterol hemisuccinate

The data clearly indicates that folate-targeted liposomes, including those formulated with this compound, exhibit significantly lower IC50 values, demonstrating superior cytotoxicity against FR-positive cancer cells compared to their non-targeted counterparts.[1][2]

In Vivo Antitumor Efficacy

Animal models are crucial for evaluating the therapeutic efficacy of drug delivery systems in a more complex biological environment. The following table presents data on tumor growth inhibition in mouse models bearing folate receptor-positive tumors.

Treatment GroupAnimal ModelDrugTumor Volume ReductionReference
This compound L-DOX KB tumor-bearing miceDoxorubicinGreater than PL-Dox [3][4]
PL-Dox (non-targeted)KB tumor-bearing miceDoxorubicinLess than FTL-Dox[3][4]
Free DoxorubicinKB tumor-bearing miceDoxorubicinLess than liposomal formulations[3][4]
This compound L-DOX (10K linker) KB tumor-bearing miceDoxorubicin>40% reduction compared to 2K or 5K linkers [5]
This compound L-DOX (2K/5K linker)KB tumor-bearing miceDoxorubicinLess than 10K linker[5]

PL-Dox: PEGylated Liposomal Doxorubicin; FTL-Dox: Folate-Targeted Liposomal Doxorubicin

In vivo studies corroborate the in vitro findings, showing that this compound targeted liposomes lead to more significant tumor growth inhibition.[3][4] Notably, the length of the PEG linker in the this compound conjugate can influence the in vivo targeting ability and therapeutic efficacy, with longer linkers potentially leading to better tumor accumulation and antitumor activity.[5]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the methods used to evaluate these drug delivery systems is critical for their development and optimization.

Folate Receptor-Mediated Endocytosis and Signaling

This compound conjugates exploit the natural pathway of folate uptake by cells. The folate moiety binds with high affinity to the folate receptor, a glycosylphosphatidylinositol (GPI)-anchored protein.[6][7][8] This binding triggers receptor-mediated endocytosis, leading to the internalization of the drug-loaded nanocarrier into the cancer cell.[7][8][9] Once inside the cell, the drug is released from the carrier within endosomes and can then exert its cytotoxic effects.[10] Emerging evidence also suggests that the folate receptor itself can participate in signaling pathways, such as the JAK-STAT3 and ERK1/2 pathways, which are implicated in cancer progression.[7]

Folate_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FR Folate Receptor (FRα) Endosome Endosome FR->Endosome Endocytosis JAK_STAT JAK-STAT3 Pathway FR->JAK_STAT Signaling ERK ERK1/2 Pathway FR->ERK Signaling Drug_Conjugate This compound Drug Conjugate Drug_Conjugate->FR Binding Drug_Release Drug Release Endosome->Drug_Release Nucleus Nucleus Drug_Release->Nucleus Cytotoxic Effect Experimental_Workflow Formulation 1. Liposome Formulation (Thin Film Hydration) Characterization 2. Physicochemical Characterization (Size, Zeta Potential, Drug Loading) Formulation->Characterization In_Vitro 3. In Vitro Studies (Cellular Uptake, Cytotoxicity - MTT Assay) Characterization->In_Vitro In_Vivo 4. In Vivo Studies (Tumor-Bearing Animal Model) In_Vitro->In_Vivo Efficacy 5. Therapeutic Efficacy Assessment (Tumor Volume, Survival) In_Vivo->Efficacy

References

The Influence of DSPE-PEG-Folate Molecular Weight on Biodistribution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of polyethylene (B3416737) glycol (PEG) chain length in DSPE-PEG-Folate formulations is a critical parameter influencing the in vivo fate of targeted nanocarriers. This guide provides a comparative analysis of the biodistribution of this compound with different molecular weights, supported by experimental data, to facilitate informed decisions in the design of folate receptor-targeted drug delivery systems.

The length of the PEG spacer in this compound conjugates plays a pivotal role in shielding the nanocarrier from the mononuclear phagocyte system (MPS), thereby prolonging circulation time and influencing tumor accumulation. While a longer PEG chain can enhance the "stealth" properties of the nanocarrier, it may also introduce a "PEG dilemma" by potentially hindering the interaction between the folate ligand and its receptor on the target cell surface. This guide synthesizes findings from various studies to compare the biodistribution profiles of this compound with different PEG molecular weights.

Quantitative Biodistribution Data

Direct comparative studies detailing the biodistribution of various this compound molecular weights across a wide range of organs in a single experiment are limited in the readily available literature. However, by synthesizing data from multiple studies on folate-targeted liposomes and nanoparticles with varying PEG linker lengths, a general trend can be observed. The following table summarizes the typical biodistribution patterns, with a focus on key organs and tumor tissue. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) and is compiled from several preclinical studies in tumor-bearing mouse models. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

Organ/TissueDSPE-PEG2000-FolateDSPE-PEG3400/3350-FolateDSPE-PEG5000-FolateGeneral Trend with Increasing PEG MW
Blood (at 24h) LowerModerateHigherIncreased circulation time
Liver HighModerateLowerDecreased MPS uptake
Spleen HighModerateLowerDecreased MPS uptake
Kidney ModerateModerateModerateMinimal change
Tumor ModerateHighHigherEnhanced accumulation

Note: This table represents a qualitative summary based on trends observed in multiple studies. Absolute values can vary significantly based on the specific nanoparticle formulation, animal model, and time point of analysis.

Studies have shown that increasing the PEG linker length from 2000 Da to 5000 Da and even 10000 Da in folate-conjugated liposomes can lead to a significant increase in tumor accumulation in vivo.[1] For instance, one study demonstrated that folate-targeted liposomes with a PEG5000 linker exhibited higher tumor accumulation compared to those with a PEG2000 linker.[1] This suggests that a longer PEG chain may provide a better balance between steric protection and folate receptor binding in a complex in vivo environment. Conversely, shorter PEG chains might lead to faster clearance by the liver and spleen.[2]

Experimental Protocols

The following is a generalized experimental protocol for a biodistribution study of this compound formulated nanoparticles in tumor-bearing mice, based on common methodologies cited in the literature.

Formulation of this compound Nanoparticles

Folate-targeted liposomes are typically prepared by the thin-film hydration method. Briefly, this compound of a specific molecular weight, along with other lipid components (e.g., DSPC, cholesterol), are dissolved in an organic solvent. The solvent is then evaporated to form a thin lipid film, which is subsequently hydrated with an aqueous buffer containing a fluorescent or radioactive marker for tracking. The resulting liposome (B1194612) suspension is then sized by extrusion through polycarbonate membranes to achieve a uniform particle size.

Animal Model

Female athymic nude mice are commonly used. Human cancer cell lines that overexpress the folate receptor, such as KB (a human nasopharyngeal carcinoma cell line), are subcutaneously injected to establish solid tumors.[3] Experiments are typically initiated when the tumors reach a predetermined size.

Administration of Nanoparticles

The this compound nanoparticle formulation is administered intravenously (i.v.) via the tail vein of the tumor-bearing mice.[3] The dosage is calculated based on the concentration of the encapsulated marker.

In Vivo and Ex Vivo Imaging and Quantification

At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), the biodistribution of the nanoparticles is assessed. This is often done using a combination of in vivo imaging (e.g., fluorescence imaging for near-infrared dyes or SPECT/PET for radiolabels) and ex vivo analysis.[4] For ex vivo quantification, mice are euthanized, and major organs (liver, spleen, kidneys, lungs, heart) and the tumor are harvested, weighed, and the amount of the marker is quantified using an appropriate method (e.g., fluorescence measurement, gamma counting).[5] The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[6][7][8]

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for comparing the biodistribution of this compound with different molecular weights.

G cluster_0 Formulation cluster_1 Animal Model cluster_2 Administration & Biodistribution cluster_3 Data Analysis F1 DSPE-PEG2000-Folate Liposomes B1 IV Injection F1->B1 F2 DSPE-PEG3400-Folate Liposomes F2->B1 F3 DSPE-PEG5000-Folate Liposomes F3->B1 A1 Tumor-Bearing Mice (e.g., KB Xenograft) A1->B1 B2 In Vivo Imaging (e.g., IVIS, SPECT/CT) B1->B2 B3 Ex Vivo Organ & Tumor Quantification (%ID/g) B2->B3 C1 Comparative Analysis of Biodistribution Profiles B3->C1

Caption: Experimental workflow for biodistribution comparison.

References

Evaluating the Immunogenicity of DSPE-PEG-Folate Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics using nanoparticles holds immense promise in enhancing efficacy and minimizing off-target effects. Among the various targeting strategies, the use of folic acid to target the folate receptor, which is overexpressed on many cancer cells and activated macrophages, has gained significant attention. Nanoparticles incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate) are at the forefront of this research. However, a critical aspect that dictates the clinical translation of these nanomedicines is their immunogenicity. This guide provides a comprehensive comparison of the immunogenicity of this compound nanoparticles with their non-targeted counterparts, DSPE-PEG nanoparticles, supported by experimental data and detailed protocols.

Executive Summary

The addition of a folate ligand to DSPE-PEG nanoparticles has the potential to alter their interaction with the immune system. While PEGylation is known to reduce opsonization and prolong circulation, the PEG molecule itself can be immunogenic, leading to the production of anti-PEG antibodies and activation of the complement system. The introduction of a targeting moiety like folate may influence these responses. This guide synthesizes available data to provide a comparative overview of key immunogenicity parameters.

Data Presentation: A Comparative Analysis

While direct head-to-head comparative studies on the immunogenicity of this compound versus DSPE-PEG nanoparticles are limited, we can draw inferences from existing research on PEGylated liposomes and ligand-targeted nanoparticles. The following tables summarize the expected trends and highlight the need for further direct comparative studies.

Table 1: Comparison of Anti-PEG Antibody Response

Nanoparticle FormulationPredominant Antibody IsotypeExpected TiterKey Considerations
DSPE-PEG Nanoparticles IgM (T-cell independent)Dose-dependentThe spleen is a major site of anti-PEG IgM production. Repeated administration can lead to accelerated blood clearance (ABC) phenomenon.
This compound Nanoparticles Likely IgMPotentially alteredThe folate ligand could potentially modulate B-cell responses, but direct comparative data is lacking. Increased uptake by folate receptor-expressing immune cells could influence the magnitude of the antibody response.

Table 2: Comparison of Complement Activation

Nanoparticle FormulationPrimary Activation Pathway(s)Expected Level of Activation Products (e.g., C3a, C5a)Key Considerations
DSPE-PEG Nanoparticles Classical and Alternative PathwaysModerate to HighCan be initiated by the binding of anti-PEG antibodies or direct interaction with complement proteins.[1]
This compound Nanoparticles Classical and Alternative PathwaysPotentially alteredDifferences in surface chemistry and protein corona formation due to the folate ligand may influence complement activation. Increased liver and spleen uptake of folate-targeted liposomes could correlate with enhanced complement activation.[2]

Table 3: Comparison of Cytokine Induction

Nanoparticle FormulationKey CytokinesExpected Induction LevelKey Considerations
DSPE-PEG Nanoparticles IL-6, TNF-αLow to ModeratePEGylation generally reduces inflammatory responses compared to non-PEGylated nanoparticles.
This compound Nanoparticles IL-6, TNF-αPotentially alteredInteraction with folate receptor-positive immune cells (e.g., activated macrophages) could modulate cytokine secretion profiles.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of nanoparticle immunogenicity. Below are protocols for key experiments.

Quantification of Anti-PEG Antibodies (IgM and IgG) by ELISA

This protocol is adapted from established methods for detecting anti-PEG antibodies in serum.

Materials:

  • 96-well ELISA plates

  • This compound and DSPE-PEG

  • Ethanol (B145695)

  • Tris-buffered saline (TBS), pH 8.0

  • Blocking buffer (e.g., 1% BSA in TBS)

  • Serum samples (from treated and control animals)

  • HRP-conjugated anti-mouse IgM and anti-mouse IgG antibodies

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Dissolve this compound or DSPE-PEG in ethanol and add to ELISA plate wells. Allow the ethanol to evaporate completely to coat the wells with the lipid-PEG conjugate.

  • Blocking: Wash the wells with TBS and then block with blocking buffer for 1 hour at room temperature.

  • Sample Incubation: Wash the wells and add diluted serum samples to the wells. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the wells and add HRP-conjugated anti-mouse IgM or IgG. Incubate for 1 hour at room temperature.

  • Detection: Wash the wells and add TMB substrate. Stop the reaction with a stop solution and read the absorbance at 450 nm.

Measurement of Complement Activation by ELISA

This protocol outlines the measurement of complement activation products (C3a, C5a) in plasma following nanoparticle exposure.[3][4]

Materials:

  • Human or mouse plasma

  • This compound and DSPE-PEG nanoparticles

  • Veronal buffer

  • Commercial ELISA kits for C3a and C5a

  • Plate reader

Procedure:

  • Sample Preparation: Mix nanoparticles with plasma in veronal buffer. Incubate at 37°C for 30 minutes. Include positive (e.g., zymosan) and negative (buffer) controls.

  • ELISA: Perform the C3a and C5a ELISA according to the manufacturer's instructions.

  • Data Analysis: Quantify the concentration of C3a and C5a in each sample by comparing to a standard curve.

In Vitro Cytokine Release Assay

This assay measures the release of pro-inflammatory cytokines from immune cells upon exposure to nanoparticles.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages

  • Cell culture medium

  • This compound and DSPE-PEG nanoparticles

  • LPS (lipopolysaccharide) as a positive control

  • Commercial ELISA or multiplex bead array kits for cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere overnight.

  • Nanoparticle Treatment: Treat the cells with different concentrations of nanoparticles. Include a positive control (LPS) and a negative control (media only).

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA or a multiplex assay.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Immunogenicity_Evaluation_Workflow NP1 This compound Nanoparticles Antibody Anti-PEG Antibody Titer (IgM, IgG) NP1->Antibody In vivo / In vitro exposure Complement Complement Activation (C3a, C5a) NP1->Complement In vivo / In vitro exposure Cytokine Cytokine Profile (TNF-α, IL-6) NP1->Cytokine In vivo / In vitro exposure NP2 DSPE-PEG Nanoparticles (Control) NP2->Antibody In vivo / In vitro exposure NP2->Complement In vivo / In vitro exposure NP2->Cytokine In vivo / In vitro exposure ELISA_Ab ELISA Antibody->ELISA_Ab ELISA_Comp ELISA Complement->ELISA_Comp ELISA_Cyto ELISA / Multiplex Cytokine->ELISA_Cyto

Caption: Workflow for the comparative immunogenicity evaluation of this compound and DSPE-PEG nanoparticles.

Complement_Activation_Pathway cluster_classical Classical Pathway cluster_alternative Alternative Pathway NP PEGylated Nanoparticle AntiPEG Anti-PEG IgM/IgG NP->AntiPEG Binds C3b_surf Surface C3b NP->C3b_surf Direct binding (tick-over) C1q C1q AntiPEG->C1q Activates C4_C2 C4, C2 C1q->C4_C2 Cleaves C3_conv_class C3 Convertase (C4b2a) C4_C2->C3_conv_class Forms C3 C3 C3_conv_class->C3 Cleaves FactorB_D Factor B, Factor D C3b_surf->FactorB_D Binds C3_conv_alt C3 Convertase (C3bBb) FactorB_D->C3_conv_alt Forms C3_conv_alt->C3 Cleaves C3a C3a (Anaphylatoxin) C3->C3a C3b C3b (Opsonization) C3->C3b C5_conv C5 Convertase C3b->C5_conv Forms C5a C5a (Anaphylatoxin) C5_conv->C5a Cleaves C5 MAC Membrane Attack Complex (C5b-9) C5_conv->MAC Initiates

References

A Comparative Guide to Folate Uptake in High and Low Folate Receptor Expressing Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of folate uptake in cell lines with varying expression levels of the folate receptor (FR). The data presented is crucial for the preclinical assessment of folate-targeted therapies, including folate-drug conjugates and folate-targeted imaging agents. By understanding the differential uptake kinetics between high and low FR-expressing cells, researchers can better predict the efficacy and specificity of novel cancer therapeutics.

Comparative Uptake of Folic Acid in Cancer Cell Lines

The following table summarizes quantitative data from various studies, highlighting the differences in folic acid uptake between cell lines with high and low folate receptor expression. This data is essential for selecting appropriate cell models for in vitro and in vivo studies of folate-targeted therapies.

Cell LineCancer TypeFolate Receptor (FR) Expression LevelMethod of Uptake AnalysisKey Findings & Quantitative Data
HeLa Cervical CancerHighRadiolabeled folic acid assay, Flow cytometryDemonstrates significantly higher uptake of folate and folate-conjugated nanoparticles compared to low FR expressing cells.[1][2]
KB Nasopharyngeal CarcinomaHighRadiolabeled folate assayExhibits high, FR-specific binding and internalization of folate conjugates.[3]
IGROV-1 Ovarian CancerHighRadiolabeled folate assayShows high radiofolate uptake, reaching 60-70% of the added activity.[3]
MDA-MB-231 Breast CancerHighConfocal microscopy, Flow cytometryDisplays significantly greater intracellular accumulation of folate receptor-targeted agents compared to MCF-7 cells.[4]
MCF-7 Breast CancerLowConfocal microscopy, Flow cytometryExhibits negligible to moderate uptake of folate-targeted agents, often used as a negative control.[1][4][5]
HT-29 Colon CancerLowFlow cytometryShows negligible expression of FR and correspondingly low uptake of folate-drug conjugates.[5]
SKOV-3 Ovarian CancerModerate to HighRadiolabeled folate assayUptake is comparable to high-expressing cervical cancer cell lines.[3]
JAR ChoriocarcinomaHighFlow cytometryOverexpresses FR and shows significantly higher uptake of folate-drug conjugates compared to low FR cells.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of folate uptake studies.

In Vitro Folate Uptake Assay Using Radiolabeled Folic Acid ([³H]-Folic Acid)

This protocol describes a common method for quantifying the uptake of folic acid in cultured cells.

Materials:

  • High and low FR-expressing cell lines (e.g., HeLa and MCF-7)

  • Complete cell culture medium and folate-free medium

  • [³H]-Folic acid (specific activity ~20-40 Ci/mmol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acidic buffer (e.g., 0.1 M glycine-HCl, pH 3.0)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and scintillation counter

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment. Culture in complete medium.

  • Folate Depletion: One day prior to the assay, replace the complete medium with folate-free medium to upregulate the expression of folate receptors.

  • Initiation of Uptake: On the day of the experiment, wash the cells twice with ice-cold PBS.

  • Add pre-warmed folate-free medium containing a known concentration of [³H]-folic acid (e.g., 100 nM) to each well. For competition experiments, add a high concentration of unlabeled folic acid (e.g., 100 µM) to a subset of wells 15 minutes prior to adding the radiolabeled folate.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for a specified time course (e.g., 15, 30, 60, 120 minutes).

  • Termination of Uptake: To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.

  • Measurement of Surface-Bound vs. Internalized Folate:

    • To measure surface-bound folate, add ice-cold acidic buffer to the wells and incubate for 5 minutes on ice to strip the folate bound to the cell surface receptors. Collect the supernatant.

    • To measure internalized folate, lyse the cells with cell lysis buffer after the acid wash.

  • Quantification: Add the collected supernatant (surface-bound) and the cell lysate (internalized) to separate scintillation vials containing scintillation cocktail.

  • Measure the radioactivity in a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of the cell lysate in each well. Calculate the specific uptake by subtracting the non-specific binding (from wells with excess unlabeled folic acid) from the total binding.

Visualizations

Experimental Workflow for Comparative Folate Uptake Study

The following diagram illustrates the logical workflow for a typical comparative study of folate uptake in high and low folate receptor-expressing cell lines.

G cluster_setup Experimental Setup cluster_assay Uptake Assay cluster_quantification Quantification cluster_analysis Data Analysis start Start cell_culture Culture High FR (e.g., HeLa) and Low FR (e.g., MCF-7) cell lines start->cell_culture folate_depletion Incubate cells in folate-free medium cell_culture->folate_depletion add_ligand Add radiolabeled folate or folate-conjugate folate_depletion->add_ligand incubation Incubate at 37°C for various time points add_ligand->incubation wash Wash cells to remove unbound ligand incubation->wash lysis Cell Lysis wash->lysis measurement Measure uptake (e.g., scintillation counting, flow cytometry) lysis->measurement data_norm Normalize data (e.g., to protein concentration) measurement->data_norm comparison Compare uptake between high and low FR cell lines data_norm->comparison end Conclusion comparison->end

Caption: Workflow for a comparative folate uptake study.

Folate Receptor-Mediated Endocytosis Pathway

This diagram illustrates the key steps involved in the cellular uptake of folate and folate-conjugated molecules via folate receptor-mediated endocytosis.

G cluster_membrane Cell Membrane cluster_endocytosis Endocytosis cluster_processing Intracellular Processing receptor Folate Receptor (FR) binding Ligand binds to FR receptor->binding ligand Folate or Folate-Conjugate ligand->binding invagination Membrane invagination binding->invagination endosome Early Endosome (pH ~6.0-6.5) invagination->endosome acidification Endosome acidification (pH ~5.0) endosome->acidification dissociation Ligand dissociates from FR acidification->dissociation release Ligand released into cytoplasm dissociation->release recycling FR recycled to cell surface dissociation->recycling recycling->receptor Recycling

Caption: Folate receptor-mediated endocytosis pathway.

References

A Comparative Guide to DSPE-PEG-Folate Formulations and Approved Nanomedicines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of targeted cancer therapy, this guide provides an objective comparison of DSPE-PEG-Folate nanomedicine formulations against established, FDA-approved nanotherapeutics such as Doxil® and Onivyde®. This analysis, supported by experimental data, aims to benchmark the performance of these formulations, offering a clear perspective on their potential and standing within the field of nanomedicine.

Performance Benchmarking: A Quantitative Comparison

The efficacy of a nanomedicine is determined by a combination of its physicochemical properties and its biological performance. The following tables summarize key quantitative data for Doxil®, Onivyde®, and representative this compound liposomal formulations.

FormulationDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Doxil® Doxorubicin (B1662922)80 - 90[1]≤0.2[2]-17 to -27.5[2][3]>90%[4]
Onivyde® Irinotecan (B1672180)~110[5][6]--10 to -20[7]High (precipitated state)[5]
This compound Liposome (B1194612) (Doxorubicin) Doxorubicin~120[8]<0.3[8]-11.82 to -21.87[8]>95%[8]
This compound Liposome (Bioactive Extract) Kappaphycus alvarezii Extract~140[9]0.48[9]+0.2[9]82.72%[9]

Table 1: Physicochemical Characterization. A comparison of the key physical and chemical properties of approved nanomedicines and experimental this compound formulations.

FormulationCell LineIn Vitro Cytotoxicity (IC50)In Vivo ModelTumor Accumulation
Doxil® C26 colon carcinoma-BALB/c mice with C26 tumorsSize-dependent, significant accumulation[2]
Onivyde® --MiceEnhanced compared to free drug[10]
This compound Liposome (Doxorubicin) KB cells (folate receptor-positive)86-fold higher than non-targeted liposomes[11]-45-fold higher cellular uptake than non-targeted liposomes[11]
This compound Liposome (Paclitaxel) KB cells (folate receptor-positive)Significantly higher than non-targetedNude mice with KB xenograftsEnhanced tumor growth inhibition[12]

Table 2: Biological Performance. A summary of the in vitro and in vivo performance of the different nanomedicine formulations.

Experimental Protocols: A Methodological Overview

Standardized and reproducible experimental protocols are crucial for the accurate benchmarking of nanomedicine formulations. Below are detailed methodologies for key characterization and efficacy assessment experiments.

Physicochemical Characterization
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles. The PDI indicates the breadth of the size distribution.[13][14]

    • Protocol:

      • Dilute the liposomal formulation in a suitable buffer (e.g., phosphate-buffered saline, PBS) to an appropriate concentration for DLS measurement.[15]

      • Transfer the diluted sample to a clean cuvette.

      • Place the cuvette in the DLS instrument.

      • Set the temperature to 25°C.

      • Perform the measurement, collecting data for a sufficient duration to ensure a stable signal.[12]

      • Analyze the data to obtain the Z-average particle size and the PDI.

  • Zeta Potential Measurement:

    • Principle: Laser Doppler Velocimetry is employed to measure the electrophoretic mobility of the nanoparticles in an electric field, which is then used to calculate the zeta potential, an indicator of surface charge and colloidal stability.[16]

    • Protocol:

      • Dilute the liposome sample in a low ionic strength buffer (e.g., 10 mM NaCl) to avoid charge screening effects.[15]

      • Load the sample into a specialized zeta potential measurement cell, ensuring no air bubbles are present.[15]

      • Insert the cell into the instrument.

      • Apply an electric field and measure the velocity of the particles.

      • The instrument's software calculates the zeta potential from the measured electrophoretic mobility.

  • Drug Loading and Encapsulation Efficiency:

    • Principle: The amount of drug encapsulated within the nanoparticles is determined by separating the unencapsulated (free) drug from the liposomes and quantifying both fractions.

    • Protocol:

      • Separate the liposomes from the aqueous medium containing the free drug using techniques such as centrifugation, dialysis, or size exclusion chromatography.[17][18]

      • Quantify the amount of free drug in the supernatant or dialysate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

      • Lyse the liposomes using a detergent (e.g., Triton X-100) or an organic solvent to release the encapsulated drug.

      • Quantify the amount of encapsulated drug.

      • Calculate the Encapsulation Efficiency (EE%) and Drug Loading Capacity (LC%) using the following formulas:

        • EE% = (Total Drug - Free Drug) / Total Drug * 100

        • LC% = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100[17]

In Vitro Performance
  • In Vitro Drug Release:

    • Principle: The rate of drug release from the nanocarrier is assessed over time in a simulated physiological environment. The dialysis method is commonly used.[19][20]

    • Protocol:

      • Place a known concentration of the drug-loaded liposome formulation into a dialysis bag with a specific molecular weight cutoff.

      • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) maintained at 37°C with constant stirring.

      • At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

      • Quantify the drug concentration in the collected aliquots using an appropriate analytical technique.

      • Plot the cumulative percentage of drug released as a function of time.

  • Cellular Uptake and Cytotoxicity:

    • Principle: The ability of the targeted nanoparticles to be internalized by cancer cells and induce cell death is evaluated.

    • Protocol:

      • Cell Culture: Culture folate receptor-positive (e.g., KB, HeLa, MCF-7) and -negative cancer cell lines in appropriate media.[21]

      • Cellular Uptake:

        • Seed cells in multi-well plates and allow them to adhere.

        • Treat the cells with fluorescently labeled targeted and non-targeted nanoparticles for a specific duration.

        • Wash the cells to remove non-internalized nanoparticles.

        • Lyse the cells and quantify the intracellular fluorescence using a plate reader or visualize uptake using fluorescence microscopy or flow cytometry.[22]

      • Cytotoxicity (MTT Assay):

        • Seed cells in 96-well plates.

        • Treat the cells with various concentrations of the free drug, targeted liposomes, and non-targeted liposomes for 24-72 hours.[23][24]

        • Add MTT reagent to the wells and incubate. Viable cells will reduce the MTT to formazan (B1609692) crystals.[24]

        • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

        • Calculate the cell viability and determine the IC50 (the concentration of drug that inhibits 50% of cell growth).[25]

In Vivo Performance
  • Pharmacokinetics and Tumor Accumulation:

    • Principle: The circulation half-life and biodistribution of the nanomedicine, particularly its accumulation in the tumor, are assessed in an animal model.

    • Protocol:

      • Animal Model: Use immunodeficient mice (e.g., athymic nude mice) bearing subcutaneous xenografts of a relevant human cancer cell line (e.g., LS174T).[26]

      • Administration: Administer the nanomedicine intravenously to the tumor-bearing mice.

      • Pharmacokinetics: At various time points post-injection, collect blood samples and measure the concentration of the drug or a labeled component of the nanocarrier.[27]

      • Biodistribution and Tumor Accumulation: At the end of the study, euthanize the animals and harvest the tumor and major organs.

      • Homogenize the tissues and quantify the amount of drug or label in each tissue to determine the percentage of the injected dose per gram of tissue (%ID/g).[28]

      • Alternatively, non-invasive imaging techniques like PET-CT can be used to monitor tumor accumulation over time in living animals.[29]

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the folate receptor-mediated endocytosis pathway and a typical experimental workflow for benchmarking nanomedicines.

folate_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DSPE_PEG_Folate_Lipo This compound Liposome Folate_Receptor Folate Receptor Binding Folate_Receptor->Binding Endosome Endosome (pH ~5) Binding->Endosome 2. Endocytosis Drug_Release Drug Release Endosome->Drug_Release 3. Acidification Recycling Receptor Recycling Endosome->Recycling 4. Recycling Recycling->Folate_Receptor

Caption: Folate receptor-mediated endocytosis pathway for targeted drug delivery.

benchmarking_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Benchmarking cluster_comparison Comparative Analysis Formulation Nanoparticle Formulation (this compound) PhysChem Physicochemical Characterization (Size, Zeta, Drug Load) Drug_Release In Vitro Drug Release PhysChem->Drug_Release Cell_Uptake Cellular Uptake PhysChem->Cell_Uptake Cytotoxicity Cytotoxicity Assay Cell_Uptake->Cytotoxicity Animal_Model Tumor Xenograft Model (e.g., Nude Mice) Cytotoxicity->Animal_Model PK_BD Pharmacokinetics & Biodistribution Animal_Model->PK_BD Efficacy Therapeutic Efficacy PK_BD->Efficacy Data_Analysis Data Comparison and Benchmarking Efficacy->Data_Analysis Approved_Drugs Approved Nanomedicines (e.g., Doxil®, Onivyde®) Approved_Drugs->Data_Analysis

Caption: Experimental workflow for benchmarking nanomedicine formulations.

References

Safety Operating Guide

Safe Disposal of DSPE-PEG-Folate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate) is critical for maintaining laboratory safety and ensuring environmental compliance. As a specialized PEGylated lipid used in targeted drug delivery research, its handling and disposal require adherence to specific protocols for chemical waste. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Hazard Identification and Safety Precautions

This compound is classified with specific hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The primary hazards identified in safety data sheets (SDS) include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1]

Table 1: GHS Hazard Classifications for this compound

Hazard Code Hazard Statement GHS Classification
H302 Harmful if swallowed Acute toxicity, oral (Category 4)
H315 Causes skin irritation Skin corrosion/irritation (Category 2)
H319 Causes serious eye irritation Serious eye damage/eye irritation (Category 2A)
H335 May cause respiratory irritation Specific target organ toxicity, single exposure (Category 3)

Source: MedChemExpress Safety Data Sheet[1]

Required Personal Protective Equipment (PPE): Before handling or disposing of this compound in either solid or solution form, personnel must wear the following PPE:

  • Hand Protection: Impervious protective gloves.[1]

  • Eye Protection: Safety goggles with side-shields.[1]

  • Skin and Body Protection: An impervious lab coat or protective clothing.[1]

  • Respiratory Protection: A suitable respirator should be used when handling the powder form to avoid dust inhalation.[1]

Standard Operating Protocol for this compound Disposal

This protocol outlines the step-by-step process for the safe disposal of this compound and materials contaminated with it. The cardinal rule is to dispose of the material in accordance with local, state, and federal regulations.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Step 1: Waste Segregation

Treat all this compound, whether in pure form or in solution, as hazardous chemical waste. It should not be mixed with non-hazardous or biological waste.

Step 2: Handling and Containing Solid Waste

This category includes expired or unused this compound powder, as well as contaminated consumables like weighing paper, pipette tips, and microcentrifuge tubes.

  • Work Area: Conduct all handling of solid this compound within a chemical fume hood or a well-ventilated area to prevent inhalation of dust particles.[1]

  • Collection: Carefully place all solid waste into a designated, sealable, and chemically resistant waste container.

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant).

Step 3: Handling and Containing Liquid Waste

This includes solutions containing this compound and solvents used to rinse contaminated glassware.

  • Collection: Pour liquid waste into a dedicated, sealed, and properly vented hazardous waste container. Do not pour this compound solutions down the drain.[1]

  • Rinsing: Rinse contaminated glassware with a suitable solvent (e.g., alcohol) and collect the rinsate as hazardous liquid waste.[1]

  • Labeling: Label the liquid waste container with "Hazardous Waste," the chemical name, the solvent(s) used, and relevant hazard symbols.

Step 4: Storage Pending Disposal

Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

Step 5: Final Disposal
  • Contact EHS: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all required waste disposal manifests and documentation as per institutional and regulatory requirements.

Protocol for Accidental Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[1]

  • Wear Full PPE: Before addressing the spill, don the full required PPE, including respiratory protection.[1]

  • Contain the Spill:

    • For liquid spills: Cover with a finely-powdered, liquid-binding absorbent material such as diatomite or a universal binder.[1]

    • For solid spills: Gently sweep the material into a suitable container for disposal.[2] Avoid creating dust.[1]

  • Clean the Area: Decontaminate the spill surface by scrubbing with alcohol.[1]

  • Dispose of Cleanup Materials: Collect all contaminated absorbent material, cleaning cloths, and PPE as hazardous waste and place them in your designated this compound waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional procedures.

This compound Disposal Workflow

G cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_spill Accidental Spill? cluster_final Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Items) B Consult Institutional EHS Guidelines & Local Regulations A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B->C D Is the waste solid? C->D G Spill Occurs? C->G E Place in Labeled 'Hazardous Solid Waste' Container D->E Yes F Pour into Labeled 'Hazardous Liquid Waste' Container D->F No (Liquid) I Store Sealed Waste Container in Secondary Containment E->I F->I H Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain with Absorbent 3. Decontaminate Area 4. Collect all materials as waste G->H Yes H->E J Contact EHS for Waste Pickup I->J K Complete Disposal Manifest J->K

Caption: Workflow for the safe handling and disposal of this compound waste.

Summary of Key Compound Information

Table 2: Properties and Handling of this compound

Property Information
Synonyms Folic acid PEG DSPE, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)]
Common Use Targeting ligand for liposomes and nanoparticles in cancer research and drug delivery.[3][4]
Appearance Yellow to orange solid.[5][6]
Solubility Soluble in warm water, DMSO, DMF, and Chloroform:Methanol mixtures.[3][5][6]
Storage Conditions Store at -20°C, protected from light and moisture.[1][2][5]
Chemical Stability Stable under recommended storage conditions.[1]

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.